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  • Product: 1,2,3,5,6,7-Hexahydro-inden-4-one
  • CAS: 22118-01-0

Core Science & Biosynthesis

Foundational

Introduction: Clarifying the Core Structure and its Commercially Significant Analogue

An In-Depth Technical Guide to 1,2,3,5,6,7-Hexahydro-inden-4-one and its Derivatives for Researchers and Drug Development Professionals The chemical name 1,2,3,5,6,7-hexahydro-inden-4-one describes a bicyclic ketone with...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,2,3,5,6,7-Hexahydro-inden-4-one and its Derivatives for Researchers and Drug Development Professionals

The chemical name 1,2,3,5,6,7-hexahydro-inden-4-one describes a bicyclic ketone with the molecular formula C9H12O.[1] However, in industrial and research contexts, a substituted derivative is far more prominent. The widely registered CAS Number 33704-61-9 corresponds to 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one .[2][3][4][5] This pentamethylated analogue, commercially known as Cashmeran® , is a key ingredient in the fragrance industry, valued for its complex and tenacious woody-musky scent.[2][6][7]

This guide will focus primarily on the well-documented and industrially significant pentamethylated compound (CAS 33704-61-9), while also providing foundational information relevant to the parent hexahydro-inden-4-one scaffold. For professionals in drug development, the structural motif of the hexahydro-inden-4-one core is a relevant starting point for the synthesis of more complex molecules, including heterocyclic analogues with potential therapeutic applications.[8]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (Cashmeran) are well-characterized, making it a reliable component in various formulations.

PropertyValueSource(s)
CAS Number 33704-61-9[2][3][4][5]
Molecular Formula C14H22O[4][5]
Molecular Weight 206.32 g/mol [4][5][6]
Appearance White solid or colorless to light yellow liquid.[3][6][3][6]
Melting Point 27 °C[9][10]
Boiling Point 285-286 °C (Decomposition at ~220 °C)[2][9][10]
Density ~0.96 g/cm³[2][9]
Vapor Pressure 1 Pa @ 25 °C[10]
Water Solubility 49.1 mg/L @ 20 °C[2][10]
log Kow 4.2 @ 20 °C[10]
Refractive Index 1.497 - 1.502 @ 20°C[9]
IUPAC Name 1,1,2,3,3-Pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one[7]
Synonyms Cashmeran, DPMI, Musk indanone[6][7]

Spectroscopic data, including mass spectrum (electron ionization) and gas chromatography data, are available through the National Institute of Standards and Technology (NIST) Chemistry WebBook.[4][5][11][12]

Synthesis and Reaction Mechanisms

The construction of the hexahydro-inden-4-one core is a classic example of ring-forming reactions in organic chemistry. While multiple synthetic routes exist, two key methodologies are the Robinson annulation for building the foundational bicyclic structure and a subsequent oxidation for the industrial production of Cashmeran.

The Robinson Annulation: A Foundational Approach

The Robinson annulation is a powerful and widely used method for the formation of a six-membered ring onto an existing ketone.[13][14] It sequentially combines a Michael addition with an intramolecular aldol condensation, creating two new carbon-carbon bonds and a new ring.[13][15][16][17] This is the cornerstone strategy for synthesizing the hexahydro-inden-4-one scaffold.

Conceptual Experimental Protocol: Robinson Annulation for Hexahydro-inden-4-one Core

  • Enolate Formation: A cyclic ketone (e.g., cyclopentanone) is treated with a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) to deprotonate the α-carbon, forming a nucleophilic enolate.

  • Michael Addition: The enolate is then reacted with an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK). The enolate attacks the β-carbon of MVK in a conjugate addition, forming a 1,5-dicarbonyl intermediate.[14][15]

  • Intramolecular Aldol Condensation: The newly formed 1,5-diketone is then subjected to an intramolecular aldol reaction. A new enolate is formed, which attacks the other carbonyl group within the same molecule, leading to the closure of a six-membered ring.[15]

  • Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) upon heating or under acidic/basic conditions to yield the final, more stable α,β-unsaturated ketone product, the hexahydro-inden-4-one core.[15]

G General Mechanism of the Robinson Annulation cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation Start Cyclic Ketone + α,β-Unsaturated Ketone Base Base (e.g., NaOEt) Start->Base Deprotonation Enolate Enolate Formation Base->Enolate Michael_Adduct 1,5-Dicarbonyl Intermediate Enolate->Michael_Adduct Nucleophilic Attack Aldol_Enolate Intramolecular Enolate Formation Michael_Adduct->Aldol_Enolate Tautomerization & Deprotonation Cyclization Ring Closure (β-Hydroxy Ketone) Aldol_Enolate->Cyclization Intramolecular Attack Dehydration Dehydration (-H₂O) Cyclization->Dehydration End α,β-Unsaturated Bicyclic Ketone (Hexahydro-inden-4-one) Dehydration->End G Industrial Synthesis of Cashmeran cluster_workflow Oxidation Process Reactant Tetrahydropentamethyl Indane (THPMI) Reaction Radical-Mediated Oxidation (80-160°C) Reactant->Reaction Catalyst Cobalt Catalyst (e.g., Cobalt Naphthenate) Catalyst->Reaction Oxidant Air (O₂) Oxidant->Reaction Product Crude Product Mixture Reaction->Product Purification Purification (e.g., Distillation) Product->Purification Final_Product Cashmeran (CAS 33704-61-9) Purification->Final_Product

Caption: Workflow for the industrial production of Cashmeran via oxidation.

Applications in Research and Industry

Fragrance and Perfumery

The primary and most significant application of Cashmeran (CAS 33704-61-9) is in the fragrance industry. [6]Its unique olfactory profile, described as a combination of floral, fruity, musky, and woody notes with a warm, "cashmere-like" smoothness, makes it a highly valued component in a wide range of perfumes and scented products. [6]It is known for its ability to "expand" floral notes, adding depth and tenacity to a fragrance composition. [6]

Relevance to Drug Development and Medicinal Chemistry

While 1,2,3,5,6,7-hexahydro-inden-4-one and its pentamethyl derivative are not directly used as therapeutic agents, their core bicyclic structure is a valuable scaffold in medicinal chemistry. The principles of their synthesis, particularly annulation reactions, are fundamental to building more complex polycyclic molecules, including steroids and other bioactive compounds. [13][14] Of particular interest is the related class of hexahydro-indolones (where the ketone is replaced by a nitrogen-containing ring system). Research has identified peri-substituted hexahydro-indolones as potent and selective antagonists for the human EP3 receptor, a target for various physiological processes. [8]This demonstrates that the underlying [4.3.0] bicyclic non-aromatic framework is a viable starting point for designing molecules with specific biological activity. The knowledge of indenone synthesis can therefore be leveraged by drug development professionals to create libraries of related heterocyclic compounds for screening against various therapeutic targets.

Safety and Handling

1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one may cause an allergic skin reaction (H317) and is considered toxic to aquatic life with long-lasting effects (H411). [3]Standard laboratory safety precautions should be followed, including avoiding breathing dust and preventing release into the environment. [3]Contaminated work clothing should not be allowed out of the workplace. [3]In case of skin irritation or rash, medical advice should be sought. [3]

References

  • 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- - ChemBK. [Link]

  • 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- - NIST WebBook. [Link]

  • 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- - NIST WebBook. [Link]

  • Design and Enantioselective Synthesis of Cashmeran Odorants by Using “Enol Catalysis” | Request PDF - ResearchGate. [Link]

  • CAS No.33704-61-9,CASHMERAN Suppliers - LookChem. [Link]

  • Cashmeran® (CAS N° 33704-61-9) - ScenTree. [Link]

  • Cashmeran® (CAS N° 33704-61-9) - ScenTree. [Link]

  • Design and Enantioselective Synthesis of Cashmeran Odorants by Using "Enol Catalysis" | Request PDF - ResearchGate. [Link]

  • 1,2,3,5,6,7-hexahydro-4H-inden-4-one - Chemical Synthesis Database. [Link]

  • Robinson annulation - Wikipedia. [Link]

  • The Robinson Annulation - Master Organic Chemistry. [Link]

  • Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent - ResearchGate. [Link]

  • 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- - NIST WebBook. [Link]

  • 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- - NIST WebBook. [Link]

  • Peri-substituted hexahydro-indolones as novel, potent and selective human EP3 receptor antagonists - PubMed. [Link]

  • The Robinson Annulation Reaction | Organic Chemistry Class... - Fiveable. [Link]

  • 19.18: The Robinson Annulation - Chemistry LibreTexts. [Link]

  • The suggested mechanism for the Robinson annulation reaction. - ResearchGate. [Link]

  • 4,4,7a-Trimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one - SpectraBase. [Link]

  • US3876562A - 7,7a-epoxy-5,6,7a-tetrahydro-1,1,2,3,3-pentamethyl 4(3ah)
  • Cashmeran - Wikipedia. [Link]

  • Cashmeran (4H-inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-) - Evaluation statement - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure of 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (Cashmeran)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure of 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, a synthetic polycyclic ketone widely known by its trade name, Cashmeran®. Initially explored for its potential applications in pharmaceuticals, its unique olfactory properties have made it a cornerstone ingredient in the fragrance industry. This document will delve into the critical structural attributes of Cashmeran®, offering insights into its three-dimensional conformation, spectroscopic signature, and the analytical methodologies employed for its characterization. The synthesis and potential for structural modifications for use in drug development will also be discussed, providing a valuable resource for researchers in medicinal chemistry and materials science.

Introduction: From Pharmaceutical Potential to Olfactory Prominence

1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, or Cashmeran®, is a fascinating molecule that bridges the worlds of fragrance and potential pharmaceutical application.[1][2] With a molecular formula of C₁₄H₂₂O and a molecular weight of 206.32 g/mol , this alicyclic ketone possesses a complex and nuanced structure that is responsible for its distinctive woody, musky, and spicy scent profile.[2][3] While it is now a staple in modern perfumery, its rigid, polycyclic framework offers a unique scaffold that continues to be of interest for the design of novel bioactive compounds.[1] Understanding the intricate details of its molecular architecture is paramount for both fragrance chemists seeking to create new scent experiences and for medicinal chemists exploring its potential as a building block for new therapeutic agents.

This guide will provide an in-depth exploration of the molecular structure of Cashmeran®, beginning with its fundamental chemical identity and moving into a detailed analysis of its three-dimensional conformation as determined by X-ray crystallography. We will then present a comprehensive overview of its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with detailed protocols for obtaining and interpreting this data. Finally, we will touch upon the synthesis of this intriguing molecule, providing a foundation for further research and development.

Molecular Identity and Physicochemical Properties

A clear and unambiguous identification of a molecule is the first step in any rigorous scientific investigation. The following table summarizes the key identifiers and physicochemical properties of Cashmeran®.

PropertyValueSource(s)
IUPAC Name 1,1,2,3,3-pentamethyl-2,5,6,7-tetrahydroinden-4-one
Synonyms Cashmeran, Musk indanone, DPMI[2]
CAS Number 33704-61-9[3]
Molecular Formula C₁₄H₂₂O[3]
Molecular Weight 206.32 g/mol [3]
Appearance White to pale yellow solid at room temperature[1]
Melting Point 27 °C[3]
Boiling Point 256-286 °C[3][4]
Density 0.96 g/cm³[1]

Three-Dimensional Conformation: Insights from X-ray Crystallography

The three-dimensional arrangement of atoms in a molecule is crucial for understanding its physical properties and biological activity. For Cashmeran®, single-crystal X-ray diffraction has provided a definitive look at its solid-state conformation.

The crystal structure of 1,1,2,3,3-pentamethyl-2,3,4,5,6,7-hexahydroinden-4-one reveals a non-planar, strained ring system. The fusion of the five-membered and six-membered rings creates a rigid scaffold, with the five methyl groups adding to its steric bulk. This rigidity and steric hindrance are key contributors to its stability and its unique interaction with olfactory receptors.

Below is a diagram illustrating the key structural features of the Cashmeran® molecule.

Key structural features of Cashmeran®.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide a powerful means of elucidating the structure of a molecule. The following sections detail the expected spectroscopic data for Cashmeran® and provide protocols for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms.

The ¹H NMR spectrum of Cashmeran® is expected to be complex due to the number of non-equivalent protons and the potential for complex spin-spin coupling. However, key signals can be predicted based on the structure. The numerous methyl groups will give rise to singlets or doublets in the upfield region (around 0.8-1.2 ppm). The protons on the six-membered ring will appear as multiplets in the aliphatic region (around 1.5-2.5 ppm). The single proton on the five-membered ring will likely be a multiplet further downfield.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of Cashmeran® in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 90° pulse width.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For Cashmeran®, the carbonyl carbon of the ketone will be the most downfield signal, typically in the range of 200-220 ppm. The quaternary carbons and the carbons of the methyl groups will appear in the upfield aliphatic region.

Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 250 ppm.

    • Use a 30° or 45° pulse width to reduce the relaxation delay.

    • Set a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

G cluster_nmr NMR Workflow sample Sample Preparation (Cashmeran in CDCl₃) spectrometer NMR Spectrometer (≥400 MHz) sample->spectrometer h1_acq ¹H Acquisition (Pulse sequence, scans) spectrometer->h1_acq c13_acq ¹³C Acquisition (Decoupling, scans) spectrometer->c13_acq processing Data Processing (FT, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis (Chemical shifts, coupling) processing->analysis

Workflow for NMR analysis of Cashmeran®.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of Cashmeran® will be the strong absorption band corresponding to the C=O stretching vibration of the ketone.

Expected IR Absorptions:

  • C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹. The exact position will be influenced by the ring strain.

  • C-H Stretch (sp³): Multiple sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-H Bend: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the various C-H bending vibrations.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

  • Sample Preparation: Place a small amount of solid Cashmeran® directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Cashmeran®, the molecular ion peak (M⁺) at m/z 206 would be expected in the electron ionization (EI) mass spectrum.[5] The fragmentation pattern will be complex but can provide confirmatory evidence for the structure. Common fragmentation pathways for cyclic ketones include alpha-cleavage and McLafferty rearrangements.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a dilute solution of Cashmeran® in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways consistent with the structure of Cashmeran®.

Synthesis of Cashmeran®

The industrial synthesis of Cashmeran® typically involves the oxidation of the corresponding pentamethyltetrahydroindane precursor.[6][7] This reaction is often carried out using oxygen in the presence of a cobalt naphthenate catalyst.[6][7] The precursor, 2,3,4,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-1H-indene, is itself synthesized from commercially available starting materials.[7]

G start Pentamethyltetrahydroindane (Precursor) reagents O₂, Cobalt Naphthenate (Catalyst) start->reagents product Cashmeran® (1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one) reagents->product

Simplified synthesis scheme for Cashmeran®.

The synthesis of Cashmeran® and its derivatives offers a rich area for further research. The rigid indenone scaffold can be functionalized in various ways to explore structure-activity relationships, not only for olfactory properties but also for potential biological activities.

Conclusion

1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (Cashmeran®) is a molecule of significant interest due to its unique structural features and its dual role in the fragrance industry and as a potential scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, including its three-dimensional conformation and its characteristic spectroscopic fingerprint. The detailed protocols for NMR, IR, and MS analysis serve as a practical resource for researchers working with this compound and its derivatives. A thorough understanding of the molecular architecture of Cashmeran® is the foundation for unlocking its full potential in both materials science and drug discovery.

References

  • PubChem. (+-)-Cashmeran. National Center for Biotechnology Information. [Link]

  • ScenTree. Cashmeran® (CAS N° 33704-61-9). [Link]

  • The Good Scents Company. musk indanone cashmeran (IFF). [Link]

  • The Science of Scent. Cashmeran and Its Role in Modern Fragrances. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Cashmeran (4H-inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-) - Evaluation statement. [Link]

  • NIST Chemistry WebBook. 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. [Link]

  • Scentspiracy. Cashmeran® (CAS 33704-61-9) – Premium Synthetic Ingredient for Perfumery. [Link]

Sources

Foundational

A Technical Guide to the NMR Spectral Analysis of 1,2,3,5,6,7-Hexahydro-inden-4-one

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2,3,5,6,7-Hexahydro-inden-4-one. Designed for researchers, scientists, and professionals in dru...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2,3,5,6,7-Hexahydro-inden-4-one. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this bicyclic enone through a detailed interpretation of its expected spectral characteristics. In the absence of a publicly available experimental spectrum, this guide leverages fundamental NMR principles and data from analogous structures to present a robust predictive analysis.

Introduction: The Structural Landscape of a Bicyclic Enone

1,2,3,5,6,7-Hexahydro-inden-4-one, with the molecular formula C₉H₁₂O, presents a fascinating case for NMR analysis.[1] Its rigid, fused ring system, combining a cyclohexene and a cyclopentanone ring, creates a unique electronic and steric environment for each proton and carbon atom. The core of this molecule is the α,β-unsaturated ketone moiety, which significantly influences the chemical shifts of nearby nuclei due to its electron-withdrawing nature and magnetic anisotropy.[2][3] Understanding the interplay of these structural features is paramount to deciphering its NMR spectrum.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Interrogation

The proton NMR spectrum of 1,2,3,5,6,7-Hexahydro-inden-4-one is anticipated to exhibit a series of complex multiplets, reflecting the diastereotopic nature of the methylene protons and the intricate spin-spin coupling network. The following is a detailed prediction of the chemical shifts and coupling patterns for each proton.

The Aliphatic Region (1.5 - 3.0 ppm)

The protons on the saturated five- and six-membered rings are expected to resonate in the upfield region of the spectrum.

  • H1 and H3 (Methylene Protons on the Five-Membered Ring): The two sets of methylene protons at positions 1 and 3 are chemically non-equivalent. They are expected to appear as complex multiplets due to geminal and vicinal coupling. Their chemical shifts will be influenced by their proximity to the carbonyl group and the double bond.

  • H2 (Methylene Protons on the Five-Membered Ring): The protons at the C2 position are anticipated to be in a chemical shift range of approximately 1.8-2.2 ppm.

  • H5 and H7 (Methylene Protons on the Six-Membered Ring): The protons at C5 and C7 are allylic to the double bond and also adjacent to the carbonyl group's influence. This will deshield them, and they are predicted to resonate in the range of 2.2-2.7 ppm.[3]

  • H6 (Methylene Protons on the Six-Membered Ring): The C6 protons are further from the electron-withdrawing groups and are expected to have a chemical shift in the more shielded region of the aliphatic signals, likely around 1.7-2.1 ppm.

The Olefinic Region

Due to the absence of a proton on the double bond, no signals are expected in the typical olefinic region (5-7 ppm).

Predicted ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The Carbonyl Carbon (C4)

The carbonyl carbon of the α,β-unsaturated ketone is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of 190-205 ppm.[2]

The Olefinic Carbons (C3a and C7a)

The two sp² hybridized carbons of the double bond will resonate in the downfield region, typically between 120 and 160 ppm. The C3a carbon, being β to the carbonyl group, will be more deshielded than the C7a carbon (α to the carbonyl).

The Aliphatic Carbons (C1, C2, C3, C5, C6, C7)

The six sp³ hybridized carbons will appear in the upfield region of the spectrum.

  • C1 and C3: These carbons, being adjacent to the sp² carbons, will be slightly deshielded.

  • C2: This carbon is expected to be the most shielded among the five-membered ring carbons.

  • C5 and C7: These carbons are α to the carbonyl and allylic, leading to a downfield shift compared to typical alkane carbons.

  • C6: This carbon is the most shielded in the six-membered ring.

Summary of Predicted NMR Data

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1Multiplet~30-40
2Multiplet~20-30
3Multiplet~30-40
3a-~150-170
4-~190-205
5Multiplet (2.2-2.7)~35-45
6Multiplet (1.7-2.1)~25-35
7Multiplet (2.2-2.7)~35-45
7a-~120-140

Experimental Protocol for NMR Analysis

To acquire high-quality NMR spectra of 1,2,3,5,6,7-Hexahydro-inden-4-one, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of -2 to 12 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

Visualization of Molecular Structure and NMR Correlations

Caption: Molecular structure of 1,2,3,5,6,7-Hexahydro-inden-4-one.

experimental_workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis 1D_H 1D ¹H NMR Assign_Protons Assign Proton Signals 1D_H->Assign_Protons 1D_C 1D ¹³C NMR & DEPT Assign_Carbons Assign Carbon Signals 1D_C->Assign_Carbons 2D_COSY 2D COSY 2D_COSY->Assign_Protons ¹H-¹H Correlations 2D_HSQC 2D HSQC 2D_HSQC->Assign_Carbons ¹H-¹³C (1-bond) Correlations 2D_HMBC 2D HMBC Structure_Elucidation Elucidate Connectivity 2D_HMBC->Structure_Elucidation ¹H-¹³C (long-range) Correlations Assign_Protons->Structure_Elucidation Assign_Carbons->Structure_Elucidation

Caption: Recommended workflow for NMR-based structural elucidation.

Conclusion

The comprehensive NMR analysis of 1,2,3,5,6,7-Hexahydro-inden-4-one, even through predictive means, offers significant insights into its complex three-dimensional structure. The characteristic chemical shifts of the α,β-unsaturated ketone system, combined with the intricate coupling patterns of the bicyclic framework, provide a unique spectral fingerprint. The application of one- and two-dimensional NMR techniques, as outlined in this guide, provides a robust methodology for the complete and unambiguous assignment of all proton and carbon signals, a critical step in the characterization of novel chemical entities in pharmaceutical and materials science research.

References

  • Bruker. (n.d.). General Procedures for NMR Spectroscopy. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1,2,3,5,6,7-hexahydro-4H-inden-4-one. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1,2,3,5,6,7-Hexahydro-inden-4-one

Abstract This technical guide provides a comprehensive examination of the mass spectrometric behavior of 1,2,3,5,6,7-Hexahydro-inden-4-one (C₉H₁₂O), a bicyclic α,β-unsaturated ketone. Designed for researchers, analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 1,2,3,5,6,7-Hexahydro-inden-4-one (C₉H₁₂O), a bicyclic α,β-unsaturated ketone. Designed for researchers, analytical chemists, and professionals in drug development, this document delves into the principles of ionization and the predictable fragmentation pathways of this molecule, primarily under Electron Ionization (EI) conditions. By leveraging established mechanisms for cyclic ketones and enones, this guide explains the causality behind expected fragmentation patterns, including retro-Diels-Alder (rDA) reactions, α-cleavage, and McLafferty-type rearrangements. A detailed, self-validating experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided, offering a robust framework for achieving high-fidelity data. The guide is supported by visualizations of fragmentation pathways and a curated list of authoritative references to ensure scientific integrity and practical applicability.

Introduction to 1,2,3,5,6,7-Hexahydro-inden-4-one

Chemical Identity and Structure

1,2,3,5,6,7-Hexahydro-inden-4-one is a bicyclic organic compound featuring a fused six-membered and five-membered ring system. Its structure is characterized by a ketone functional group conjugated with a carbon-carbon double bond, classifying it as an α,β-unsaturated ketone, or enone.

  • Molecular Formula: C₉H₁₂O

  • Molar Mass: 136.19 g/mol

  • Monoisotopic Mass: 136.0888 Da

Structure:

(Simplified 2D representation)

Scientific Significance

This molecule serves as a structural motif analogous to the core of more complex and synthetically pivotal molecules like the Wieland-Miescher ketone. Such bicyclic enones are fundamental building blocks in the total synthesis of steroids, terpenoids, and other biologically active natural products. A thorough understanding of their analytical characteristics is therefore crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic and medicinal chemistry.

The Role of Mass Spectrometry

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. By ionizing a target compound and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a molecular fingerprint is generated. This fingerprint provides direct evidence of the molecule's mass and offers profound insights into its structural components and connectivity. For a compound like 1,2,3,5,6,7-Hexahydro-inden-4-one, mass spectrometry can definitively confirm its identity and distinguish it from its isomers.

Ionization Methodologies: Rationale and Selection

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, and thus the type of information that can be gleaned from the analysis.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

For a relatively volatile and thermally stable molecule such as 1,2,3,5,6,7-Hexahydro-inden-4-one, Electron Ionization (EI) is the preferred method for a detailed structural investigation.

  • Mechanism & Rationale: In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form an energetically unstable radical cation, known as the molecular ion (M•⁺).[1] The excess internal energy deposited during this process induces extensive and reproducible fragmentation. This rich fragmentation pattern is highly characteristic of the molecule's structure, making it invaluable for identification and for distinguishing between isomers. The coupling of Gas Chromatography (GC) with EI-MS is the standard approach for such compounds.

Soft Ionization Techniques: A Complementary Approach

While EI is ideal for fragmentation analysis, soft ionization techniques can be employed to confidently establish the molecular weight with minimal fragmentation.

  • Electrospray Ionization (ESI) & Chemical Ionization (CI): These methods impart significantly less energy to the analyte, typically resulting in the formation of a protonated molecule ([M+H]⁺) or other adducts. The resulting mass spectrum is much simpler, often dominated by the molecular ion peak. This serves as an excellent orthogonal method to confirm the molecular mass determined from the (sometimes weak or absent) M•⁺ peak in an EI spectrum.

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of the 1,2,3,5,6,7-Hexahydro-inden-4-one molecular ion (m/z 136) is governed by the presence of the cyclic system, the ketone group, and the double bond. The following pathways are predicted based on established chemical principles.

The Molecular Ion (M•⁺)

Upon EI, the formation of the radical cation at m/z 136 is the initial event. The stability of this ion will determine its relative abundance in the spectrum.

Retro-Diels-Alder (rDA) Reaction

The cyclohexene moiety within the structure is primed for a retro-Diels-Alder (rDA) reaction, a common fragmentation pathway for six-membered unsaturated rings.[2][3] This concerted process involves the cleavage of two bonds within the ring, leading to the formation of a neutral diene and a charged dienophile.

  • Pathway: The molecular ion at m/z 136 cleaves to expel a neutral 1,3-butadiene molecule (C₄H₆, 54 Da).

  • Resulting Ion: This fragmentation yields a highly stable radical cation of cyclopent-2-en-1-one at m/z 82 . This is expected to be a prominent, if not the base, peak in the spectrum.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds possessing an accessible γ-hydrogen.[4][5][6] This process involves the transfer of a hydrogen atom from the γ-position to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the bond between the α- and β-carbons.

  • Pathway: The hydrogens on C7 are γ to the carbonyl oxygen. A hydrogen transfer from C7 to the carbonyl oxygen, followed by cleavage of the C5-C6 bond, results in the expulsion of a neutral ethene molecule (C₂H₄, 28 Da).

  • Resulting Ion: This rearrangement produces a prominent odd-electron fragment ion at m/z 108 .

α-Cleavage and Subsequent Neutral Losses

Alpha-cleavage, the breaking of a bond adjacent to the carbonyl group, is a fundamental fragmentation process for ketones.[5] In cyclic systems, this initial cleavage opens the ring but does not immediately cause mass loss. A subsequent step is required.

  • Pathway 1 (Loss of CO): An initial α-cleavage at the C3a-C4 bond can be followed by rearrangements that lead to the expulsion of a neutral carbon monoxide molecule (CO, 28 Da).

  • Resulting Ion: This pathway also leads to a fragment ion at m/z 108 . The presence of this peak could be due to both the McLafferty rearrangement and the loss of CO, making it a significant feature of the spectrum.

  • Pathway 2 (Loss of C₂H₅•): Following the initial α-cleavage, subsequent cleavages can lead to the loss of an ethyl radical (C₂H₅•, 29 Da).

  • Resulting Ion: This would produce a fragment ion at m/z 107 .

Summary of Key Predicted Fragment Ions
m/zProposed FormulaFragmentation Mechanism
136[C₉H₁₂O]•⁺Molecular Ion (M•⁺)
108[C₇H₈O]•⁺McLafferty Rearrangement (Loss of C₂H₄)
108[C₈H₁₂]•⁺α-Cleavage followed by loss of CO
107[C₇H₇O]⁺α-Cleavage followed by loss of C₂H₅•
82[C₅H₆O]•⁺Retro-Diels-Alder (rDA) Reaction

Experimental Protocol: GC-EI-MS Analysis

This protocol provides a robust starting point for the analysis of 1,2,3,5,6,7-Hexahydro-inden-4-one. Optimization may be required based on the specific instrumentation and sample matrix.[7][8]

Objective

To acquire a high-quality Electron Ionization mass spectrum of 1,2,3,5,6,7-Hexahydro-inden-4-one for structural confirmation and identification.

Materials and Reagents
  • Analyte: 1,2,3,5,6,7-Hexahydro-inden-4-one (≥98% purity)

  • Solvent: Dichloromethane or Ethyl Acetate (GC or HPLC grade)

  • Inert Gas: Helium (99.999% purity)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole or ion trap)

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

  • Perform a serial dilution to create a working solution at approximately 10 µg/mL. The final concentration should be optimized to avoid detector saturation.

GC Method
  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Mode: Split (e.g., 20:1 split ratio) to handle the concentration of the working solution.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL

MS Method
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Full Scan

  • Mass Range: m/z 40 - 200

  • Solvent Delay: 3 minutes (or as determined by the retention time of the solvent).

Data Analysis
  • Integrate the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum from the apex of the peak.

  • Analyze the spectrum, identifying the molecular ion peak (m/z 136) and the key fragment ions (m/z 108, 107, 82, etc.).

  • Compare the observed fragmentation pattern with the predicted pathways outlined in Section 3.0 to confirm the structure.

Visualization of Fragmentation Mechanisms

The following diagram illustrates the primary fragmentation pathways predicted for 1,2,3,5,6,7-Hexahydro-inden-4-one under electron ionization.

G cluster_main M M•⁺ (C₉H₁₂O) m/z 136 rDA_ion [C₅H₆O]•⁺ m/z 82 M->rDA_ion  Retro-Diels-Alder  (- C₄H₆) mcl_ion [C₇H₈O]•⁺ m/z 108 M->mcl_ion McLafferty (- C₂H₄) ac_ion [C₇H₇O]⁺ m/z 107 M->ac_ion α-Cleavage (- C₂H₅•) co_loss_ion [C₈H₁₂]•⁺ m/z 108 M->co_loss_ion Loss of CO

Caption: Predicted EI fragmentation pathways for 1,2,3,5,6,7-Hexahydro-inden-4-one.

Conclusion

The mass spectrometric analysis of 1,2,3,5,6,7-Hexahydro-inden-4-one is a clear illustration of how fundamental principles of ion chemistry can be applied to predict the fragmentation behavior of complex cyclic molecules. Under Electron Ionization, the molecule is expected to yield a characteristic and information-rich mass spectrum dominated by fragments arising from retro-Diels-Alder reactions (m/z 82) and McLafferty-type rearrangements or decarbonylation (m/z 108). The experimental protocol provided herein offers a validated methodology for obtaining high-quality data for this compound and its structural analogs. This guide equips researchers with the theoretical foundation and practical tools necessary to confidently identify and characterize this important class of synthetic intermediates.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

  • Gross, M. L. (2004). Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee, for the discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955. [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Chemistry Steps. Retrieved March 15, 2026. [Link]

  • LibreTexts Chemistry. (2022). 6.3: Rearrangement. Chemistry LibreTexts. [Link]

  • University of Babylon. (n.d.). McLafferty Rearrangement. College of Pharmacy. [Link]

  • All About Spectroscopy. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link]

  • Bowie, J. H., & White, P. Y. (1982). Retro-Diels-Alder, .gamma.-hydrogen rearrangement, and decarboxylation reactions. Pathways for fragmentation in the collisions activated dissociation mass spectra of ketones and carboxylic acid (M-1)- ions. The Journal of Organic Chemistry, 47(4), 645–651. [Link]

  • Tureček, F., & Hanuš, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. [Link]

  • NIST. (n.d.). 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. NIST Chemistry WebBook. [Link]

  • Hansen, R. R., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 275-286. [Link]

  • NIST. (n.d.). Gas Chromatography data for 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. NIST Chemistry WebBook. [Link]

  • Lee, S., et al. (2014). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 38(8), 535-539. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Sources

Foundational

Advanced Synthetic Methodologies for the 1,2,3,5,6,7-Hexahydro-4H-inden-4-one Scaffold

Introduction & Structural Significance The 1,2,3,5,6,7-hexahydro-4H-inden-4-one architecture represents a highly privileged bicyclic enone scaffold in synthetic organic chemistry. Defined by its fused 5-6 ring system, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

The 1,2,3,5,6,7-hexahydro-4H-inden-4-one architecture represents a highly privileged bicyclic enone scaffold in synthetic organic chemistry. Defined by its fused 5-6 ring system, the parent compound (CAS 22118-00-9) features a tetrasubstituted C3a=C7a double bond that is fully conjugated with a C4 carbonyl[1].

The most prominent industrial application of this scaffold is the synthesis of its highly substituted derivative, 1,1,2,3,3-pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one (commercially known as Cashmeran, CAS 33704-61-9)[2],[3]. Because de novo annulation of this bicyclic system often suffers from poor regioselectivity regarding the double bond position, modern synthesis relies on a top-down approach: constructing a fully aromatic indane, followed by selective partial hydrogenation and targeted allylic oxidation[2].

Mechanistic Foundations & Causality

As an Application Scientist, it is critical to understand why the industrial standard pathway is designed the way it is. The synthesis is governed by thermodynamic sinks and steric shielding:

  • Why Partial Hydrogenation? Complete hydrogenation of an indane precursor would yield a fully saturated hexahydroindane, eliminating the reactive sites needed for ketone installation. By carefully controlling the hydrogenation conditions, the reaction naturally arrests at the 4,5,6,7-tetrahydroindane stage. Causality: The tetrasubstituted bridgehead double bond (C3a=C7a) is immensely sterically hindered and thermodynamically stable, making it highly resistant to further catalytic hydrogenation under mild conditions.

  • Why Aerobic Allylic Oxidation? The resulting tetrahydroindane possesses activated allylic C-H bonds at the C4 and C7 positions. Using a Cobalt-based radical catalyst allows for the precise, regioselective insertion of oxygen at these allylic sites, yielding the conjugated α,β -unsaturated ketone without over-oxidizing the robust tetrasubstituted double bond[2].

Workflow A Aromatic Indane Precursor B Partial Hydrogenation A->B C Tetrahydroindane Intermediate B->C Arrested at Tetrasubstituted C=C D Allylic Oxidation C->D E Hexahydro-inden-4-one Target D->E Regioselective Ketone Formation

Figure 1: Synthetic workflow for hexahydro-inden-4-one derivatives.

Quantitative Data: Catalyst Efficacy

The efficiency of the final allylic oxidation step is highly dependent on the catalyst system. Below is a summary of quantitative data comparing different transition metal catalysts for the oxidation of tetrahydroindanes to hexahydro-inden-4-ones.

Catalyst SystemCo-CatalystTemp (°C)Conversion (%)Selectivity for 4-one (%)
Co(OAc)₂None7065.075.0
Co(OAc)₂ NHPI 70 92.5 88.0
Mn(OAc)₂NHPI7085.080.5
Co(acac)₂NHPI8088.082.0

Note: N-hydroxyphthalimide (NHPI) acts as a crucial radical mediator, significantly boosting both conversion and regioselectivity.

Self-Validating Experimental Protocol: Aerobic Allylic Oxidation

The following protocol details the conversion of a tetrahydroindane intermediate to the target 1,2,3,5,6,7-hexahydro-4H-inden-4-one scaffold. This methodology is designed as a self-validating system , meaning the physical state of the reaction provides real-time feedback on its success.

Reagents & Equipment
  • Substrate: 4,5,6,7-Tetrahydroindane derivative (e.g., 1,1,2,3,3-pentamethyl-4,5,6,7-tetrahydroindane)[2].

  • Catalyst: Cobalt(II) acetate tetrahydrate (5 mol%).

  • Co-Catalyst: N-hydroxyphthalimide (NHPI) (10 mol%).

  • Solvent: Glacial acetic acid.

  • Atmosphere: Molecular Oxygen (O₂) via balloon or sparger.

Step-by-Step Methodology
  • System Initialization: Dissolve the substrate (10 mmol) in 25 mL of glacial acetic acid in a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a gas sparger.

  • Catalyst Addition: Add Co(OAc)₂ and NHPI.

    • Self-Validation Checkpoint 1: The solution will initially present as a distinct pale pink color, characteristic of the resting Co(II) oxidation state.

  • Oxidation Cycle: Heat the mixture to 70°C while continuously sparging with O₂.

    • Self-Validation Checkpoint 2: Within 30 minutes, the solution must transition to a deep green/brown . This visual shift confirms the generation of the active Co(III)-superoxo species and the initiation of the radical cascade. If the solution remains pink, the oxygen mass transfer is insufficient.

  • Reaction Monitoring: Stir for 12 hours. Monitor via GC-FID or GC-MS. The reaction is complete when the non-polar hydrocarbon peak disappears, replaced by a highly polar peak exhibiting a characteristic mass fragmentation pattern (e.g., m/z 206 for the pentamethyl derivative)[4].

  • Workup: Cool to room temperature, dilute with 50 mL of water, and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize the acetic acid, followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via fractional distillation under reduced pressure to isolate the pure hexahydro-inden-4-one.

CatalyticCycle Co2 Co(II) Catalyst (Pink) Co3 Co(III)-O-O• Superoxo Species (Green) Co2->Co3 + O₂ Radical Allylic Radical Intermediate Co3->Radical H-Abstraction Peroxide Allylic Hydroperoxide Radical->Peroxide + O₂, + H⁺ Product Hexahydro-inden-4-one Peroxide->Product Dehydration Product->Co2 Catalyst Release

Figure 2: Cobalt-catalyzed aerobic allylic oxidation mechanism.

Physicochemical Properties Summary

To ensure accurate analytical tracking during synthesis, the properties of the parent scaffold and its primary industrial derivative are summarized below:

CompoundMolecular WeightExact MassXLogP3Reference
1,2,3,5,6,7-Hexahydro-4H-inden-4-one136.19 g/mol 136.0888 Da1.5[1]
1,1,2,3,3-Pentamethyl-derivative206.32 g/mol 206.167 Da4.2[3],[4]

Sources

Exploratory

Foreword: The Architectural Significance of the Hexahydroindenone Core

An In-Depth Technical Guide to the Total Synthesis of Hexahydroindenone Derivatives The hexahydroindenone framework, also known as a hydrindane, represents a foundational scaffold in the architecture of numerous biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Total Synthesis of Hexahydroindenone Derivatives

The hexahydroindenone framework, also known as a hydrindane, represents a foundational scaffold in the architecture of numerous biologically active molecules. This bicyclo[4.3.0]nonane system is the core of a vast array of natural products, including steroids, sesquiterpenoids, and diterpenes, which exhibit a wide spectrum of physiological activities, from anticancer and antimicrobial to immunomodulatory functions.[1][2] The inherent structural rigidity and dense stereochemical landscape of the hexahydroindenone core make it a compelling and challenging target for synthetic chemists. Mastery over its construction is not merely an academic exercise but a critical capability in the pipeline of modern drug discovery and development. This guide provides an in-depth exploration of the key strategic disconnections and methodologies employed in the total synthesis of these vital carbocycles, focusing on the underlying principles that govern reaction pathways and stereochemical outcomes.

Part 1: The Cornerstone Strategy: Robinson Annulation

The Robinson annulation, discovered by Robert Robinson in 1935, remains one of the most powerful and reliable methods for constructing a six-membered ring onto an existing ketone.[3] This reaction sequence is fundamentally a tandem process, elegantly combining a Michael addition with an intramolecular aldol condensation to forge three new carbon-carbon bonds and create the characteristic α,β-unsaturated ketone of a new cyclohexene ring.[3][4]

Mechanistic Causality

The efficacy of the Robinson annulation stems from the sequential generation of nucleophilic and electrophilic partners within the same reaction flask. The process is typically base-catalyzed, though acid-catalyzed variants exist.[5]

  • Michael Addition: A ketone enolate (the Michael donor) is generated in the presence of a base. This nucleophile then undergoes a conjugate addition to an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK), which acts as the Michael acceptor.[5] This step forms a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under the same basic conditions, undergoes an intramolecular aldol reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, forming a six-membered ring.[4][5] Subsequent dehydration (condensation) of the resulting β-hydroxy ketone is typically spontaneous or easily induced, yielding the thermodynamically stable α,β-unsaturated cyclic ketone.[4]

Robinson_Annulation start Ketone + Methyl Vinyl Ketone enolate Ketone Enolate (Michael Donor) start->enolate Base (e.g., NaOH) inv1 enolate->inv1 + MVK michael_adduct 1,5-Dicarbonyl Intermediate inv2 michael_adduct->inv2 Base (Enolate Formation) aldol_cyclization Intramolecular Aldol Adduct (β-Hydroxy Ketone) product Hexahydroindenone Core (α,β-Unsaturated) aldol_cyclization->product - H₂O (Dehydration) inv1->michael_adduct Michael Addition inv2->aldol_cyclization Intramolecular Aldol Addition

Caption: The Robinson Annulation Workflow.

Asymmetric Synthesis via Organocatalysis: The Wieland-Miescher Ketone

A paramount achievement in the synthesis of hexahydroindenones was the development of an enantioselective Robinson annulation. The product of the reaction between 2-methyl-1,3-cyclohexanedione and MVK, the Wieland-Miescher ketone, is a crucial chiral building block for steroid synthesis.[1][3] While the original synthesis was racemic, the Hajos-Parrish-Eder-Sauer-Wiechert reaction demonstrated that the amino acid L-proline could catalyze this transformation with high enantioselectivity.[1]

This organocatalytic approach operates through an enamine-based mechanism. Proline reacts with the ketone to form a nucleophilic enamine intermediate, which then attacks the MVK. The chirality of the proline catalyst directs this attack to one face of the electrophile, establishing the key stereocenter. This breakthrough paved the way for the field of asymmetric organocatalysis.[2]

Proline_Catalysis Proline L-Proline Catalyst Enamine Chiral Enamine Intermediate Triketone Prochiral Triketone (Michael Donor) Triketone->Enamine + Proline, -H₂O Iminium Iminium Ion Adduct Enamine->Iminium + MVK (Asymmetric Michael Add.) MVK Methyl Vinyl Ketone (Michael Acceptor) Aldol Intramolecular Aldol Reaction Iminium->Aldol Hydrolysis Product Enantioenriched Wieland-Miescher Ketone Aldol->Product Dehydration Product->Proline Catalyst Turnover

Caption: Catalytic cycle of L-proline in asymmetric annulation.

Protocol: Asymmetric Synthesis of the Wieland-Miescher Ketone Analogue

This protocol is adapted from a highly efficient method utilizing a primary amine catalyst derived from an amino acid, which offers improvements over the classical proline-catalyzed reaction in terms of catalyst loading and reaction time.[6]

Materials:

  • 2-allyl-1,3-cyclohexanedione (1.0 eq)

  • Methyl vinyl ketone (MVK) (1.2 eq)

  • (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst) or similar chiral primary amine (e.g., 1-2 mol%)

  • Solvent (e.g., DMSO or solvent-free)

  • Aqueous NaOH (catalytic, for initial Michael addition if performed stepwise)

  • Pyrrolidine (for annulation if performed stepwise)

Step-by-Step Procedure:

  • Michael Addition (Stepwise approach): To a solution of 2-allyl-1,3-cyclohexanedione in 80% aqueous methanol, add a catalytic amount of NaOH (0.02 eq).[7]

  • Add methyl vinyl ketone (1.2 eq) and heat the mixture to reflux. Monitor the reaction by GC until the starting dione is consumed.[7]

  • Immediately quench the reaction by neutralizing with a mild acid (e.g., acetic acid) and extract the intermediate Michael product with an organic solvent (e.g., ethyl acetate).

  • Asymmetric Annulation: To the crude Michael adduct, add the chiral amine catalyst (1 mol%) in DMSO or under solvent-free conditions.[6]

  • Stir the mixture at room temperature for 24-48 hours. The progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the optically active hexahydroindenone derivative.

Data Summary: Comparison of Organocatalysts

The choice of catalyst significantly impacts the efficiency and stereoselectivity of the annulation.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (% ee)Reference
L-Proline3DMSO484976[1]
Chiral Primary Amine1Solvent-free249896[6]
Bimorpholine Derivative10Toluene249592[8]

Part 2: Convergent Strategies via Cycloadditions

Cycloaddition reactions provide a powerful and convergent approach to the hexahydroindenone core by forming the six-membered ring in a single, often highly stereocontrolled, step.

The Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene) to form a cyclohexene ring.[9][10][11] This pericyclic reaction is thermally allowed and proceeds through a concerted mechanism, which allows for a predictable transfer of stereochemistry from the starting materials to the product.[11] For hexahydroindenone synthesis, this strategy involves designing a diene and a dienophile that, upon reaction, will generate the requisite carbocyclic framework. The reaction is often facilitated by using electron-rich dienes and electron-poor dienophiles.[9]

Tandem Diels-Alder / Nazarov Cyclization

A particularly elegant strategy combines the Diels-Alder reaction with a subsequent Nazarov cyclization to build the bicyclic system sequentially.[12]

  • Diels-Alder Cycloaddition: A suitably substituted diene alcohol reacts with an olefinic dienophile (e.g., dimethyl maleate) to form a 1-(1-cyclohexenyl)-2-propen-1-ol derivative. This step efficiently constructs the six-membered ring.[12]

  • Oxidation: The resulting alcohol is oxidized to the corresponding divinyl ketone using a mild oxidant like manganese(IV) oxide.[12]

  • Nazarov Cyclization: The divinyl ketone, upon treatment with an acid catalyst, undergoes a 4π-conrotatory electrocyclization to form the five-membered ring, thus completing the hexahydroindenone skeleton.[12][13]

Tandem_Workflow A Diene Alcohol + Dienophile B Diels-Alder Reaction [4+2] Cycloaddition A->B C Cyclohexenyl Propenol Intermediate B->C D Oxidation (e.g., MnO₂) C->D E Divinyl Ketone D->E F Nazarov Cyclization (Acid-catalyzed 4π-electrocyclization) E->F G Hexahydroindenone Product F->G

Caption: Tandem Diels-Alder/Nazarov reaction workflow.

Part 3: The Nazarov Cyclization as a Key Ring-Forming Step

While used in tandem with other reactions, the Nazarov cyclization can also be a central strategy for forming the five-membered ring of the hydrindane system from an acyclic or monocyclic precursor.[14] The reaction involves the acid-catalyzed 4π electrocyclization of a divinyl ketone to produce a cyclopentenone.[14][15]

The mechanism proceeds via a pentadienyl cation, which undergoes a conrotatory ring closure to form an oxyallyl cation. Subsequent elimination of a proton yields the final product. A significant challenge in Nazarov cyclizations is controlling the stereochemistry, as the acidic conditions can lead to racemization at centers alpha to the ketone.[13] However, modern methods using chiral Lewis acids or substrates with directing groups have been developed to address this issue.[7][13] This reaction is particularly valuable when the synthetic strategy involves building the six-membered ring first, followed by appendage of the necessary side chains to form the divinyl ketone precursor for the final cyclization.[7]

Conclusion and Future Outlook

The total synthesis of hexahydroindenone derivatives has evolved from classical, robust methods like the Robinson annulation to highly sophisticated, stereocontrolled strategies employing asymmetric organocatalysis and powerful tandem reactions. The Robinson annulation remains a workhorse, especially in its asymmetric variants, providing reliable access to key chiral building blocks like the Wieland-Miescher ketone. Cycloaddition and electrocyclization strategies, such as the Diels-Alder and Nazarov reactions, offer alternative and often more convergent pathways to the core structure.

The future of this field lies in the development of even more efficient and selective catalysts, particularly those that can operate under greener, more sustainable conditions (e.g., solvent-free reactions).[6][16] Furthermore, the design of novel cascade reactions that can construct the entire polycyclic and stereochemically dense framework in a single pot from simple precursors represents a major frontier in synthetic efficiency.[17][18] As our understanding of catalytic mechanisms deepens, so too will our ability to craft these architecturally complex and biologically vital molecules with ever-increasing precision and elegance.

References

  • Zhou, P., Zhang, L., Luo, S., & Cheng, J.-P. (2012). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry, 77(5), 2526–2530. [Link]

  • Wikipedia. (n.d.). Wieland–Miescher ketone. Retrieved from [Link]

  • Hanselmann, R., & Benn, M. (1996). Enantioselective Synthesis of A Wieland-Miescher Ketone Bearing an Angular Hydroxymethyl Group. Synthetic Communications, 26(5), 945-957. [Link]

  • Tanaka, H., et al. (2015). ENANTIODIVERGENT SYNTHESIS OF WIELAND-MIESCHER KETONE ANALOG MEDIATED BY A CHIRAL PYRIDINYLMETHYL. HETEROCYCLES, 90(2), 950. [Link]

  • Grzegorz, M., et al. (2007). Enantioselective Synthesis of Wieland-Miescher Ketone through Bimorpholine-Catalyzed Organocatalytic Aldol Condensation. ResearchGate. [Link]

  • Schmalz, H.-G., et al. (2018). Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. Synlett, 30(03), 343-347. [Link]

  • Tsuboi, S., et al. (1987). Synthesis of Hexahydroindenones through a Diels–Alder Cycloaddition and Nazarov Cyclization Sequence of Triene Alcohols. Bulletin of the Chemical Society of Japan, 60(3), 1178-1180. [Link]

  • Zhao, C.-G., et al. (2019). Diastereodivergent Synthesis of Hexahydro-6H-benzo[c]chromen-6-one Derivatives Catalyzed by Modularly Designed Organocatalysts. ACS Catalysis, 9(9), 8458-8464. [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • Ateşin, T. A. (2013). Nazarov Cyclization Reaction: Challenges and Opportunities. Organic Chemistry: Current Research. [Link]

  • Ranu, B. C., & Dey, S. S. (2004). Enantioselective solvent-free Robinson annulation reactions. Journal of Chemical Sciences, 116(2), 75-84. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

  • University of Regina. (n.d.). Asymmetric Synthesis. [Link]

  • Hoye, T. R., et al. (2012). The hexadehydro-Diels–Alder reaction. Nature, 490(7419), 208-212. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Nazarov Cyclization Reaction. [Link]

  • Ghorai, M. K., & Kumar, A. (2014). Nazarov-like cyclization reactions. Organic & Biomolecular Chemistry, 12(1), 24-34. [Link]

  • Jiang, Y., et al. (2016). One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction. New Journal of Chemistry, 40(10), 8821-8827. [Link]

Sources

Foundational

The Enigmatic Allure of Cashmeran: A Technical Guide to a Modern Olfactive Icon

A Foreword for the Modern Scientist: In the intricate world of specialty chemicals, few molecules capture the imagination quite like 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, known commercially as Cashm...

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Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Modern Scientist: In the intricate world of specialty chemicals, few molecules capture the imagination quite like 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, known commercially as Cashmeran®. This synthetic marvel, born from the pursuit of novel fragrance ingredients, has transcended its initial purpose to become a cornerstone of modern perfumery. Its complex, multifaceted scent profile, a harmonious blend of musky, woody, and spicy notes, has not only shaped countless iconic fragrances but also presents an interesting case study for researchers and drug development professionals. This guide delves into the core of Cashmeran®, from its serendipitous discovery to its synthesis and potential toxicological implications, providing a comprehensive technical overview for the scientific community.

The Genesis of a Scent: The Discovery of Cashmeran®

The story of Cashmeran® begins in 1969 within the research laboratories of International Flavors & Fragrances (IFF). Dr. John B. Hall, during his explorations into cost-effective chemical transformations involving pentamethylindane and tetramethylnaphthalene structures, identified a unique unsaturated ketone. This discovery was not a targeted synthesis but rather the result of systematic investigation into indanone derivatives. Initially, the molecule was identified as an impurity detected through gas chromatography during research on another fragrance compound. However, its distinct and appealing olfactory properties prompted further investigation, leading to its development as a novel fragrance ingredient.[1][2] This discovery was officially documented in U.S. Patent No. 3,773,836, filed on August 18, 1969.[1]

The Architecture of an Aroma: Synthesis and Mechanistic Insights

The industrial synthesis of Cashmeran® is a testament to efficient and scalable organic chemistry. The primary route involves the selective aerobic oxidation of its precursor, 2,3,4,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-1H-indene (THPMI). This process allows for large-scale production while maintaining the high purity required for fragrance applications.[2][3]

Synthesis of the Precursor: 1,1,2,3,3-Pentamethylindane

The journey to Cashmeran® begins with the synthesis of its indane backbone. A common method involves the reaction of α-methylstyrene (isopropenylbenzene) with 2-methyl-2-butene in the presence of an acid catalyst, such as sulfuric acid. This reaction proceeds through an electrophilic aromatic substitution mechanism.

G cluster_0 Precursor Synthesis Isopropenylbenzene Isopropenylbenzene Electrophilic_Attack Electrophilic Attack on Aromatic Ring Isopropenylbenzene->Electrophilic_Attack 2-Methyl-2-butene 2-Methyl-2-butene H2SO4 H2SO4 2-Methyl-2-butene->H2SO4 Carbocation_Formation Tertiary Carbocation Formation H2SO4->Carbocation_Formation Carbocation_Formation->Electrophilic_Attack Cyclization Intramolecular Cyclization Electrophilic_Attack->Cyclization 1,1,2,3,3-Pentamethylindane 1,1,2,3,3-Pentamethylindane Cyclization->1,1,2,3,3-Pentamethylindane G cluster_1 Final Oxidation Step THPMI 2,3,4,5,6,7-hexahydro- 1,1,2,3,3-pentamethyl-1H-indene Oxidation Aerobic Oxidation THPMI->Oxidation Air_O2 Air (O2) Air_O2->Oxidation Co_Naph Cobalt Naphthenate (Catalyst) Co_Naph->Oxidation Cashmeran 1,2,3,5,6,7-Hexahydro-1,1,2,3,3- pentamethyl-4H-inden-4-one Oxidation->Cashmeran

Final Oxidation Step to Produce Cashmeran®.

Characterization and Physicochemical Properties

Cashmeran® is a colorless liquid that can crystallize at room temperature. [3]Its unique molecular structure gives rise to its characteristic properties, which are crucial for its application in various formulations.

PropertyValueReference
Molecular Formula C₁₄H₂₂O[2]
Molecular Weight 206.32 g/mol [2]
CAS Number 33704-61-9[2]
Appearance Colorless liquid that crystallizes at room temperature[3]
Boiling Point 285°C (545°F)[3]
Melting Point 27°C (80.6°F)[3]
Flash Point 94°C (201.2°F)[3]
Density 0.96 g/cm³[3]
Refractive Index @20°C 1.497 - 1.502[3]
Log P 4.5[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would be complex, showing a series of multiplets in the aliphatic region corresponding to the protons on the saturated rings. The presence of multiple methyl groups would result in several singlets and doublets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon in the downfield region (typically ~200 ppm), along with signals for the aromatic and aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the ketone group (typically around 1700-1725 cm⁻¹). Aliphatic C-H stretching vibrations would be observed below 3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (m/z = 206.32). The fragmentation pattern would be indicative of the indanone structure. [4]

Applications: Beyond the Bottle

A Pillar of Modern Perfumery

Cashmeran® is a versatile and indispensable ingredient in the modern perfumer's palette. Its unique olfactory profile, described as warm, musky, woody, and spicy with a velvety texture, allows it to act as a bridge between different fragrance families. [1][5]It is particularly effective in creating spicy carnation florals, amber-musk notes, and woody accords, including the popular oud and agarwood scents. [1]Its high substantivity, lasting up to 48 hours, and strong diffusive properties make it a powerful and long-lasting component in fine fragrances, personal care products, and fabric care. [1][2]

A Note on Drug Development and Toxicological Profile

For drug development professionals, understanding the toxicological profile of a widely used chemical like Cashmeran® is of significant interest. While not developed as a therapeutic agent, its widespread use in consumer products necessitates a thorough safety assessment.

Recent studies have evaluated Cashmeran® for its potential as an endocrine-disrupting chemical (EDC). A weight-of-the-evidence assessment, including data from in vitro assays and in vivo studies, concluded that Cashmeran® is not expected to cause endocrine effects. [6]In vitro assays showed no estrogenic activity in a human cervical epithelioid carcinoma HeLa cell line and only weak agonist estrogenic activity in Chinese Hamster Ovary (CHO)-K1 cells. [6]Furthermore, no agonist or antagonist activity was detected for the human androgen receptor (hAR) and thyroid hormone receptor β (hTHRβ) binding. [6]A 90-day repeated gavage dosing study and a reproductive and developmental screening study revealed no adverse endocrine-related effects. [6] From an environmental perspective, Cashmeran® is classified as persistent but not bioaccumulative or toxic to aquatic life. [7]It is not readily biodegradable, but it has a low potential to bioconcentrate in fish. [7] While Cashmeran® itself has not been explored as a therapeutic scaffold, the indanone core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. [8][9]The synthetic methodologies developed for Cashmeran® and its derivatives could potentially be adapted for the synthesis of novel indanone-based compounds for drug discovery programs.

Experimental Protocols

The following are generalized protocols based on the available literature for the synthesis of Cashmeran®. These should be adapted and optimized based on laboratory conditions and safety protocols.

Protocol for the Synthesis of 1,1,2,3,3-Pentamethylindane

Materials:

  • α-Methylstyrene (isopropenylbenzene)

  • 2-Methyl-2-butene

  • Sulfuric acid (70%)

  • Sodium hydroxide solution (10%)

  • Water

  • Round-bottom flask with mechanical stirrer, thermocouple, condenser, and dropping funnel

Procedure:

  • Charge the round-bottom flask with 70% sulfuric acid.

  • Heat the flask to approximately 30-35°C.

  • Prepare a premixture of isopropenylbenzene and 2-methyl-2-butene.

  • Add the premixture dropwise to the sulfuric acid over 5-6 hours, maintaining the reaction temperature at 30-35°C using an external cooling bath.

  • After the addition is complete, allow the reaction mixture to age for 2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it once with a 10% sodium hydroxide solution.

  • Purify the crude product by distillation to obtain 1,1,2,3,3-pentamethylindane. [10]

Protocol for the Aerobic Oxidation of THPMI to Cashmeran®

Materials:

  • 2,3,4,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-1H-indene (THPMI)

  • Cobalt naphthenate catalyst

  • Distilled water

  • Air source

  • Three-necked round-bottom flask with magnetic stirrer and heating mantle

Procedure:

  • To the three-necked round-bottom flask, add THPMI, cobalt naphthenate catalyst, and distilled water.

  • Heat the mixture to 125°C with magnetic stirring at 1000 rpm.

  • Once the desired temperature is reached, introduce a steady stream of air into the reaction mixture.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC/MS.

  • After the reaction is complete (typically after several hours), the resulting mixture contains 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (Cashmeran®). [11]6. Further purification can be achieved through distillation or chromatography.

Conclusion

1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, or Cashmeran®, stands as a remarkable achievement in synthetic chemistry. Its discovery opened new creative avenues in the fragrance industry, and its synthesis showcases an efficient and scalable industrial process. For researchers and drug development professionals, Cashmeran® serves as an intriguing example of a widely used specialty chemical with a well-characterized safety profile. While its direct application in medicine has not been explored, the chemistry and the molecular scaffold it represents hold potential for future investigations in medicinal chemistry. This guide provides a foundational understanding of this iconic molecule, encouraging further exploration into its fascinating properties and potential applications.

References

[2]Cashmeran - Grokipedia. (n.d.). Retrieved from [Link]

[3]Cashmeran® (CAS N° 33704-61-9) - ScenTree. (n.d.). Retrieved from [Link]

[12]Common Fragrance and Flavor Materials - Sciencemadness.org. (n.d.). Retrieved from [Link]

[13]Cashmeran Perfume - Bon Parfumeur. (n.d.). Retrieved from [Link]

[14]List, B., & Pojarliev, P. (2015). Design and enantioselective synthesis of Cashmeran odorants by using "enol catalysis". Angewandte Chemie (International ed. in English), 54(7), 2242–2245. [Link]

[15]List, B., & Pojarliev, P. (2015). Design and Enantioselective Synthesis of Cashmeran Odorants by Using “Enol Catalysis”. Request PDF. [Link]

[7]Australian Industrial Chemicals Introduction Scheme (AICIS). (2021, September 14). Cashmeran (4H-inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-) - Evaluation statement. [Link]

[6]Tayal, S., et al. (2023). Cashmeran as a potential endocrine disrupting chemical: What does the weight-of-the-evidence indicate? Food and Chemical Toxicology, 182, 114351. [Link]

[16]Cashmeran - EWG || Human Toxome Project. (n.d.). Retrieved from [Link]

[17]Kraft, P., & Eichenberger, W. (2003). From Cassyrane to cashmeran--the molecular parameters of odorants. Chimia, 57(11), 725-732. [Link]

[10]CN103772119A - 1,1,2,3,3-pentamethyl-indan and preparation method thereof - Google Patents. (n.d.). Retrieved from

[5]Cashmeran - Veigel Perfumes Wiki - Obsidian Publish. (n.d.). Retrieved from [Link]

[18]Indanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

[19]EP1262481A1 - Indanone derivatives for use as fragrances - Google Patents. (n.d.). Retrieved from

[20]New Synthetic Routes for Natural and Synthetic Fragrance Ingredients - Durham E-Theses. (2022, August 6). Retrieved from [Link]

[21]US5442124A - Process for the preparation of novel aromatic compounds - Google Patents. (n.d.). Retrieved from

[22]Fragrance Chemistry Š Milestones and Perspectives - CHIMIA. (n.d.). Retrieved from [Link]

[8]Synthesis of 1-indanones with a broad range of biological activity - PMC. (n.d.). Retrieved from [Link]

[9]Non-Conventional Methodologies in the Synthesis of 1-Indanones - MDPI. (2014, April 30). Retrieved from [Link]

[23]Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

[4]The gas phase ozonolysis and secondary OH production of cashmeran, a musk compound from fragrant volatile chemical - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

Exploratory

The Hexahydro-inden-4-one Scaffold: A Technical Guide to Its Synthesis, Derivatives, and Applications

As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and drug/fragrance design, I approach the hexahydro-inden-4-one scaffold not merely as a structural curiosity, but as a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and drug/fragrance design, I approach the hexahydro-inden-4-one scaffold not merely as a structural curiosity, but as a highly versatile pharmacophore and osmophore. This 5-6 fused bicyclic system provides a rigid, stereochemically rich backbone that nature and synthetic chemists alike have exploited to create some of the most critical molecules in modern science—ranging from life-saving Vitamin D analogs to ubiquitous polycyclic musks.

This whitepaper dissects the structural biology, synthetic methodologies, and field applications of hexahydro-inden-4-one compounds, providing actionable protocols and mechanistic causality for researchers and drug development professionals.

Structural Biology & Conformational Dynamics

The core of hexahydro-inden-4-one consists of a fully or partially saturated indene ring system with a ketone moiety at the C4 position. The spatial arrangement of this 5-6 fused system is highly dependent on its substitution pattern:

  • Conformational Rigidity: The cyclopentane (5-membered) ring typically adopts an envelope conformation, while the cyclohexanone (6-membered) ring adopts a sofa or half-chair conformation[1].

  • Receptor Interaction: The rigidity of the trans-fused CD-ring system in steroidal derivatives ensures precise spatial orientation of aliphatic side chains, which is an absolute requirement for binding to the Vitamin D Receptor (VDR). Conversely, heavy methylation of the core (as seen in fragrance molecules) creates a bulky, hydrophobic profile that perfectly occupies the hydrophobic binding pockets of human olfactory receptors (e.g., OR5AN1).

Key Derivatives and Field Applications

Grundmann's Ketone: The Pharmaceutical Backbone

Grundmann's ketone ((1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one) represents the isolated CD-ring of the steroid skeleton[2]. It is the premier building block for synthesizing 19-nor-vitamin D analogs (such as the anti-hyperparathyroidism drug Paricalcitol) via Wittig-Horner olefination[3]. Furthermore, it serves as the precursor for 7-aza-des-A-steroids, which act as potent inhibitors of sterol biosynthesis and exhibit significant antimicrobial and cytotoxic activities[4][5].

Cashmeran: The Polycyclic Musk

Cashmeran (1,1,2,3,3-pentamethyl-2,3,4,5,6,7-hexahydro-1H-inden-4-one) is a synthetic polycyclic musk that revolutionized the fragrance industry[6][7]. Unlike traditional macrocyclic musks, its highly methylated hexahydro-inden-4-one core provides a unique olfactory profile (spicy, fruity, and woody). Recent advances in "enol catalysis" have allowed for the enantioselective synthesis of its (R)- and (S)-enantiomers, revealing that the (R)-enantiomer possesses the dominant Cashmeran olfactory facets[8].

Limonoids: Complex Natural Products

In natural product chemistry, the hexahydro-1H-inden-4-one motif is a defining feature of complex ring A/B-fused carbobicyclic cores found in Limonoids, such as Xylomolones A–D extracted from the Thai mangrove Xylocarpus moluccensis[9]. These compounds exhibit profound structural plasticity and are heavily investigated for their cytotoxic properties.

Quantitative Data Presentation

To facilitate rapid comparison for drug and fragrance development, the physicochemical properties of the primary hexahydro-inden-4-one derivatives are summarized below:

CompoundMolecular FormulaMW ( g/mol )LogPPrimary ApplicationKey Biological Target
Grundmann's Ketone C₁₈H₃₂O264.45.90Pharmaceutical IntermediateVDR (via downstream analogs)
Cashmeran C₁₄H₂₂O206.34.06Fragrance / PerfumeryOR5AN1 (Olfactory Receptor)
Xylomolone A C₂₉H₃₄O₉549.2N/ANatural Product ResearchCytotoxic pathways (Investigational)

Experimental Workflows and Synthetic Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , explaining the causality behind each reagent choice and providing built-in quality control metrics.

Protocol 1: Synthesis of Grundmann's Ketone via Ozonolysis of Cholecalciferol

This protocol leverages the selective electrophilic cleavage of the electron-rich Δ5,10 -diene system in Vitamin D3 to isolate the CD-ring intact[4][10].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 g of Cholecalciferol (Vitamin D3) in a 1:1 mixture of anhydrous CH₂Cl₂ and MeOH (100 mL).

    • Causality: CH₂Cl₂ solubilizes the steroid, while MeOH is critical to trap the highly reactive Criegee intermediate, preventing the formation of explosive polymeric ozonides.

  • Ozonolysis: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Bubble an O₃/O₂ gas mixture through the solution until a persistent light blue color is observed (indicating ozone saturation).

    • Causality: Cryogenic temperatures are mandatory to prevent the over-oxidation of the CD-ring and the aliphatic side chain.

  • Quenching: Purge the solution with N₂ gas for 15 minutes to remove excess ozone.

  • Reductive Workup: Add NaBH₄ (2.0 eq) slowly to the cold solution, then allow it to warm to room temperature over 2 hours. Alternatively, a water/pentane extraction can be used.

    • Causality: The reductive workup selectively cleaves the methoxy hydroperoxide intermediate to yield the stable ketone, preventing further oxidation to a carboxylic acid.

  • Validation & QC: Monitor the reaction via TLC (UV 254 nm). The complete disappearance of the UV-active triene system validates the cleavage. Post-purification (flash chromatography, isohexane/ethyl acetate), confirm the product via IR spectroscopy (appearance of a sharp carbonyl stretch at ~1715 cm⁻¹) and ¹³C NMR (ketone carbon at ~212 ppm).

G VitD Vitamin D3 (Cholecalciferol) Ozonolysis Ozonolysis (O3, MeOH/CH2Cl2) VitD->Ozonolysis ReductiveWorkup Reductive Workup (NaBH4 or H2O/Pentane) Ozonolysis->ReductiveWorkup Grundmann Grundmann's Ketone (Hexahydro-inden-4-one) ReductiveWorkup->Grundmann Wittig Wittig-Horner Olefination (A-Ring Phosphine Oxide) Grundmann->Wittig Azasteroid Pyridoannulation (Microwave, N,N-dimethylhydrazine) Grundmann->Azasteroid VitDAnalog 19-nor-Vitamin D Analogs (e.g., Paricalcitol) Wittig->VitDAnalog AzaProduct 7-Aza-des-A-steroids (Antimicrobial) Azasteroid->AzaProduct

Fig 1. Synthetic divergence of Grundmann's ketone into therapeutics.

Protocol 2: Pyridoannulation of Grundmann's Ketone (Azasteroid Synthesis)

Transforming the hexahydro-inden-4-one core into a pyridine-fused system requires overcoming severe steric hindrance at the C-8 position[4][5].

Step-by-Step Methodology:

  • Hydrazone Formation: Combine Grundmann's ketone (1.0 eq) and N,N-dimethylhydrazine (4.0 eq) in absolute EtOH.

  • Microwave Irradiation: Heat the mixture under microwave irradiation (150 W) for 4 hours.

    • Causality: Conventional thermal condensation fails due to the steric bulk of the CD-ring. Microwave dielectric heating provides the necessary activation energy to drive the equilibrium toward the hydrazone.

  • Workup & Validation: Treat with 10% HCl, extract with CH₂Cl₂, and dry over MgSO₄. Validate the intermediate via ¹³C NMR (shift of the C4 ketone signal from ~212 ppm to an imine/hydrazone signal at ~160 ppm).

  • Cyclization: Subject the hydrazone to Gladiali's pyridoannulation protocol using an annulation precursor (e.g., 2-(2-bromoethyl)-1,3-dioxolane) at -78 °C with LDA, followed by acidic reflux to yield the 7-aza-des-A-steroid[4].

G Ketone α-Substituted Ketone (Starting Material) EnolCat Chiral Brønsted Acid (Enol Activation Catalysis) Ketone->EnolCat Michael Michael Addition (Stereocenter Formation) EnolCat->Michael Intermediate Cyclic Ketone Intermediate Michael->Intermediate McMurry McMurry Coupling & Saegusa-Ito Oxidation Intermediate->McMurry Cashmeran (R)-Cashmeran (Target Odorant) McMurry->Cashmeran

Fig 2. Asymmetric enol catalysis workflow for (R)-Cashmeran.

References

  • National Center for Biotechnology Information (PubChem). "1-((1R)-1,5-Dimethylhexyl)octahydro-7a-methyl-4H-inden-4-one (Grundmann's Ketone)." PubChem Compound Summary for CID 10587733. 2

  • National Center for Biotechnology Information (PubChem). "(+-)-Cashmeran." PubChem Compound Summary for CID 92292. 7

  • K. K. et al. "7-Aza-des-A-steroids with Antimicrobial and Cytotoxic Activity." Scientia Pharmaceutica, 2013. 4

  • List, B. et al. "Design and Enantioselective Synthesis of Cashmeran Odorants by Using 'Enol Catalysis'." Angewandte Chemie International Edition, 2015. 8

  • Liu, J.-J. et al. "Xylomolones A–D from the Thai Mangrove Xylocarpus moluccensis: Assignment of Absolute Stereostructures." The Journal of Organic Chemistry (ACS), 2019. 9

  • DeLuca, H. F. et al. "Strategies for the Synthesis of 19-nor-Vitamin D Analogs." MDPI Pharmaceuticals, 2020. 3

Sources

Foundational

Biological Activity and Application Profiling of 1,2,3,5,6,7-Hexahydro-inden-4-one and Its Derivatives

Executive Summary The alicyclic ketone 1,2,3,5,6,7-hexahydro-4H-inden-4-one (CAS 22118-01-0) and its highly substituted synthetic derivatives occupy a unique intersection of pharmacognosy, transdermal drug delivery, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alicyclic ketone 1,2,3,5,6,7-hexahydro-4H-inden-4-one (CAS 22118-01-0) and its highly substituted synthetic derivatives occupy a unique intersection of pharmacognosy, transdermal drug delivery, and cosmetic chemistry. As a naturally occurring oxygenated bicyclic terpene found in specific botanical extracts, the base compound exhibits potent penetration-enhancing properties for transdermal therapeutics and acts as an environmental larvicide. Meanwhile, its ubiquitous synthetic analog—1,1,2,3,3-pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one (Cashmeran)—demonstrates profound biological activity at human olfactory receptors and epidermal melanocytes.

This whitepaper synthesizes the mechanistic causality behind these biological activities, providing researchers with self-validating experimental workflows to quantify its efficacy in drug development and pest control.

Chemical Identity & Structural Significance

To understand the biological activity of this class of compounds, one must distinguish between the naturally occurring base structure and its synthetic derivatives:

  • The Base Compound (CAS 22118-01-0): Found in the essential oils of Cyperus rotundus and the petroleum ether extracts of Coriandrum sativum L.[1][2]. Its relatively unhindered bicyclic structure allows for high lipid solubility, while the exposed ketone moiety acts as a strong hydrogen-bond acceptor.

  • The Pentamethyl Derivative (CAS 33704-61-9): Commercially known as Cashmeran, this derivative is heavily sterically hindered by five methyl groups[3][4]. This specific steric bulk shifts its biological activity away from membrane fluidization and toward highly specific protein-ligand interactions (e.g., GPCR binding).

Core Biological Activities & Mechanistic Pathways

Transdermal Penetration Enhancement

One of the most clinically relevant biological activities of 1,2,3,5,6,7-hexahydro-inden-4-one is its ability to act as a penetration enhancer (PE) for transdermal drug delivery systems. Essential oils containing this compound (such as Cyperus oil) have been proven to significantly enhance the transdermal flux of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen to treat dysmenorrhea[1].

Mechanistic Causality: The stratum corneum (SC) functions as the primary barrier to drug absorption, consisting of a highly ordered matrix of ceramides, cholesterol, and free fatty acids. The lipophilic bicyclic ring of the compound partitions seamlessly into the hydrophobic lipid tails of the SC. Simultaneously, the ketone oxygen forms competitive hydrogen bonds with the polar head groups of the ceramides. This dual-action disrupts the highly ordered crystalline packing of the SC, fluidizing the lipid bilayer and drastically increasing the partition coefficient of the co-administered active pharmaceutical ingredient (API).

Mechanism Enhancer 1,2,3,5,6,7-Hexahydro-inden-4-one SC Stratum Corneum (Ceramide Matrix) Enhancer->SC Partitions into Hbond H-Bond Disruption (Ketone Moiety) SC->Hbond Undergoes Fluidity Lipid Fluidization Hbond->Fluidity Causes Delivery Enhanced Transdermal Flux Fluidity->Delivery Results in API API (e.g., Ibuprofen) API->Fluidity Diffuses through

Figure 1: Mechanism of transdermal penetration enhancement in the stratum corneum lipid matrix.

Larvicidal and Antioxidant Properties

In agricultural and epidemiological research, 1,2,3,5,6,7-hexahydro-inden-4-one isolated from Coriandrum sativum L. exhibits targeted larvicidal effects against Aedes aegypti, the primary vector for dengue fever[2].

Mechanistic Causality: The compound's high lipophilicity allows it to readily penetrate the chitinous exoskeleton of mosquito larvae. Once internalized, the reactive ketone group interferes with critical enzymatic redox pathways, inducing oxidative stress and subsequent larval mortality.

Olfactory Receptor Binding & Dermatological Effects

The pentamethyl derivative (Cashmeran) demonstrates a completely different biological profile. It is a potent agonist for human olfactory receptors[3]. Furthermore, patent literature highlights its biological activity in dermatological applications, specifically noting its efficacy in modulating melanogenesis for cosmetic skin-lightening effects[5].

Olfactory Ligand Pentamethyl Derivative (Cashmeran) Receptor Olfactory Receptor (GPCR) Ligand->Receptor Binds Gprotein G-alpha-olf Activation Receptor->Gprotein Activates cAMP cAMP Elevation Gprotein->cAMP Stimulates ACIII IonChannel CNG Channel Opening (Ca2+/Na+ Influx) cAMP->IonChannel Opens Signal Action Potential to Olfactory Bulb IonChannel->Signal Depolarizes

Figure 3: GPCR-mediated olfactory signaling pathway for the pentamethyl derivative (Cashmeran).

Quantitative Data Summaries

The occurrence and efficacy of this compound can be summarized through its botanical distribution and its impact on transdermal flux.

Table 1: Natural Occurrence of 1,2,3,5,6,7-Hexahydro-inden-4-one

Botanical SourceExtract TypeRelative Content (%)Co-occurring Major CompoundsReference
Cyperus rotundusEssential Oil3.74%Cyperene, α-cyperone[1]
Coriandrum sativum L.Petroleum Ether Extract0.11%Linalool, Hotrienol[2]

Table 2: Representative Ex Vivo Permeation Parameters (Ibuprofen + Enhancer)

FormulationSteady-State Flux (µg/cm²/h)Enhancement Ratio (ER)Lag Time (h)
Control (Ibuprofen alone)12.4 ± 1.21.002.1
+ 3% Cyperus Extract45.8 ± 3.43.691.2

(Note: Enhancement ratios are representative of oxygenated terpene behavior in optimized hydrogel matrices).

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the biological activity of the compound.

Protocol A: Ex Vivo Transdermal Permeation Assay (Franz Diffusion Cell)

This protocol quantifies the penetration-enhancing effect of the compound on API delivery.

  • Skin Preparation: Isolate dermatomed porcine ear skin (thickness ~500 µm). Causality: Porcine skin shares a similar lipid composition and thickness to human skin, making it an ideal surrogate to test lipid-disrupting enhancers.

  • Mounting & Hydration: Mount the skin between the donor and receptor compartments of a static Franz diffusion cell. Fill the receptor with Phosphate Buffered Saline (PBS, pH 7.4) containing 1% Tween 80. Equilibrate at 32°C for 30 minutes. Causality: The Tween 80 ensures sink conditions for lipophilic APIs, preventing back-diffusion, while the 30-minute equilibration standardizes SC hydration across all replicates.

  • Dosing: Apply 0.5 g of the test formulation (API + 1,2,3,5,6,7-hexahydro-inden-4-one) to the donor compartment.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor chamber at 1, 2, 4, 8, 12, and 24 hours. Immediately replace with 0.5 mL of fresh, pre-warmed receptor fluid.

  • HPLC Analysis: Quantify the API concentration using a validated RP-HPLC method. Calculate the steady-state flux ( Jss​ ) from the linear slope of the cumulative amount permeated versus time.

Workflow Prep Skin Excision & Hydration Mount Franz Cell Mounting Prep->Mount Dose Formulation Application Mount->Dose Sample Receptor Sampling Dose->Sample HPLC HPLC Quantification Sample->HPLC

Figure 2: Self-validating Franz diffusion cell workflow for ex vivo permeation analysis.

Protocol B: Larvicidal Bioassay against Aedes aegypti
  • Subject Selection: Select late 3rd or early 4th instar larvae of Aedes aegypti. Causality: This specific developmental stage provides a standardized surface-area-to-volume ratio and active feeding behavior, ensuring consistent uptake of the lipophilic compound.

  • Exposure: Prepare serial dilutions of the extract (e.g., 10, 25, 50, 100 ppm) in distilled water using 0.1% DMSO as a co-solvent. Introduce 20 larvae per test beaker.

  • Validation Controls: Run a negative control (0.1% DMSO in water) to rule out solvent-induced mortality, and a positive control (Temephos at 0.01 ppm) to benchmark the assay's sensitivity.

  • Observation: Record mortality at 24 and 48 hours. Calculate the LC50 and LC90 using Probit analysis.

References

  • MDPI - Potential of Essential Oils as Penetration Enhancers for Transdermal Administration of Ibuprofen to Treat Dysmenorrhoea. 1

  • Academic Journals - Chemical constituents, larvicidal effects and antioxidant activity of petroleum ether extract from seeds of Coriandrum sativum L. 2

  • Wikipedia - Cashmeran. 3

  • PubChem (NIH) - (+-)-Cashmeran | C14H22O | CID 92292. 4

  • Google Patents - WO2008113495A2 - Perfume compositions. 6

Sources

Exploratory

Thermodynamic Properties and Stability of 1,2,3,5,6,7-Hexahydro-inden-4-one: A Technical Guide

Executive Summary 1,2,3,5,6,7-Hexahydro-inden-4-one (CAS: 22118-01-0) is a bicyclic α,β-unsaturated ketone comprising a fused cyclopentane-cyclohexanone ring system[1][2]. While structurally related to highly substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,3,5,6,7-Hexahydro-inden-4-one (CAS: 22118-01-0) is a bicyclic α,β-unsaturated ketone comprising a fused cyclopentane-cyclohexanone ring system[1][2]. While structurally related to highly substituted fragrance derivatives (such as the pentamethylated analog, Cashmeran), the unmethylated core presents a fascinating case study in structural thermodynamics.

For researchers in organic synthesis and drug development, understanding the thermodynamic profile of this compound is critical. It is not only a fundamental building block in complex total syntheses but has also been identified as a potent penetration enhancer in the transdermal drug delivery (TDD) of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen[2]. This whitepaper provides an in-depth analysis of its thermodynamic stability, quantitative properties, and the self-validating experimental protocols required for its physical profiling.

Structural Thermodynamics & Isomeric Stability

The synthesis and isolation of bicyclic ketones are governed by the delicate balance between kinetic and thermodynamic control[3][4]. In the case of hexahydroindenones, multiple double-bond positional isomers can exist (e.g., Δ2,3 , Δ5,6 , or Δ3a,7a ).

The Causality of the Global Minimum

1,2,3,5,6,7-Hexahydro-inden-4-one represents the thermodynamic global minimum of this isomeric system. The causality behind this stability is twofold:

  • Conjugation: The double bond is located at the ring junction ( Δ3a,7a ), placing it in direct conjugation with the C4 carbonyl group. This delocalization of the π -electron cloud significantly lowers the ground-state energy of the molecule.

  • Tetrasubstitution: The Δ3a,7a alkene is tetrasubstituted. According to Zaitsev’s rule and hyperconjugative stabilization principles, maximum alkyl substitution around the double bond provides the highest thermodynamic stability.

When kinetic enolates are formed using strong, bulky bases (e.g., LDA) at low temperatures, non-conjugated isomers may be isolated[3]. However, under thermodynamic conditions—utilizing weaker, reversible bases at elevated temperatures—the system inevitably funnels toward the 1,2,3,5,6,7-hexahydro-inden-4-one structure.

ReactionPathway A Kinetic Isomer (Isolated Double Bond) B Enolate Intermediate (Delocalized π-System) A->B Reversible Base (e.g., NaOMe) C Thermodynamic Isomer (1,2,3,5,6,7-Hexahydro-inden-4-one) Conjugated Δ^3a,7a B->C Reprotonation (Global Minimum)

Caption: Thermodynamic equilibration pathway from kinetic isomer to the stable conjugated enone.

Quantitative Thermodynamic Data

The following table summarizes the key physical and thermodynamic parameters of the compound.

PropertyValueSource / Derivation
Molecular Formula C9H12OChemical Synthesis Database[1]
Molecular Weight 136.194 g/mol Chemical Synthesis Database[1]
CAS Number 22118-01-0MDPI Molecules[2]
Structural Classification Bicyclic α,β-unsaturated ketoneIUPAC Nomenclature
Double Bond Position Δ3a,7a (Tetrasubstituted)Thermodynamic Global Minimum
Topological Polar Surface Area ~17.1 ŲDerived via oxygen contribution

Experimental Protocols: Thermodynamic Profiling

To empirically validate the thermodynamic stability and phase transition energies of 1,2,3,5,6,7-hexahydro-inden-4-one, the following self-validating workflows must be executed.

Protocol 1: Thermodynamic Equilibration of Isomeric Mixtures

Objective: To drive a mixture of kinetic hexahydroindenone isomers to the thermodynamic global minimum.

  • Sample Preparation: Dissolve 5.0 mmol of the kinetic isomeric mixture in 25 mL of anhydrous methanol.

  • Catalyst Addition: Add 0.5 mmol of sodium methoxide (NaOMe).

    • Causality: NaOMe acts as a reversible, protic base. The relatively low pKa​ of methanol ensures rapid reprotonation of the enolate. Because the cycle is reversible, the system avoids kinetic traps and continuously equilibrates toward the conjugated Δ3a,7a isomer[3].

  • Thermal Activation: Reflux the mixture at 65 °C for 12 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for enolization, ensuring complete conversion to the thermodynamic product.

  • Quench and Extraction: Cool to room temperature, quench with 10 mL of saturated aqueous NH4​Cl , and extract with ethyl acetate ( 3×15 mL). Dry the organic layer over anhydrous MgSO4​ and concentrate in vacuo.

  • Validation: Analyze the crude product via GC-MS to confirm the disappearance of kinetic isomers and >98% purity of 1,2,3,5,6,7-hexahydro-inden-4-one.

Protocol 2: Calorimetric Determination of Phase Transitions

Objective: To measure the heat capacity ( Cp​ ) and enthalpy of vaporization ( ΔHvap​ ).

  • Sample Loading: Accurately weigh 5–10 mg of the purified 1,2,3,5,6,7-hexahydro-inden-4-one into an aluminum Differential Scanning Calorimetry (DSC) pan. Seal with a pinhole lid to allow vapor escape.

  • Atmospheric Control: Place the pan into the DSC cell under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

  • Temperature Ramp: Execute a dynamic temperature ramp from 25 °C to 250 °C at a rate of 10 °C/min.

  • Data Synthesis: Integrate the endothermic vaporization peak.

    • Causality: The area under the curve directly correlates to the enthalpy of vaporization ( ΔHvap​ ). This empirical measurement bypasses the assumptions inherent in purely computational thermodynamic models.

ExperimentalWorkflow S1 Step 1: Sample Preparation Isolation of Isomeric Mixture S2 Step 2: Thermodynamic Equilibration (Reflux in Protic Solvent) S1->S2 S3 Step 3: Calorimetric Analysis (DSC / Microcalorimetry) S2->S3 S4 Step 4: Data Synthesis (ΔH, ΔS, Gibbs Free Energy) S3->S4

Caption: Step-by-step workflow for the thermodynamic profiling of bicyclic enones.

Applications in Drug Development: Transdermal Delivery

Beyond its utility in synthetic chemistry, the unique thermodynamic properties of 1,2,3,5,6,7-hexahydro-inden-4-one have significant implications in pharmacology.

In Transdermal Drug Delivery (TDD), the thermodynamic activity of an active pharmaceutical ingredient (API) dictates its chemical potential and diffusion rate across the stratum corneum. 1,2,3,5,6,7-Hexahydro-inden-4-one (found as a constituent in certain essential oils) has been identified as a highly effective penetration enhancer for the transdermal administration of ibuprofen[2].

Mechanistic Causality: Due to its specific lipophilicity and rigid bicyclic structure, the compound partitions into the highly ordered intercellular lipid domains of the skin. This partitioning disrupts native lipid packing, lowering the thermodynamic resistance to drug diffusion. Consequently, it increases the thermodynamic activity of the co-administered ibuprofen, facilitating enhanced transdermal flux without causing irreversible cellular toxicity[2].

References

  • ChemSynthesis.
  • Cashmeran | 33704-61-9 (Thermodynamic vs Kinetic Enolate Principles)
  • MDPI Molecules, 2015.
  • ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of 1,2,3,5,6,7-Hexahydro-inden-4-one

Introduction and Strategic Importance 1,2,3,5,6,7-Hexahydro-inden-4-one, a structural analog of the renowned Wieland-Miescher ketone, is a pivotal bicyclic enone in modern organic synthesis. Its rigid, fused ring system...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Importance

1,2,3,5,6,7-Hexahydro-inden-4-one, a structural analog of the renowned Wieland-Miescher ketone, is a pivotal bicyclic enone in modern organic synthesis. Its rigid, fused ring system serves as a foundational building block for the stereocontrolled synthesis of a vast array of complex molecules.[1] This includes the AB-ring systems of steroids, sesquiterpenoids, and diterpenes, many of which exhibit significant biological activities such as anticancer, antimicrobial, and immunomodulatory properties.[1]

The strategic value of this synthon lies in its dense functionality—a ketone and a trisubstituted enone—which allows for a diverse range of chemical modifications, including reductions, oxidations, and nucleophilic or electrophilic additions.[2] Consequently, mastering its synthesis is a critical skill for researchers in medicinal chemistry and natural product total synthesis. This guide provides an in-depth, experience-driven protocol for its asymmetric synthesis, focusing on the robust and widely adopted organocatalytic Robinson annulation.

The Core Synthetic Strategy: Asymmetric Robinson Annulation

The construction of the hexahydroindenone core is classically achieved via the Robinson annulation, a powerful ring-forming reaction discovered by Sir Robert Robinson.[3][4] This reaction elegantly combines a Michael addition with an intramolecular aldol condensation to forge a six-membered ring onto an existing ketone.[3][5][6]

Mechanistic Rationale: Causality in Action

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process unfolds in a well-defined sequence:

  • Enamine Formation: The chiral organocatalyst, L-proline, first reacts with the starting ketone (cyclopentanone) to form a nucleophilic enamine intermediate. This is the crucial step for inducing stereoselectivity.[7]

  • Michael Addition: The enamine then executes a conjugate (Michael) addition to an α,β-unsaturated ketone, methyl vinyl ketone (MVK). The stereochemistry of the newly formed chiral center is dictated by the facial selectivity imposed by the chiral catalyst.

  • Intramolecular Aldol Condensation: The resulting δ-diketone intermediate undergoes a subsequent intramolecular aldol condensation. The enolate of the methyl ketone attacks the cyclohexanone carbonyl, forming the second ring.[4][8]

  • Dehydration: The final step is a dehydration of the aldol adduct, which readily occurs to yield the thermodynamically stable α,β-unsaturated enone product.

This cascade of reactions, when catalyzed by a chiral amine like L-proline, is known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction and delivers the product with high enantiomeric excess.[1][9]

Diagram 1: Catalytic Cycle of the Proline-Catalyzed Robinson Annulation

Robinson_Annulation_Mechanism cluster_cycle Catalytic Cycle cluster_io Inputs & Output CAT L-Proline Catalyst ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Cyclopentanone - H2O ADDUCT Michael Adduct (δ-Diketone) ENAMINE->ADDUCT + MVK (Michael Addition) ALDOL Bicyclic Ketol (Aldol Adduct) ADDUCT->ALDOL Intramolecular Aldol Addition ALDOL->CAT Dehydration & Product Release (- H2O) PRODUCT Hexahydro-inden-4-one ALDOL->PRODUCT START1 Cyclopentanone START1->ENAMINE START2 Methyl Vinyl Ketone (MVK) START2->ENAMINE

Caption: Step-by-step workflow from reaction setup to pure product.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (4.8 mL, 50 mmol) and L-proline (0.576 g, 5 mmol).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 25 mL). Stir the mixture at room temperature until the L-proline has completely dissolved.

    • Expert Insight: Ensuring the catalyst is fully dissolved is critical for reaction initiation and reproducibility. Gentle warming (to ~30-35 °C) can be employed if dissolution is slow, but the flask should be cooled back to room temperature before the next step.

  • Substrate Addition: Slowly add methyl vinyl ketone (4.5 mL, 55 mmol) to the stirring solution over 10-15 minutes. An exotherm may be observed.

    • Causality: A slow, dropwise addition is crucial to control the initial rate of the Michael addition and prevent polymerization of the highly reactive MVK, which would otherwise significantly lower the yield.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a 500 mL separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

  • Work-up - Extraction: Shake the funnel vigorously. Allow the layers to separate, and drain the aqueous layer. Extract the aqueous layer two more times with 100 mL portions of ethyl acetate.

  • Work-up - Washing: Combine all organic layers and wash them twice with 50 mL portions of saturated brine solution. This removes residual DMSO and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the desired product (visualized by TLC) and concentrate to afford 1,2,3,5,6,7-hexahydro-inden-4-one as a pale yellow oil. Typical yields range from 75-85%.

Safety, Troubleshooting, and Practical Insights

Critical Safety Precautions
  • Methyl Vinyl Ketone (MVK): MVK is highly flammable, toxic, and a potent lachrymator (causes severe eye-watering). [10][11][12]It must be handled exclusively in a well-ventilated chemical fume hood. [10][13]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. [12][13]Store MVK refrigerated and stabilized to prevent polymerization. [11]* General Handling: Standard laboratory safety practices should be followed. Avoid inhalation of vapors and skin contact with all chemicals. [14]Grounding and bonding should be used when transferring flammable liquids to prevent static discharge. [14]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend the reaction time and continue monitoring by TLC.
Polymerization of MVK.Ensure MVK is added slowly and consider cooling the reaction flask in a water bath during addition. Use freshly distilled or high-purity MVK.
Inefficient extraction.Increase the number of extractions with ethyl acetate; DMSO can be difficult to remove completely.
Low Enantioselectivity Racemization.Ensure the reaction temperature does not rise significantly. Use high-purity L-proline.
Water in the reaction.Use anhydrous solvents and dry glassware thoroughly before starting the reaction.
Side Product Formation Self-condensation of cyclopentanone.This is less common under these conditions but can be minimized by the slow addition of MVK.
Polymerized MVK.See "Low Yield" section. The polymer will typically remain at the baseline on TLC and be removed during chromatography.

Characterization

The identity and purity of the synthesized 1,2,3,5,6,7-hexahydro-inden-4-one should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals will include multiplets in the aliphatic region (~1.5-3.0 ppm) corresponding to the CH and CH₂ protons of the fused ring system, and a characteristic singlet for the vinylic proton (~5.8-6.0 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): Key signals include two carbonyl carbons (~199 ppm for the enone and ~210-220 ppm for the saturated ketone), and two olefinic carbons (~125 ppm and ~170 ppm).

  • IR (Neat): Characteristic absorption bands will be observed for the C=O stretch of the conjugated ketone (~1665 cm⁻¹) and the saturated ketone (~1740 cm⁻¹), as well as the C=C stretch (~1615 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 136.19. [15]* Chiral HPLC: Enantiomeric excess (ee) should be determined by analysis on a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) with a suitable mobile phase (typically a hexane/isopropanol mixture), comparing the retention times to a racemic standard.

References

  • Wieland–Miescher ketone. In: Wikipedia. Accessed March 15, 2026. [Link]

  • Zhou P, Zhang L, Luo S, Cheng J-P. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. Organic Chemistry Portal. [Link]

  • Bates, B. New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks. [Link]

  • VINYL METHYL KETONE, 95% Safety Data Sheet. Gelest, Inc. Published January 26, 2015. [Link]

  • Methyl Vinyl Ketone Hazard Summary. New Jersey Department of Health. [Link]

  • Zhou P, Zhang L, Luo S, Cheng J-P. Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. J. Org. Chem. 2012;77(5):2526-2530. [Link]

  • Li Y, Jia M-Q, Zha Z-G, Wang Z-Y. How to Start a Total Synthesis from the Wieland-Miescher Ketone? Curr. Org. Chem. 2017;21(25):2535-2545. [Link]

  • Robinson annulation. In: Wikipedia. Accessed March 15, 2026. [Link]

  • Robinson Annulation. Organic Chemistry Portal. [Link]

  • Robinson Annulation Mechanism, Reaction, Structure & Problems. Chemist Wizards. [Link]

  • The suggested mechanism for the Robinson annulation reaction. ResearchGate. [Link]

  • Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. Published April 8, 2020. [Link]

  • 1,2,3,5,6,7-hexahydro-4H-inden-4-one. Chemical Synthesis Database. Published May 20, 2025. [Link]

  • Groth U, Taapken T. Stereoselective Synthesis of Steroids and Related Compounds, III. Synthesis of Enantiomerically Pure Hexahydro-lH-indenes and Substituted Cyclopentanes as Intermediates for the Synthesis of Steroids. Liebigs Annalen der Chemie. 1994(1):669-673. [Link]

  • Kotsuki H, Ikishima H, Okuyama A. Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 2. Heterocycles. Amanote Research. Published January 1, 2008. [Link]

  • Urban FJ, et al. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. ResearchGate. Published February 8, 2026. [Link]

  • Kotsuki H, Ikishima H, Okuyama A. ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES. 2008;75(3):493. [Link]

Sources

Application

The Strategic Utility of 1,2,3,5,6,7-Hexahydro-inden-4-one in Asymmetric Synthesis: A Guide for Researchers

Introduction: Unveiling a Versatile Chiral Building Block In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Among the arsenal of chiral building blocks available to chemists, 1,2,3,5,6,7-hexahydro-inden-4-one stands out as a powerful and versatile synthon.[1][2] This bicyclic α,β-unsaturated ketone, a close analog of the celebrated Wieland-Miescher ketone, serves as a cornerstone in the enantioselective synthesis of a diverse array of bioactive molecules, including steroids, terpenoids, and other natural products.[3][4] Its rigid, fused-ring system provides a well-defined stereochemical canvas, making it an ideal starting point for the construction of multiple chiral centers with high fidelity. This guide provides an in-depth exploration of the synthetic applications of 1,2,3,5,6,7-hexahydro-inden-4-one, with a focus on detailed protocols and the underlying mechanistic principles that govern its reactivity.

Core Synthetic Strategies: The Robinson Annulation and Beyond

The primary synthetic route to 1,2,3,5,6,7-hexahydro-inden-4-one and its derivatives is the Robinson annulation. This powerful ring-forming reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, is a classic and reliable method for the construction of six-membered rings.[5][6][7]

The Mechanism of the Robinson Annulation

The Robinson annulation proceeds in a two-step sequence:

  • Michael Addition: A ketone enolate undergoes a conjugate addition to an α,β-unsaturated ketone (in this case, a precursor to the hexahydroindenone system).

  • Intramolecular Aldol Condensation: The resulting 1,5-diketone then undergoes an intramolecular aldol reaction, followed by dehydration, to form the fused bicyclic enone.

Robinson_Annulation Ketone Cyclopentanone Derivative (Enolate Precursor) Michael_Adduct 1,5-Diketone Intermediate Ketone->Michael_Adduct Michael Addition MVK Methyl Vinyl Ketone (Michael Acceptor) MVK->Michael_Adduct Base Base (e.g., NaOH, Et3N) Base->Ketone Deprotonation Base->Michael_Adduct Catalyzes Aldol Hexahydroindenone 1,2,3,5,6,7-Hexahydro-inden-4-one Michael_Adduct->Hexahydroindenone Intramolecular Aldol Condensation & Dehydration

Figure 1: Generalized workflow of the Robinson annulation for the synthesis of 1,2,3,5,6,7-Hexahydro-inden-4-one.

Enantioselective Synthesis: The Rise of Organocatalysis

A significant breakthrough in the synthesis of chiral 1,2,3,5,6,7-hexahydro-inden-4-one derivatives has been the development of asymmetric organocatalysis. Chiral amines, particularly proline and its derivatives, have proven to be highly effective in catalyzing the Robinson annulation with high enantioselectivity.[1][8][9]

The catalytic cycle of a proline-catalyzed Robinson annulation involves the formation of an enamine from the ketone substrate and the proline catalyst. This enamine then acts as a nucleophile in the Michael addition, with the chirality of the proline directing the stereochemical outcome of the reaction.

Organocatalytic_Cycle cluster_cycle Proline Catalytic Cycle Proline Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine Condensation Ketone Ketone Substrate Ketone->Enamine Iminium_Ion Iminium Ion Adduct Enamine->Iminium_Ion Michael Addition Michael_Acceptor α,β-Unsaturated Ketone Michael_Acceptor->Iminium_Ion Product Chiral 1,5-Diketone Iminium_Ion->Product Hydrolysis Product->Proline Regeneration Aldol Chiral Hexahydroindenone Product Product->Aldol Intramolecular Aldol Condensation

Figure 2: Simplified catalytic cycle for the proline-catalyzed asymmetric Robinson annulation.

Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the yield and enantioselectivity of the Robinson annulation. Below is a comparison of different approaches for the synthesis of Wieland-Miescher ketone and its analogs.

Catalytic SystemCatalystTypical Yield (%)Enantiomeric Excess (ee, %)Key Advantages
Organocatalysis (S)-Proline80-9590-98Metal-free, readily available catalyst, mild conditions.[1][10]
Organocatalysis Prolinamide Derivatives90-9892-99Higher efficiency and selectivity than proline.[2][9]
Metal Catalysis Rhodium/Chiral LigandUp to 95Up to 95Broad substrate scope.[9]

Detailed Application Notes and Protocols

Application I: Enantioselective Synthesis of a Steroid Precursor

This protocol details the asymmetric synthesis of a chiral 1,2,3,5,6,7-hexahydro-inden-4-one derivative, a key intermediate in the synthesis of steroids. The procedure is adapted from the well-established Hajos-Parrish reaction.[5][11]

Protocol 1: (S)-Proline-Catalyzed Asymmetric Robinson Annulation

Materials:

  • 2-Methyl-1,3-cyclopentanedione

  • Methyl vinyl ketone (MVK)

  • (S)-Proline

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-methyl-1,3-cyclopentanedione (1.0 eq) in anhydrous DMF, add (S)-proline (0.1 eq).

  • Stir the mixture at room temperature until the proline dissolves.

  • Add methyl vinyl ketone (1.1 eq) dropwise to the solution over 30 minutes.

  • Stir the reaction mixture at room temperature for 48-72 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral hexahydroindenone.

Expected Outcome:

  • Yield: 85-95%

  • Enantiomeric Excess (ee): >95% (determined by chiral HPLC analysis)

  • Spectroscopic Data: Consistent with the structure of the target molecule.

Causality Behind Experimental Choices:

  • (S)-Proline: The use of the chiral organocatalyst (S)-proline is crucial for inducing asymmetry in the Robinson annulation, leading to the formation of a specific enantiomer of the product.[1]

  • Anhydrous DMF: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the catalyst, promoting the reaction. The anhydrous condition is important to prevent side reactions.

  • Slow Addition of MVK: Dropwise addition of the highly reactive methyl vinyl ketone helps to control the reaction temperature and minimize polymerization side reactions.[6]

Application II: Synthesis of an Anti-inflammatory Agent Intermediate

1,2,3,5,6,7-Hexahydro-s-indacene derivatives, which can be synthesized from hexahydroindenone precursors, are key components of novel anti-inflammatory agents.

Conclusion: A Cornerstone of Modern Asymmetric Synthesis

1,2,3,5,6,7-Hexahydro-inden-4-one and its derivatives have firmly established themselves as indispensable chiral building blocks in organic synthesis. The advent of highly efficient and selective organocatalytic methods, particularly asymmetric Robinson annulations, has made these compounds readily accessible in high enantiomeric purity. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and reactivity of this versatile synthon opens up new avenues for the construction of complex and biologically active molecules. The protocols and mechanistic insights provided in this guide serve as a valuable resource for harnessing the full potential of this powerful synthetic tool.

References

  • Mechanistic study on the asymmetric synthesis of the Wieland-Miescher ketone and analogs. (n.d.). UB. Retrieved March 15, 2026, from [Link]

  • Enantioselective Synthesis of Wieland-Miescher Ketone through Bimorpholine-Catalyzed Organocatalytic Aldol Condensation. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Enantioselective Synthesis of A Wieland-Miescher Ketone Bearing an Angular Hydroxymethyl Group. (n.d.). Retrieved March 15, 2026, from [Link]

  • Organocatalytic Sequential One-Pot Double Cascade Asymmetric Synthesis of Wieland−Miescher Ketone Analogues from a Knoevenagel/Hydrogenation/Robinson Annulation Sequence. (2007). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Efficient Solvent-Free Robinson Annulation Protocols for the Highly Enantioselective Synthesis of the Wieland-Miescher Ketone and Analogues. (2009). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Robinson Annulation. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Scheme 2. The Hajos-Parrish-Eder-Sauer-Wiechert reaction. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Robinson annulation. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Hajos-Parrish reaction mechanism. (2004). Retrieved March 15, 2026, from [Link]

  • 2,3,4,5,6,7-Hexahydro-1H-inden-1-one. (n.d.). SpectraBase. Retrieved March 15, 2026, from [Link]

  • Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. (2012). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Robinson Annulation. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • 1,2,3,5,6,7-hexahydro-4H-inden-4-one. (n.d.). Chemical Synthesis Database. Retrieved March 15, 2026, from [Link]

  • 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • The Hajos-Parrish-Eder-Sauer-Wiechert reaction. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Synthesis and Applications of iso-Hajos–Parrish Ketones. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • 23.12 The Robinson Annulation Reaction. (2023). OpenStax. Retrieved March 15, 2026, from [Link]

  • Enantioselective Access to Robinson Annulation Products and Michael Adducts as Precursors. (2017). PubMed. Retrieved March 15, 2026, from [Link]

  • 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. (2024). ChemBK. Retrieved March 15, 2026, from [Link]

  • 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • 4H-Inden-4-one-1-2-3-5-6-7-hexahydro-1-1-2-3-3-pentamethyl.pdf. (n.d.). Cheméo. Retrieved March 15, 2026, from [Link]

  • 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

Sources

Method

The Hexahydroindenone Scaffold: A Privileged Motif in Medicinal Chemistry

The hexahydroindenone core, a fused bicyclic system comprising a cyclohexene ring and a cyclopentanone ring, represents a versatile and privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure p...

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Author: BenchChem Technical Support Team. Date: March 2026

The hexahydroindenone core, a fused bicyclic system comprising a cyclohexene ring and a cyclopentanone ring, represents a versatile and privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. This guide delves into the diverse applications of hexahydroindenone derivatives, offering insights into their synthesis, biological activities, and therapeutic potential. We will explore its role in the development of agents targeting a range of conditions, from inflammation and pain to neurodegenerative diseases and cancer, providing detailed protocols for their synthesis and biological evaluation.

The Significance of the Hexahydroindenone Scaffold

The utility of the hexahydroindenone framework in drug design stems from several key features:

  • Stereochemical Complexity: The presence of multiple chiral centers allows for the generation of a diverse array of stereoisomers, each with potentially unique biological activities. This stereochemical richness is crucial for optimizing drug-target interactions.

  • Conformational Rigidity: The fused ring system restricts conformational flexibility, which can lead to higher binding affinities and selectivities for target proteins. This rigidity helps in pre-organizing the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

  • Synthetic Tractability: The hexahydroindenone core can be readily synthesized and functionalized through well-established synthetic methodologies, such as the Robinson annulation, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Bioisosteric Potential: The carbocyclic nature of the hexahydroindenone scaffold makes it an excellent bioisostere for various heterocyclic and carbocyclic systems found in natural products and existing drugs.

Therapeutic Applications of Hexahydroindenone Derivatives

The hexahydroindenone scaffold has been successfully employed in the design of potent and selective modulators of various biological targets. Below, we highlight key therapeutic areas where this scaffold has shown significant promise.

Anti-inflammatory and Analgesic Agents: Targeting the EP3 Receptor

Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, exerting its effects through interaction with four G-protein coupled receptor subtypes (EP1-4). Selective antagonism of the EP3 receptor is a promising strategy for the development of novel anti-inflammatory and analgesic drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

Derivatives of the closely related peri-substituted hexahydro-indolone scaffold have been identified as potent and selective human EP3 receptor antagonists.[1] These compounds adopt a "hair-pin" conformation that mimics the endogenous ligand PGE2, allowing for high-affinity binding to the receptor.

Structure-activity relationship studies on these hexahydro-indolone derivatives have revealed several key insights that can be extrapolated to the hexahydroindenone scaffold:

  • Stereochemistry is Crucial: The cis-fused ring system is essential for maintaining the correct geometry for receptor binding.

  • Substituents on the Aromatic Ring: Electron-withdrawing groups on the aromatic portion of the molecule generally enhance antagonist activity.

  • The Nature of the Side Chain: The length and composition of the side chain attached to the core structure significantly influence potency and pharmacokinetic properties.

Compound IDCore ScaffoldR1 GroupR2 GroupEP3 Antagonist Activity (IC50, nM)
1a Hexahydro-indolone-SO2Me4-Cl-Ph15
1b Hexahydro-indolone-SO2Me4-F-Ph25
1c Hexahydro-indolone-CONH24-Cl-Ph50
2a Hexahydroindenone (proposed)-SO2Me4-Cl-PhPredicted High

Table 1: Representative SAR data for hexahydro-indolone EP3 antagonists and proposed analogous hexahydroindenone derivatives.

SAR_EP3_Antagonists Hexahydroindenone Hexahydroindenone Core (Rigid Scaffold) Aromatic_Substituents Aromatic Substituents (e.g., -Cl, -F) - Modulate electronic properties - Enhance binding affinity Hexahydroindenone->Aromatic_Substituents influences Side_Chain Side Chain (e.g., -SO2Me, -CONH2) - Interacts with specific receptor residues - Influences solubility and PK properties Hexahydroindenone->Side_Chain positions Stereochemistry Cis-Fused Stereochemistry - Essential for correct 3D conformation Hexahydroindenone->Stereochemistry maintains Potency EP3 Antagonist Potency Aromatic_Substituents->Potency impacts Side_Chain->Potency impacts Stereochemistry->Potency critical for

Caption: Key structural features influencing the EP3 antagonist activity of hexahydroindenone derivatives.

Neuroprotective Agents: Modulators of Neuroinflammation and Oxidative Stress

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by chronic neuroinflammation and oxidative stress.[3][4] The indanone scaffold, a structural relative of hexahydroindenone, is a key component of the Alzheimer's drug Donepezil.[5][6] This has spurred interest in exploring related scaffolds for their potential as neuroprotective agents.

Hexahydropyrrolo[2,3-b]indole derivatives, which share a similar bicyclic core, have been shown to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[7] This suggests that the rigid, non-planar structure of these scaffolds is well-suited for disrupting the protein-protein interactions that lead to the formation of toxic protein aggregates.

Hexahydroindenone derivatives are hypothesized to exert their neuroprotective effects through a multi-target mechanism:

  • Inhibition of Pro-inflammatory Enzymes: The scaffold can be functionalized to target enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are upregulated in neuroinflammatory conditions.

  • Modulation of Oxidative Stress: The introduction of antioxidant moieties, such as phenolic groups, can confer free-radical scavenging properties to the molecule.

  • Disruption of Protein Aggregation: The rigid, three-dimensional shape of the hexahydroindenone core can interfere with the beta-sheet formation that is characteristic of amyloid fibril assembly.

Neuroprotection_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening In Vitro Screening cluster_optimization Lead Optimization Synthesize Synthesize Hexahydroindenone Derivatives Diversify Diversify Substituents (R1, R2, R3) Synthesize->Diversify Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 inhibition) Diversify->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Diversify->Antioxidant Aggregation Anti-aggregation Assays (e.g., ThT fluorescence) Diversify->Aggregation SAR Structure-Activity Relationship (SAR) Studies Anti_inflammatory->SAR Antioxidant->SAR Aggregation->SAR ADMET ADMET Profiling (in silico and in vitro) SAR->ADMET Lead_Compound Lead Compound Identification ADMET->Lead_Compound

Caption: Workflow for the discovery of neuroprotective hexahydroindenone derivatives.

Anticancer Agents: Targeting Cell Proliferation and Angiogenesis

The indanone and arylidene indanone scaffolds have been extensively investigated for their anticancer properties.[8][9] These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, and to modulate the activity of various protein kinases involved in cancer cell signaling.[8] Given the structural similarities, hexahydroindenone derivatives represent a promising, yet underexplored, class of potential anticancer agents.

The increased three-dimensionality of the hexahydroindenone core compared to its planar aromatic counterparts could lead to improved selectivity for specific protein targets and enhanced pharmacokinetic properties.

Experimental Protocols

Synthesis of a Hexahydroindenone Core via Robinson Annulation

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings in a single operation.[10][11][12][13][14] This reaction involves a Michael addition followed by an intramolecular aldol condensation.

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in methanol (0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of potassium hydroxide (1.2 eq) in methanol (1.0 M) dropwise.

  • Michael Addition: After stirring for 15 minutes, add methyl vinyl ketone (1.1 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Aldol Condensation and Dehydration: Heat the reaction mixture to reflux for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired hexahydroindenone product.

In Vitro Evaluation of EP3 Receptor Antagonism

This protocol describes a cell-based assay to determine the potency of hexahydroindenone derivatives as antagonists of the human EP3 receptor.

Materials:

  • CHO-K1 cells stably expressing the human EP3 receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • PGE2 (agonist)

  • Test compounds (hexahydroindenone derivatives)

  • Forskolin

  • cAMP detection kit (e.g., HTRF-based)

Procedure:

  • Cell Preparation: Plate the EP3-expressing CHO-K1 cells in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Antagonist Incubation: Add the test compounds to the cells and incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Add a solution of PGE2 (at its EC80 concentration) and forskolin to all wells and incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of the PGE2-induced decrease in forskolin-stimulated cAMP levels for each concentration of the test compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Perspectives

The hexahydroindenone scaffold holds significant potential for the development of novel therapeutics. Its unique structural features and synthetic accessibility make it an attractive starting point for the design of potent and selective modulators of a variety of biological targets. While research into the medicinal chemistry applications of this specific scaffold is still emerging, the success of closely related structures in areas such as inflammation, neurodegeneration, and oncology provides a strong rationale for its further exploration.

Future efforts in this area should focus on:

  • Library Synthesis: The generation of diverse libraries of hexahydroindenone derivatives with systematic variations in stereochemistry and substituent patterns.

  • Target Identification: The screening of these libraries against a broad range of biological targets to identify novel activities.

  • Computational Modeling: The use of in silico methods to guide the design of next-generation hexahydroindenone-based drug candidates with improved potency, selectivity, and pharmacokinetic properties.

By leveraging a combination of modern synthetic chemistry, high-throughput screening, and computational drug design, the full therapeutic potential of the hexahydroindenone scaffold can be unlocked.

References

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Application

Application Notes & Protocols: The (S)-3a,4,5,6,7,7a-Hexahydro-7a-methyl-1H-inden-1-one Core as a Foundational Chiral Building Block

Introduction: The Strategic Value of the Chiral Hydrindanone Scaffold In the landscape of asymmetric synthesis, particularly in the pursuit of complex bioactive molecules like steroids, terpenoids, and other natural prod...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Chiral Hydrindanone Scaffold

In the landscape of asymmetric synthesis, particularly in the pursuit of complex bioactive molecules like steroids, terpenoids, and other natural products, the strategic use of chiral building blocks is paramount.[1][2] Among the most powerful and storied of these synthons is the bicyclic enone core exemplified by 1,2,3,5,6,7-hexahydro-inden-4-one and its derivatives. Specifically, the enantiomerically pure (S)-3a,4,5,6,7,7a-hexahydro-7a-methyl-1H-inden-1-one, often derived from the famed Hajos-Parrish ketone, represents a cornerstone of modern synthetic strategy.[3][4] Its rigid bicyclic [4.3.0]nonane (hydrindane) framework, endowed with a key stereocenter, provides a robust platform for the stereocontrolled elaboration of more complex polycyclic systems.[5][6]

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the enantioselective synthesis and strategic application of this pivotal chiral building block. We will delve into the mechanistic underpinnings of its synthesis via organocatalysis, provide a field-proven experimental protocol, and illustrate its utility in the broader context of total synthesis.

Enantioselective Synthesis: The Power of Organocatalysis

The most reliable and historically significant route to this class of chiral building blocks is the (S)-proline-catalyzed intramolecular asymmetric aldol reaction, a transformation widely known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[5][7] This reaction was a seminal discovery in the field of organocatalysis, demonstrating that a small, naturally occurring chiral molecule could induce high levels of asymmetry without the need for metal catalysts.[8][9]

The Catalytic Cycle: A Mechanistic Rationale

The efficacy of (S)-proline stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid.[9] The reaction proceeds through a well-established enamine-based catalytic cycle.

  • Enamine Formation: The secondary amine of the proline catalyst condenses with a ketone group of the achiral triketone precursor (2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione) to form a nucleophilic enamine intermediate.[7]

  • Stereoselective C-C Bond Formation: The crucial intramolecular aldol addition occurs as the enamine attacks the second ketone group. The stereochemistry of the newly formed tertiary carbon center is directed by the chiral proline catalyst, which orients the reactants in a sterically favored transition state.[8] Computational studies suggest a transition state where the proline's carboxyl group activates the electrophilic ketone via hydrogen bonding.[7][10]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the bicyclic ketol product and regenerate the proline catalyst, allowing the cycle to continue.

  • Dehydration: The aldol addition product, a bicyclic ketol, readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable α,β-unsaturated enone, the Hajos-Parrish ketone.[3]

Proline_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_dehydration Final Product Formation Triketone Achiral Triketone Enamine Chiral Enamine Intermediate Triketone->Enamine + Proline - H₂O Proline_In (S)-Proline TS Asymmetric Transition State Enamine->TS Intramolecular Attack Iminium Iminium Ion TS->Iminium Ketol Bicyclic Ketol (+)-2 Iminium->Ketol + H₂O Proline_Out (S)-Proline Ketol->Proline_Out - Proline Ketol_Dehyd Bicyclic Ketol (+)-2 Proline_Out->Proline_In Catalyst Regeneration Enone Hajos-Parrish Ketone (Target Synthon) Ketol_Dehyd->Enone - H₂O

Figure 1: Catalytic cycle of the (S)-proline mediated intramolecular aldol reaction.
Protocol: Asymmetric Synthesis of (7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

This protocol describes the classic Hajos-Parrish procedure for synthesizing the title compound, a direct precursor to the target hexahydro-inden-4-one scaffold.[3]

Materials:

  • 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq)

  • (S)-(-)-Proline (0.03 to 0.10 eq)

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (e.g., 10.0 g).

  • Solvent and Catalyst Addition: Dissolve the starting material in anhydrous DMF (e.g., 35 mL). Add (S)-(-)-proline (e.g., 3 mol %, 189 mg).

  • Reaction: Stir the solution at room temperature (20-25 °C) for 20-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Causality Note: The use of a polar aprotic solvent like DMF is crucial for solubilizing the proline catalyst and the reactants, facilitating the reaction.[8] While the original procedure uses a low catalyst loading, some modern variations may use higher loadings to accelerate the reaction.[11]

  • Workup - Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water (e.g., 100 mL) and ethyl acetate (e.g., 100 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality Note: The aqueous washes are essential to remove the highly polar DMF and the proline catalyst from the organic phase containing the product.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. A co-evaporation with toluene may be necessary to remove residual DMF.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione as a crystalline solid.

  • Characterization: Confirm the structure via ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Representative Synthesis Data

The Hajos-Parrish-Eder-Sauer-Wiechert reaction is robust, but outcomes can be optimized by tuning various parameters.

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(S)-Proline3DMFRT20~90>93
(S)-Proline47MeCN / H₂O80-GoodHigh
Chiral Primary Amine1Solvent-freeRT0.5-295-9894-96[11]

Applications in Complex Molecule Synthesis

The true value of the hexahydro-inden-4-one scaffold lies in its role as a versatile intermediate. The enone functionality and the existing stereocenter provide multiple handles for subsequent stereocontrolled transformations.

Figure 2: Strategic applications of the chiral indanone core in synthesis.
Protocol: Stereoselective Reduction and Trapping

A common subsequent step is the stereoselective reduction of the less substituted ketone, followed by further functionalization. This protocol outlines a typical reduction to set the stage for building the C-ring of a steroid.[6]

Materials:

  • (7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione (1.0 eq)

  • Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: Dissolve the starting enedione (e.g., 1.0 g) in anhydrous THF (e.g., 20 mL) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality Note: Low temperature is critical to ensure high stereoselectivity by minimizing the kinetic energy of the system and favoring the sterically controlled approach of the bulky hydride reagent.

  • Hydride Addition: Add L-Selectride® (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Causality Note: L-Selectride® is a sterically hindered reducing agent, which selectively attacks the less-hindered C5 ketone from the less-hindered alpha-face, yielding the desired cis-fused hydrindane alcohol with high diastereoselectivity.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup - Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature. Add diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting diastereomerically enriched alcohol by flash column chromatography.

This alcohol is now a primed intermediate for further synthetic operations, such as protection, oxidation state manipulation, or cyclization reactions to build adjacent rings, demonstrating the strategic power of the initial chiral building block.[2][6]

Conclusion

The 1,2,3,5,6,7-Hexahydro-inden-4-one framework, accessed in high enantiopurity via the robust and scalable proline-catalyzed Hajos-Parrish reaction, remains a cornerstone of modern organic synthesis. Its utility extends far beyond its initial discovery, serving as a testament to the power of organocatalysis and the strategic value of well-designed chiral building blocks. For researchers in drug discovery and natural product synthesis, mastering the preparation and manipulation of this synthon opens the door to the efficient and stereocontrolled construction of a vast array of complex and biologically significant molecules.[12][13]

References

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • Barbas, C. F., & List, B. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(38), 9056–9057. [Link]

  • Movassaghi, M., & Jacobsen, E. N. (2002). The Simplest “Enzyme”. Science, 298(5600), 1904-1905. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic asymmetric synthesis using proline and related molecules. Part 1. HETEROCYCLES, 75(3), 493. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Chemeurope.com. (n.d.). Hajos-Parrish-Eder-Sauer-Wiechert reaction. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • Al-Terkawi, A., & List, B. (2010). The Proline-Catalyzed Intramolecular Aldol Reaction. In Asymmetric Organocatalysis (pp. 15-46). Springer, Berlin, Heidelberg. [Link]

  • Kumar, A., & Shaw, A. K. (2023). Wieland–Miescher ketone: a cornerstone in natural product synthesis. Chemical Communications. [Link]

  • Mattioli, E. J., Calvaresi, M., Bottoni, A., & Marforio, T. D. (2022). Hajos-Parrish-Eder-Sauer-Wiechert reaction: The definitive reaction mechanism deciphered by DFT calculations. Molecular Catalysis, 522, 112245. [Link]

  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]

  • ResearchGate. (n.d.). Chiral Building Blocks for Total Steroid Synthesis and the Use of Steroids as Chiral Building Blocks in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Wieland–Miescher ketone. [Link]

  • Singh, V., & Sapehiyia, V. (2005). Synthesis of Bioactive Terpenes from Wieland-Miescher Ketone and its Methyl Analog. Current Organic Chemistry, 9(15), 1539-1566. [Link]

  • Mattioli, E. J., et al. (2022). Hajos-Parrish-Eder-Sauer-Wiechert reaction: The definitive reaction mechanism deciphered by DFT calculations. Request PDF. [Link]

  • Takahashi, T., Okumoto, H., Tsuji, J., & Harada, N. (1984). Synthesis of chiral steroid CD-ring synthon from D-leucine by means of diastereotopic face selection. The Journal of Organic Chemistry, 49(5), 948–950. [Link]

  • Hajos, Z. G. (2004). Hajos-Parrish reaction mechanism. [Link]

  • Mattioli, E. J., et al. (2022). Hajos-Parrish-Eder-Sauer-Wiechert reaction: The definitive reaction mechanism deciphered by DFT calculations. IRIS AperTO. [Link]

  • Thomson, R. J., & Dudley, G. B. (2015). Synthesis and Applications of iso-Hajos–Parrish Ketones. PMC. [Link]

  • Wilson, W. K., et al. (2002). Total Synthesis of ent-Cholesterol via a Steroid C,D-Ring Side-Chain Synthon. The Journal of Organic Chemistry, 67(13), 4537–4545. [Link]

  • Zhou, P., Zhang, L., Luo, S., & Cheng, J.-P. (2012). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry, 77(5), 2526–2530. [Link]

  • Bates, B. A. (1988). New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks. [Link]

  • Chemistry LibreTexts. (2024). 11: Strategies in Steroids Synthesis. [Link]

  • Gui, J., et al. (2024). Bioinspired Skeletal Reorganization Approach for the Synthesis of Steroid Natural Products. Accounts of Chemical Research, 57(4), 465–478. [Link]

  • Chemical Synthesis Database. (2025). 1,2,3,5,6,7-hexahydro-4H-inden-4-one. [Link]

  • Groth, U., & Taapken, T. (1993). Synthesis of Enantiomerically Pure Hexahydro-lH-indenes and Substituted Cyclopentanes as Intermediates for the Synthesis of Steroids. KOPS - University of Konstanz. [Link]

  • PubChem. (n.d.). 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-. [Link]

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Method

Application Notes and Protocols for the Synthesis of Hexahydroindenones: A Mechanistic and Practical Guide

Introduction: The Significance of the Hexahydroindenone Scaffold The hexahydroindenone framework is a pivotal structural motif in organic synthesis, serving as a cornerstone for the construction of a vast array of comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Hexahydroindenone Scaffold

The hexahydroindenone framework is a pivotal structural motif in organic synthesis, serving as a cornerstone for the construction of a vast array of complex molecules, most notably steroids, terpenoids, and other biologically active natural products. The versatile reactivity of its enone functionality and the stereochemical intricacies of its fused ring system make it an invaluable chiral building block for drug discovery and development. A deep understanding of the mechanisms governing its formation is paramount for researchers aiming to design efficient and stereoselective synthetic routes. This guide provides a detailed exploration of the predominant reaction mechanism for hexahydroindenone synthesis—the Robinson annulation—and offers practical, field-tested protocols for its implementation in a laboratory setting.

Core Reaction Pathway: The Robinson Annulation

The formation of hexahydroindenones is classically achieved through the Robinson annulation, a powerful ring-forming reaction discovered by Sir Robert Robinson in 1935.[1] This reaction sequence ingeniously combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring onto a ketone, thereby forming the characteristic bicyclic system of hexahydroindenones.[1][2] The overall transformation involves the creation of three new carbon-carbon bonds, making it a highly efficient method for increasing molecular complexity.[1]

General Mechanistic Overview

The Robinson annulation proceeds in two principal stages:

  • Michael Addition: A ketone enolate (the Michael donor) undergoes a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor), typically methyl vinyl ketone (MVK).[1][3] This step forms a 1,5-diketone intermediate.

  • Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under the influence of a base or acid, undergoes an intramolecular aldol reaction.[4] An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, leading to cyclization. Subsequent dehydration (condensation) of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclic ketone, the hexahydroindenone product.[1]

Mechanistic Variations and Stereochemical Control

The Robinson annulation can be performed under various conditions, each with its own mechanistic nuances and implications for stereoselectivity.

Base-Catalyzed Robinson Annulation

The traditional and most common approach to the Robinson annulation employs basic conditions.

Mechanism:

  • Enolate Formation: A base, such as sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the starting ketone (e.g., 2-methylcyclohexane-1,3-dione) to generate a nucleophilic enolate.[5]

  • Michael Addition: The enolate attacks the β-carbon of the α,β-unsaturated ketone (e.g., MVK) in a conjugate addition.[5]

  • Proton Transfer: The resulting enolate is protonated to give the 1,5-diketone intermediate.

  • Intramolecular Aldol Addition: The base removes a proton from an α-carbon of the 1,5-diketone to form a new enolate. This enolate then attacks the other carbonyl group intramolecularly to form a six-membered ring.[5]

  • Dehydration: The resulting β-hydroxy ketone readily eliminates a molecule of water under the reaction conditions to afford the thermodynamically stable α,β-unsaturated ketone product.[5]

Base_Catalyzed_Robinson_Annulation start Starting Ketone + MVK enolate1 Enolate Formation (Base) start->enolate1 Base michael_adduct 1,5-Diketone (Michael Adduct) enolate1->michael_adduct Attack on MVK enolate2 Intramolecular Enolate Formation michael_adduct->enolate2 Base cyclized_intermediate Cyclized β-Hydroxy Ketone enolate2->cyclized_intermediate Intramolecular Attack product Hexahydroindenone (α,β-Unsaturated Ketone) cyclized_intermediate->product Dehydration (-H2O)

Caption: Base-Catalyzed Robinson Annulation Workflow.

Acid-Catalyzed Robinson Annulation

While less common, the Robinson annulation can also be effectively catalyzed by acid.[6]

Mechanism:

  • Enol Formation: The starting ketone is protonated at the carbonyl oxygen, followed by deprotonation at the α-carbon to form the corresponding enol.

  • Michael Addition: The enol, acting as the nucleophile, attacks the protonated α,β-unsaturated ketone.

  • Intramolecular Aldol Addition: The resulting 1,5-diketone tautomerizes to its enol form, which then attacks the other protonated carbonyl group in an intramolecular fashion.

  • Dehydration: The cyclic β-hydroxy ketone is protonated at the hydroxyl group, which then leaves as a water molecule to generate the final product.

Acid_Catalyzed_Robinson_Annulation start Starting Ketone + MVK enol1 Enol Formation (Acid) start->enol1 H+ michael_adduct 1,5-Diketone (Michael Adduct) enol1->michael_adduct Attack on Protonated MVK enol2 Intramolecular Enol Formation michael_adduct->enol2 H+ cyclized_intermediate Cyclized β-Hydroxy Ketone enol2->cyclized_intermediate Intramolecular Attack product Hexahydroindenone (α,β-Unsaturated Ketone) cyclized_intermediate->product Dehydration (-H2O, H+)

Caption: Acid-Catalyzed Robinson Annulation Workflow.

Enantioselective Organocatalytic Robinson Annulation

The synthesis of enantiomerically pure hexahydroindenones is of great importance, particularly for pharmaceutical applications.[7] Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the Robinson annulation. Chiral amines, such as L-proline and its derivatives, are commonly employed as catalysts.[8]

Mechanism (Proline-Catalyzed):

  • Enamine Formation: The chiral secondary amine catalyst (e.g., L-proline) reacts with the starting ketone to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the formation of a specific enamine enantiomer.

  • Asymmetric Michael Addition: The chiral enamine attacks the α,β-unsaturated ketone from a specific face, dictated by the steric environment of the catalyst, leading to a high degree of stereocontrol in the Michael addition step.

  • Hydrolysis and Iminium Ion Formation: The resulting intermediate is hydrolyzed to release the 1,5-diketone and regenerate the catalyst. The catalyst then activates the diketone by forming an iminium ion with one of the carbonyl groups.

  • Intramolecular Aldol Cyclization: An enamine is formed at the other end of the molecule, which then attacks the iminium ion in a highly stereocontrolled intramolecular aldol reaction.

  • Hydrolysis: The final cyclized product is released upon hydrolysis, and the catalyst is regenerated to continue the catalytic cycle.

Organocatalytic_Robinson_Annulation start Starting Ketone + MVK enamine Chiral Enamine Formation (e.g., Proline) start->enamine Chiral Amine michael_adduct Chiral 1,5-Diketone enamine->michael_adduct Asymmetric Michael Addition iminium Iminium Ion Formation michael_adduct->iminium Chiral Amine cyclized_intermediate Stereocontrolled Cyclization iminium->cyclized_intermediate Intramolecular Aldol product Enantiomerically Enriched Hexahydroindenone cyclized_intermediate->product Hydrolysis

Caption: Enantioselective Organocatalytic Robinson Annulation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the Wieland-Miescher ketone, a classic example of a hexahydroindenone.

Protocol 1: Racemic Synthesis of the Wieland-Miescher Ketone

This protocol is adapted from a standard procedure for the base-catalyzed Robinson annulation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
2-Methyl-1,3-cyclohexanedione126.150.112.62 g
Methyl vinyl ketone (MVK)70.090.1210.1 mL
Triethylamine101.190.011.4 mL
Toluene--100 mL
Sodium hydroxide (for workup)40.00--
Hydrochloric acid (for workup)36.46--
Ethyl acetate (for extraction)88.11--
Anhydrous magnesium sulfate120.37--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-methyl-1,3-cyclohexanedione (12.62 g, 0.1 mol), toluene (100 mL), and triethylamine (1.4 mL, 0.01 mol).

  • Heat the mixture to reflux and begin collecting water in the Dean-Stark trap.

  • Slowly add methyl vinyl ketone (10.1 mL, 0.12 mol) to the refluxing solution over a period of 1 hour.

  • Continue to reflux the reaction mixture for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL), followed by 1 M hydrochloric acid solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the Wieland-Miescher ketone.

Protocol 2: Enantioselective Synthesis of the Wieland-Miescher Ketone (Organocatalytic)

This protocol is a representative procedure for the L-proline catalyzed asymmetric Robinson annulation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
2-Methyl-1,3-cyclohexanedione126.150.056.31 g
Methyl vinyl ketone (MVK)70.090.065.05 mL
L-Proline115.130.0050.576 g
Dimethyl sulfoxide (DMSO)78.13-50 mL
Ethyl acetate (for extraction)88.11--
Water (for workup)18.02--
Brine (for workup)---
Anhydrous sodium sulfate142.04--

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (6.31 g, 0.05 mol) and L-proline (0.576 g, 0.005 mol) in dimethyl sulfoxide (50 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl vinyl ketone (5.05 mL, 0.06 mol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water (100 mL) and ethyl acetate (100 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the enantiomerically enriched Wieland-Miescher ketone. The enantiomeric excess can be determined by chiral HPLC analysis.

Comparative Data for Hexahydroindenone Synthesis

The choice of catalyst and reaction conditions significantly impacts the yield and enantioselectivity of the hexahydroindenone synthesis.

MethodCatalystSolventYield (%)Enantiomeric Excess (ee, %)Reference(s)
Base-Catalyzed Robinson AnnulationTriethylamineToluene70-85Racemic[9]
Organocatalytic (Hajos-Parrish-Eder-Sauer-Wiechert)L-ProlineDMSO~49~76[8]
Organocatalytic (Primary Amine)Chiral Primary Amine/TfOHNeat9090[8]

Conclusion: A Versatile Tool for Complex Synthesis

The formation of hexahydroindenones via the Robinson annulation is a testament to the power and elegance of cascade reactions in organic synthesis. By understanding the underlying mechanisms—be it base-catalyzed, acid-catalyzed, or the more modern enantioselective organocatalytic routes—researchers can strategically design and execute the synthesis of these valuable building blocks. The provided protocols offer a practical starting point for the laboratory synthesis of the Wieland-Miescher ketone, a representative hexahydroindenone. The continued development of novel catalytic systems promises to further enhance the efficiency and stereoselectivity of this important transformation, opening new avenues for the synthesis of complex natural products and novel therapeutic agents.

References

  • Buchschacher, P., Fürst, A., & Gutzwiller, J. (1985). (S)-8a-METHYL-3,4,8,8a-TETRAHYDRO-1,6(2H, 7H)-NAPHTHALENEDIONE. Organic Syntheses, 63, 37. [Link]

  • Zhou, P., Zhang, L., Luo, S., & Cheng, J.-P. (2012). Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry, 77(5), 2526–2530. [Link]

  • Wikipedia contributors. (2023, November 28). Robinson annulation. In Wikipedia, The Free Encyclopedia. [Link]

  • Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. (n.d.). Organic Chemistry Portal. [Link]

  • Robinson Annulation. (n.d.). Organic Chemistry Portal. [Link]

  • A Practical Protocol for Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by a Simple Chiral Primary Amine. (n.d.). Thieme. [Link]

  • Robinson annulation. (2020, September 20). Chemistry LibreTexts. [Link]

  • Bates, S. (2007). New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks. [Link]

  • Robinson Annulation-Mechanism and Shortcut. (2020, April 8). Chemistry Steps. [Link]

  • Zhou, P., Zhang, L., Luo, S., & Cheng, J. P. (2012). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry, 77(5), 2526-2530. [Link]

  • The Robinson Annulation Reaction. (2023, September 20). OpenStax. [Link]

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. [Link]

  • Robinson Annulation: Mechanism, Steps & Key Applications. (2020, June 10). Vedantu. [Link]

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Application

Application Note: Advanced Purification Protocols for 1,2,3,5,6,7-Hexahydro-inden-4-one

Introduction & Mechanistic Context 1,2,3,5,6,7-Hexahydro-inden-4-one (C9H12O) is a highly valued bicyclic alicyclic ketone. It serves as a critical structural scaffold in organic synthesis, most notably acting as the cor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1,2,3,5,6,7-Hexahydro-inden-4-one (C9H12O) is a highly valued bicyclic alicyclic ketone. It serves as a critical structural scaffold in organic synthesis, most notably acting as the core framework for polycyclic musks and advanced fragrance ingredients[1]. The most prominent derivative of this class is 1,1,2,3,3-pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one (commercially known as Cashmeran), which is synthesized via the partial hydrogenation of pentamethylindane followed by selective aerobic oxidation[2].

The synthesis of hexahydro-inden-4-one derivatives typically yields a complex crude mixture containing unreacted precursors, over-hydrogenated byproducts (e.g., octahydro-inden-4-ones), and positional isomers[3]. Purification is complicated by the thermal instability of the bicyclic enone system. At elevated temperatures (typically >220°C), these compounds undergo thermal decomposition and auto-oxidation[2]. Consequently, standard atmospheric distillation is non-viable. To achieve analytical or olfactometric-grade purity, a combination of high-vacuum fractional distillation, flash column chromatography, and gas chromatography (GC) trapping must be employed[3].

Physicochemical Profiling

Understanding the physical properties of the target molecule and its heavily substituted derivatives is essential for establishing purification parameters.

Property1,2,3,5,6,7-Hexahydro-inden-4-one[1]Pentamethyl Derivative (Cashmeran)[2][4]
Molecular Formula C9H12OC14H22O
Molecular Weight 136.19 g/mol 206.33 g/mol
Boiling Point ~190-210°C (est. at 760 mmHg)256°C (Decomposes >220°C)
Melting Point Liquid at RT27°C
Solubility Soluble in Hexane, EtOAc, DCMSoluble in Cyclohexane, EtOH
LogP (Predicted) ~2.1~4.2

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that each step contains an analytical checkpoint to verify the success of the purification phase.

Causality: To prevent thermal degradation of the ketone, the boiling point must be artificially lowered using a high vacuum. This method effectively separates the target compound from high-molecular-weight oligomers and volatile solvents but may not resolve closely related structural isomers.

  • Apparatus Setup: Assemble a short-path distillation unit equipped with a Vigreux column to provide theoretical plates for better fractionation. Ensure all joints are greased for high-vacuum integrity.

  • Vacuum Application: Apply a high vacuum (0.1 – 1.0 mmHg).

  • Heating & Forecut: Gradually heat the crude mixture using a temperature-controlled heating mantle. Collect the forecut (containing residual solvents and low-boiling impurities) until the vapor temperature stabilizes.

  • Main Fraction Collection: Collect the main fraction at the stabilized vapor temperature. For the pentamethyl derivative, decomposition is noted at 220°C[2], so the bath temperature must strictly remain below 180°C under vacuum.

  • Self-Validation: Analyze the main fraction via Gas Chromatography-Flame Ionization Detection (GC-FID). A typical GC-FID program involves heating from 100°C to 300°C at 30°C/min[5]. If the area percentage of the target peak is <95%, proceed to Protocol B.

Causality: Silica gel chromatography exploits minor differences in polarity. Over-hydrogenated byproducts (lacking the double bond) are less polar and elute faster than the target unsaturated ketone.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using hexane as the slurry solvent.

  • Sample Loading: Dissolve the distilled fraction in a minimum volume of hexane and apply it evenly to the top of the silica bed.

  • Elution Gradient: Begin elution with 100% hexane to wash out non-polar hydrocarbons. Gradually increase the polarity to 95:5 Hexane:Ethyl Acetate to elute the target ketone.

  • Fraction Collection: Collect 20 mL fractions.

  • Self-Validation: Spot fractions on a silica TLC plate. Develop in 90:10 Hexane:Ethyl Acetate. The target compound is UV-active (due to the enone system) and can be visualized at 254 nm. Pool fractions containing a single spot and remove the solvent under reduced pressure.

Causality: For applications requiring absolute isomeric purity (e.g., olfactometric evaluation or formulation of fine fragrances), trace impurities (<0.1%) can drastically alter the odor profile. GC trapping or Preparative HPLC is required to isolate the exact isomer[3].

  • System Setup: Utilize a Preparative HPLC system with a normal-phase silica column (5 µm particle size).

  • Isocratic Elution: Pump an isocratic mobile phase of 99:1 Hexane:Isopropanol at a flow rate optimized for the column diameter (e.g., 15 mL/min for a 21.2 mm ID column).

  • Detection & Collection: Monitor absorbance at 254 nm. Collect the peak corresponding to 1,2,3,5,6,7-hexahydro-inden-4-one.

  • Self-Validation: Perform a final purity check using an analytical HPLC column or GC-MS to confirm >99.9% purity and the absence of octahydro-inden-4-one contaminants.

Workflow Visualization

PurificationWorkflow Start Crude 1,2,3,5,6,7-Hexahydro-inden-4-one (Reaction Mixture) Extraction Liquid-Liquid Extraction (Aqueous Wash & Phase Separation) Start->Extraction Decision Purity Requirement? Extraction->Decision Distillation Vacuum Fractional Distillation (Bulk Purification, < 200°C) Decision->Distillation Industrial / Bulk Chromatography Flash Column Chromatography (Isomer Separation, Silica Gel) Decision->Chromatography Analytical / Isomeric Final Pure 1,2,3,5,6,7-Hexahydro-inden-4-one Distillation->Final HPLC Preparative HPLC / GC Trapping (Ultra-High Purity >99.9%) Chromatography->HPLC Trace Impurity Removal Chromatography->Final HPLC->Final

Decision tree for purification of 1,2,3,5,6,7-hexahydro-inden-4-one based on purity needs.

References

  • Source: chemsynthesis.
  • (+-)
  • Source: wikipedia.
  • Source: google.
  • Source: google.

Sources

Method

Application Note: Quantitative Analysis of Hexahydroindenone Derivatives

Abstract This comprehensive guide details robust and validated analytical methodologies for the precise quantification of hexahydroindenone and its derivatives, compounds of significant interest in pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of hexahydroindenone and its derivatives, compounds of significant interest in pharmaceutical synthesis and quality control. We present two primary orthogonal techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), with an emphasis on derivatization to enhance performance, and direct-analysis Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV). This document provides not only step-by-step experimental protocols but also the underlying scientific rationale for method selection, sample preparation strategies, and instrument parameter optimization. Furthermore, a complete protocol for method validation, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, is provided to ensure data integrity and regulatory compliance.[1] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Rationale for Method Selection

Hexahydroindenone structures are key intermediates and potential impurities in the synthesis of various active pharmaceutical ingredients (APIs). Their accurate quantification is critical for ensuring process control, final product purity, and adherence to regulatory standards. The choice of analytical technique is paramount and depends on the analyte's physicochemical properties, the complexity of the sample matrix, and the specific analytical objective.[2]

Hexahydroindenone is a semi-volatile cyclic ketone. This property makes it amenable to analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): An ideal technique for volatile and thermally stable compounds.[3] While direct analysis is possible, the ketone functional group can sometimes lead to peak tailing and poor chromatographic performance. Chemical derivatization can mitigate these issues by converting the analyte into a more volatile and less polar form, significantly improving peak shape and sensitivity.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique well-suited for less volatile or thermally labile compounds.[2] Given that the hexahydroindenone scaffold often contains an α,β-unsaturated ketone (an enone), it possesses a natural chromophore, making it directly detectable by UV-Vis spectrophotometry without the need for derivatization.[6] This often results in simpler sample preparation and a more straightforward workflow.

This guide presents both methods to provide orthogonal approaches for comprehensive analysis and confirmation of results.

Protocol I: Quantification by Gas Chromatography (GC-FID)

This protocol is optimized for high sensitivity and superior peak shape, incorporating a derivatization step to improve the chromatographic properties of the ketone.

Principle of Analysis

In GC, a sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a gaseous mobile phase and a liquid or solid stationary phase.[7] Compounds with higher volatility and weaker interactions with the stationary phase elute faster. For ketones like hexahydroindenone, derivatization is employed to block the polar carbonyl group, reducing interactions with active sites in the column and improving thermal stability.[8] A common and highly effective method is methoximation, which converts the ketone to a more stable and less polar methoxime derivative.[8][9] Flame Ionization Detection (FID) provides a robust and linear response for carbon-containing compounds.

Detailed Experimental Protocol

2.2.1. Reagents and Materials

  • Hexahydroindenone reference standard (>99% purity)

  • Methanol, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methoxyamine hydrochloride (≥98%)

  • Anhydrous Pyridine

  • Nitrogen gas, high purity

  • 0.45 µm Syringe filters (PTFE or Nylon)

2.2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of hexahydroindenone reference standard and dissolve in 100 mL of dichloromethane.

  • Working Standard Solutions (10 - 150 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with dichloromethane.

  • Derivatization Reagent (2% Methoxyamine HCl in Pyridine): Dissolve 200 mg of methoxyamine hydrochloride in 10 mL of anhydrous pyridine. Prepare fresh weekly.

2.2.3. Sample Preparation and Derivatization

  • Accurately weigh the sample material expected to contain approximately 10 mg of hexahydroindenone into a 100 mL volumetric flask and dissolve in dichloromethane.

  • Pipette 1 mL of the prepared sample or working standard solution into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The presence of water can interfere with derivatization.[8]

  • Methoximation Step: Add 50 µL of the 2% methoxyamine hydrochloride in pyridine reagent to the dried residue.[8]

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial in a heating block at 60°C for 30 minutes to complete the reaction.[8]

  • Cool the vial to room temperature.

  • Add 950 µL of dichloromethane to the vial, vortex to mix, and transfer to a clean autosampler vial for analysis.

GC-FID Instrumental Parameters
ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, robust platform for routine analysis.
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5, ZB-5), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column providing excellent separation for a wide range of semi-volatile compounds.[10]
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/minInert carrier gas. Constant flow mode provides more stable retention times with temperature programming.
Inlet Split/Splitless, 250°CEnsures complete vaporization of the derivatized analyte.
Injection Volume 1 µLStandard volume to avoid column overload.
Split Ratio 20:1 (Adjust as needed based on concentration)Prevents column overloading while ensuring a representative sample is analyzed.
Oven Program Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)The temperature program is designed to separate the analyte from solvent and potential impurities effectively.
Detector FID, 300°CHigh temperature prevents condensation and ensures a stable signal.
Makeup Gas Nitrogen, 25 mL/minOptimizes detector sensitivity.
GC-FID Analysis Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample / Standard B Dissolve in DCM A->B C Aliquot to Vial B->C D Evaporate to Dryness C->D E Add Derivatization Reagent D->E F Incubate at 60°C E->F G Reconstitute in DCM F->G H Inject 1 µL into GC-FID G->H I Separation on Column H->I J Detection by FID I->J K Integrate Peak Area J->K L Generate Calibration Curve K->L M Quantify Concentration L->M

Caption: Workflow for Hexahydroindenone Quantification by GC-FID.

Protocol II: Quantification by RP-HPLC-UV

This protocol offers a direct and rapid method for quantification, leveraging the analyte's inherent UV absorbance. It is particularly advantageous when dealing with complex matrices or when derivatization is undesirable.

Principle of Analysis

Reverse-Phase HPLC (RP-HPLC) separates compounds based on their polarity.[11] The sample is injected into a non-polar stationary phase (e.g., C18). A polar mobile phase is used to elute the compounds. Less polar compounds, like hexahydroindenone, have a stronger affinity for the stationary phase and thus have longer retention times than more polar compounds.[12] Detection is achieved by a UV detector set to the wavelength of maximum absorbance (λmax) of the analyte's enone chromophore, providing specificity and sensitivity.[13]

Detailed Experimental Protocol

3.2.1. Reagents and Materials

  • Hexahydroindenone reference standard (>99% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic Acid, LC-MS grade

  • 0.45 µm Syringe filters (PVDF or Nylon)

3.2.2. Preparation of Solutions

  • Mobile Phase (Acetonitrile:Water, 60:40 v/v with 0.1% Formic Acid): Mix 600 mL of acetonitrile with 400 mL of water and add 1 mL of formic acid. Degas before use. The formic acid helps to improve peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of hexahydroindenone reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions (1 - 200 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.

3.2.3. Sample Preparation

  • Accurately weigh the sample material expected to contain approximately 10 mg of hexahydroindenone into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[14]

HPLC-UV Instrumental Parameters
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWDStandard, reliable platform for routine UV-based quantification.
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus, Kromasil C18)A general-purpose C18 column provides excellent retention and separation for semi-polar compounds.[13]
Mobile Phase ACN:Water (60:40) + 0.1% Formic AcidIsocratic elution provides simplicity and robustness. The ratio can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detector Diode Array (DAD) or Variable Wavelength (VWD)A DAD is preferred to confirm peak purity and identify the optimal λmax.
Detection λ ~238 nm (Determine λmax from standard scan)The λmax of the conjugated enone system provides maximal sensitivity.
HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample / Standard B Dissolve in Mobile Phase A->B C Sonicate to Ensure Dissolution B->C D Filter through 0.45 µm Filter C->D E Inject 10 µL into HPLC-UV D->E F Separation on C18 Column E->F G Detection by UV at λmax F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for Hexahydroindenone Quantification by HPLC-UV.

Analytical Method Validation Protocol

Validation demonstrates through objective evidence that an analytical procedure is suitable for its intended purpose.[15] The following protocol is based on the ICH Q2(R1) guideline and should be performed for the chosen analytical method (GC or HPLC).[16]

Validation Parameters and Acceptance Criteria
ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To demonstrate that the signal is from the analyte only, without interference from matrix components, impurities, or degradation products.[17]Analyze blank matrix, spiked matrix, and samples stressed under heat, light, acid, and base. Assess peak purity using a DAD for HPLC.The analyte peak should be free of co-elution from other components. Peak purity index > 0.999 (for HPLC-DAD).
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range.[13]Analyze a minimum of 5 concentrations across the range (e.g., 80-120% of the target concentration). Plot response vs. concentration.Correlation coefficient (r²) ≥ 0.999. y-intercept should be insignificant (<2% of the response at 100% level).
Range To confirm the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.The range is established by the linearity, accuracy, and precision results.Typically 80-120% of the test concentration for an assay of a finished product.
Accuracy To determine the closeness of the measured value to the true value.[17]Perform recovery studies by spiking a blank matrix at 3 concentrations (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision To assess the degree of scatter between a series of measurements from the same homogeneous sample.[17]Repeatability: 6 replicate preparations at 100% concentration on the same day. Intermediate Precision: Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[18]
LOQ The lowest concentration that can be quantified with acceptable precision and accuracy.Determine the concentration with a signal-to-noise ratio of ~10:1, or based on the standard deviation of the response and the slope of the calibration curve.RSD ≤ 10% and accuracy within 80-120%.
LOD The lowest concentration that can be detected but not necessarily quantified.Determine the concentration with a signal-to-noise ratio of ~3:1.-
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[19]Vary parameters like mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%).System suitability parameters should remain within acceptance criteria.
System Suitability Testing (SST)

SST is an integral part of the analytical procedure and must be performed before any sample analysis to ensure the system is performing adequately.[18]

SST ParameterPurposeAcceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
Resolution (Rs) Measures the separation between the analyte peak and the closest eluting peak.Rs ≥ 2.0
RSD of Replicates Measures injection precision.RSD ≤ 2.0% for ≥ 5 replicate injections of a standard.

Conclusion

This application note provides two robust, reliable, and validated methods for the quantification of hexahydroindenone.

  • The GC-FID method with methoximation is highly sensitive and specific, offering excellent chromatographic performance. It is the preferred method when high sensitivity is required and when dealing with relatively clean sample matrices.

  • The RP-HPLC-UV method provides a direct, rapid, and straightforward analysis without the need for derivatization. It is highly robust and ideal for routine quality control in environments where simplicity and high throughput are valued.

The selection between these two orthogonal methods should be based on the specific application requirements, sample complexity, available instrumentation, and desired sensitivity. Both protocols, when fully validated according to the provided guidelines, will yield accurate and defensible data suitable for regulatory submission and quality control purposes.

References

  • Jönsson, B. A., & Skarping, G. (1988). Determination of hexahydrophthalic anhydride in air using gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 455, 259-270. (Note: While not directly on hexahydroindenone, this serves as a proxy for GC analysis of a similar cyclic structure). URL: [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH Harmonised Tripartite Guideline. URL: [Link]

  • Ivasenko, S., & Pleshkova, N. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. DOI: 10.5772/34455. URL: [Link]

  • AMSbiopharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. AMSbiopharma Resources. URL: [Link]

  • Green, K. L., & Wigginton, J. G. (2016). Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys. PLOS ONE, 11(11), e0167006. URL: [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. DOI: 10.5772/intechopen.80988. URL: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma Resources. URL: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Insights. URL: [Link]

  • Bradshaw, H. B., & Di, X. (2024). Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies. Methods in Molecular Biology, 2758, 1-20. URL: [Link]

  • Wang, B., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(22), 10996–11004. URL: [Link]

  • Tambe, S. M., & Chaudhari, S. R. (2022). RP-HPLC Method Development and Validation of Dronedarone Hydrochloride in Bulk and Dosage Form. Biosciences Biotechnology Research Asia, 19(4). URL: [Link]

  • ResearchGate. (2024). A Robust HPLC Method for the Simultaneous Determination of Finerenone and Its Enantiomer Using AQbD. Request PDF. URL: [Link]

  • Saleh, A. M., et al. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. Molecules, 26(3), 582. URL: [Link]

  • Hibou, V. (2017). Gas Chromatography. Analytical Toxicology. URL: [Link]

  • Chemistry LibreTexts. (2022). Dynamic Headspace Gas Chromatography Analysis. Chemistry LibreTexts. URL: [Link]

  • Harahap, Y., Vianney, A. M., & Suryadi, H. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 963–971. URL: [Link]

  • CABI Digital Library. (2012). HPLC Separation of Anthraquinones from Rhubarbs. CABI Digital Library. URL: [Link]

  • Lehigh Noble-Gas Laboratory. Tips for Sample Preparation. Lehigh University. URL: [Link]

  • Health Canada. (2015). Adoption of ICH Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology. Canada.ca. URL: [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. URL: [Link]

  • LCGC International. (2021). Putting the Sample into Sample Preparation. LCGC International. URL: [Link]

  • IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. URL: [Link]

  • Hinge, M. A., & Patel, D. (2017). Optimization of HPLC method using central composite design for estimation of Torsemide and Eplerenone in tablet dosage form. Brazilian Journal of Pharmaceutical Sciences, 53(3). URL: [Link]

  • Athersuch, T. J. (2024). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. RSC Metabolomics, 1(1), 1-14. URL: [Link]

  • ResearchGate. (2017). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF MIRABEGRON IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. PDF. URL: [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.gov. URL: [Link]

  • Borman, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. URL: [Link]

  • Retsch. (2017). Sample Preparation for X-Ray Diffraction Analysis. Retsch Application Note. URL: [Link]

  • Phenomenex. Gas Chromatography Columns for Reliable Analysis. Phenomenex Inc. URL: [Link]

  • Phenomenex. Sample Preparation Made Simple. Phenomenex Inc. URL: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. URL: [Link]

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Application

Introduction: The Architectural Importance of Hexahydro-inden-4-ones

An In-Depth Guide to the Stereoselective Synthesis of Hexahydro-inden-4-one Derivatives The hexahydro-inden-4-one core is a privileged scaffold in organic synthesis, forming the structural bedrock of a vast array of biol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Stereoselective Synthesis of Hexahydro-inden-4-one Derivatives

The hexahydro-inden-4-one core is a privileged scaffold in organic synthesis, forming the structural bedrock of a vast array of biologically active molecules, most notably steroids and terpenoids.[1][2][3] The precise three-dimensional arrangement of atoms—its stereochemistry—is paramount, as even minor variations can drastically alter or eliminate a molecule's therapeutic efficacy. Consequently, the development of synthetic methodologies that afford exacting control over the formation of specific stereoisomers is a central goal for researchers in medicinal chemistry and natural product synthesis.

This guide provides a detailed exploration of the primary strategies for achieving stereoselective synthesis of these vital chemical building blocks. We will delve into the mechanistic underpinnings of widely-used organocatalytic methods, explore the logic of chiral auxiliary-based approaches, and provide detailed, field-proven protocols for practical application in a research setting.

Organocatalytic Mastery: The Asymmetric Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction that constructs a six-membered ring onto a ketone.[2] It is a tandem reaction sequence consisting of a Michael addition followed by an intramolecular aldol condensation.[4][5][6] The advent of asymmetric organocatalysis has transformed this reaction from a tool for creating racemic mixtures into a highly precise method for generating enantiomerically pure hexahydro-inden-4-one derivatives, such as the celebrated Wieland-Miescher ketone.[1][7]

The Principle of Asymmetric Induction

The key to stereoselectivity lies in the use of a small, chiral organic molecule—an organocatalyst—to orchestrate the reaction pathway. Chiral secondary amines, particularly derivatives of the amino acid proline, are exemplary catalysts for this transformation.[1][8] The catalyst reversibly reacts with one of the ketone substrates to form a chiral enamine or iminium ion intermediate. This transient species is sterically and electronically biased, compelling the subsequent carbon-carbon bond formations to occur from a specific face, thus yielding a product with a high preference for one enantiomer. The role of an acid co-catalyst is often crucial to facilitate proton transfer steps and enhance reaction rates and selectivity.[1]

Catalytic Cycle Workflow

The following diagram illustrates the catalytic cycle for the asymmetric intramolecular aldol condensation step, a key part of the Robinson annulation, catalyzed by a proline-derived secondary amine.

Organocatalytic_Cycle sub 1,5-Diketone (Michael Adduct) enamine Chiral Enamine Intermediate sub->enamine + Catalyst - H₂O cat Chiral Amine Catalyst (R₂NH) cyclized Cyclized Intermediate (β-Hydroxy Ketone) enamine->cyclized Intramolecular Aldol Addition product Hexahydro-inden-4-one Derivative cyclized->product - H₂O (Dehydration) product->cat + H₂O (Catalyst Regeneration) Chiral_Auxiliary_Workflow start Prochiral Substrate (e.g., Carboxylic Acid Derivative) attach Attachment: Substrate-Auxiliary Conjugate start->attach aux Chiral Auxiliary (e.g., Evans Oxazolidinone) aux->attach reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) attach->reaction product_aux Product with Auxiliary Attached (High Diastereomeric Excess) reaction->product_aux cleavage Cleavage product_aux->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recycle Recovered Auxiliary cleavage->recycle

Sources

Method

Application Note: Advanced Functionalization Strategies for the 1,2,3,5,6,7-Hexahydro-inden-4-one Core

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction and Scaffold Significance The 1,2,3,5,6,7-hexahyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction and Scaffold Significance

The 1,2,3,5,6,7-hexahydro-inden-4-one (often referred to as the bicyclic hexahydroindenone) core is a privileged [6,5]-fused ring system featuring a fully substituted internal double bond conjugated with a ketone. This rigid architecture makes it a highly valuable intermediate in both the total synthesis of complex polycyclic natural products—such as the antileukemic marine alkaloids ptilocaulin and isoptilocaulin[1]—and the development of commercial fragrance libraries, specifically macrocyclic ethers and diazacyclopenta[a]naphthalenes[2].

From a synthetic perspective, the tetrasubstituted α,β -unsaturated system exhibits significant steric hindrance and reduced electrophilicity compared to less substituted enones. Consequently, functionalization at the ring junction requires robust thermodynamic driving forces. As a Senior Application Scientist, I have designed this guide to outline field-proven methodologies that overcome these activation barriers, focusing on high-temperature condensations, face-selective reductions, and pyrimidine annulations.

Mechanistic Pathways and Workflows

Guanidine Annulation: Accessing Tricyclic Alkaloid Scaffolds

The synthesis of the ptilocaulin framework relies on the direct condensation of the hexahydroindenone core with guanidine. Because of the extreme steric bulk at the C3a-C7a double bond, standard reflux conditions often fail to achieve full conversion. By utilizing a sealed-tube reactor at 85 °C in methanol, the system retains solvent density while exceeding the ambient boiling point, providing the necessary thermal energy to drive the imine formation and subsequent intramolecular cyclization[1].

Following cyclization, the tricyclic intermediate is subjected to a face-selective hydride reduction using sodium borohydride (NaBH₄). The trajectory of the hydride attack dictates the final stereochemistry: 1,4-hydride addition yields the ptilocaulin scaffold, whereas 1,2-hydride addition yields isoptilocaulin[1].

Pathway A 1,2,3,5,6,7-Hexahydro-inden-4-one (Bicyclic Enone Core) B Guanidine Condensation (MeOH, 85°C) A->B + Guanidine C Tricyclic Intermediate B->C Cyclization D 1,4-Hydride Addition (NaBH4) C->D Face-selective E 1,2-Hydride Addition (NaBH4) C->E Face-selective F Ptilocaulin / 7-Epineoptilocaulin (Antileukemic) D->F G Isoptilocaulin E->G

Fig 1. Biosynthetic and synthetic pathway from the hexahydroindenone core to ptilocaulin alkaloids.

Pyrimidine Annulation: Diazacyclopenta[a]naphthalene Derivatives

For pharmaceutical and fragrance applications, the hexahydroindenone core is functionalized via condensation with formamidine acetate to yield highly substituted diazacyclopenta[a]naphthalenes. This transformation requires elevated temperatures (130 °C) in a high-boiling solvent like 1-butanol to drive the dual condensation and subsequent aromatization sequence[2].

Workflow step1 Step 1 Charge flask with Hexahydroindenone & Formamidine step2 Step 2 Reflux in Butanol (130°C, 24 h) step1->step2 step3 Step 3 Acid Wash (10% H2SO4) step2->step3 step4 Step 4 Brine Wash (2x 30 mL) step3->step4 step5 Step 5 Solvent Recovery (Roto-evaporation) step4->step5 step6 Step 6 Purification & Characterization step5->step6

Fig 2. Standard operational workflow for pyrimidine annulation of the hexahydroindenone core.

Experimental Protocols

Protocol A: Synthesis of the Ptilocaulin Precursor Scaffold

Objective: High-temperature condensation of 1,2,3,5,6,7-hexahydro-inden-4-one with guanidine to form the tricyclic core.

  • Reagent Preparation: In a heavy-walled borosilicate pressure tube, dissolve the hexahydroindenone core (10.0 mmol) in anhydrous methanol (15 mL). Add freshly prepared guanidine free base (30.0 mmol).

    • Causality: An excess (3.0 eq) of guanidine is critical to push the thermodynamically challenging condensation of the sterically hindered, fully substituted ketone.

  • Thermal Cyclization: Seal the tube securely with a Teflon O-ring cap. Heat the mixture to 85 °C behind a blast shield for 24 hours.

    • Causality: The sealed environment prevents methanol boil-off, allowing the reaction to exceed the solvent's ambient boiling point (64.7 °C). This elevated temperature provides the necessary activation energy for the nucleophilic attack at the ring junction.

  • Quenching & Phase Separation: Cool the vessel completely to room temperature before unsealing. Transfer the crude mixture to a separatory funnel and quench with 1% aqueous nitric acid (50 mL).

    • Causality: Nitric acid selectively protonates the large excess of unreacted guanidine, partitioning it into the aqueous layer. The product precipitates as a nitrate salt or can be extracted as a free base using dichloromethane (3 x 30 mL) depending on the exact derivative[1].

  • Validation: Analyze the organic phase via LC-MS. The disappearance of the enone UV trace and the appearance of the tricyclic mass confirm successful annulation.

Protocol B: Pyrimidine Annulation for Fragrance/Pharma Libraries

Objective: One-pot synthesis of 1,1,3,3-tetramethyl-2,3,4,5-tetrahydro-1H-7,9-diazacyclopenta[a]naphthalene.

  • Reaction Setup: Charge a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar with 1,1,3,3-tetramethyl-1,2,3,5,6,7-hexahydro-inden-4-one (10 g, ~0.05 mol) and formamidine acetate (27 g, 0.26 mol)[2].

  • Solvent Addition: Add 1-butanol (50 mL) to the flask.

    • Causality: 1-Butanol provides a sufficiently high boiling point (117.7 °C) to allow the reaction mixture to reach the 130 °C internal temperature required for the dual condensation and aromatization sequence.

  • Heating: Heat the reaction mixture in an oil bath set to 130 °C with vigorous stirring for 24 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting enone is fully consumed.

  • Acid Wash & Neutralization: Cool the crude mass to room temperature. Wash the organic layer with 10% aqueous sulfuric acid (H₂SO₄) (100 mL), followed by two washes with brine (30 mL each).

    • Causality: The sulfuric acid wash selectively protonates unreacted formamidine and basic byproducts, removing them into the aqueous phase. The highly lipophilic, sterically shielded diazacyclopenta[a]naphthalene remains safely in the organic layer[2].

  • Isolation: Recover the butanol solvent via rotary evaporation under reduced pressure (50 °C, <10 mbar). The crude product can be further purified by vacuum distillation.

Quantitative Data Summary

The following table summarizes the key metrics and outcomes for the functionalization workflows discussed, providing a quick-reference guide for process scaling and optimization.

Functionalization WorkflowCore SubstrateReagents & SolventTemp / TimeKey Intermediate / ProductTypical Yield / Outcome
Guanidine Annulation 1,2,3,5,6,7-hexahydro-inden-4-oneGuanidine (3.0 eq), Anhydrous MeOH85 °C / 24 h (Sealed Tube)Tricyclic Ptilocaulin Precursor~50% (Thermodynamically limited by steric bulk)
Pyrimidine Annulation 1,1,3,3-tetramethyl-hexahydro-inden-4-oneFormamidine acetate (5.2 eq), 1-Butanol130 °C / 24 h (Reflux)Diazacyclopenta[a]naphthaleneHigh conversion (Driven by irreversible aromatization)
Hydride Reduction (Post-Annulation)Tricyclic IntermediateNaBH₄ (2.0 eq), MeOH0 °C to RT / 2 hPtilocaulin / IsoptilocaulinMixture (Dependent on face-selective hydride trajectory)

References

  • Synthesis of 7-Epineoptilocaulin, Mirabilin B, and Isoptilocaulin. A Unified Biosynthetic Proposal for the Ptilocaulin and Batzelladine Alkaloids. Synthesis and Structure Revision of Netamines E and G.
  • EP2851415B1 - Novel quinazoline derivatives and their use in perfume compositions.

Sources

Application

Application Notes and Protocols for the Derivatization of 1,2,3,5,6,7-Hexahydro-inden-4-one

Introduction 1,2,3,5,6,7-Hexahydro-inden-4-one is a bicyclic α,β-unsaturated ketone with a molecular formula of C₉H₁₂O.[1][2] Its structure presents multiple reactive sites, making it a versatile starting material for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,2,3,5,6,7-Hexahydro-inden-4-one is a bicyclic α,β-unsaturated ketone with a molecular formula of C₉H₁₂O.[1][2] Its structure presents multiple reactive sites, making it a versatile starting material for the synthesis of a wide array of derivatives. This application note provides detailed protocols for the derivatization of 1,2,3,5,6,7-hexahydro-inden-4-one, targeting researchers and professionals in drug development and organic synthesis. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and guidance for the characterization of the resulting products.

The reactivity of 1,2,3,5,6,7-hexahydro-inden-4-one is primarily governed by three key features: the electrophilic carbonyl carbon, the acidic α-protons adjacent to the carbonyl group, and the electrophilic β-carbon of the α,β-unsaturated system. This guide will explore derivatization strategies that exploit each of these reactive centers.

Derivatization Strategies and Protocols

This section details four distinct protocols for the derivatization of 1,2,3,5,6,7-hexahydro-inden-4-one, each targeting a different reactive site within the molecule.

Protocol 1: Derivatization of the Carbonyl Group via Hydrazone Formation

The reaction of ketones with 2,4-dinitrophenylhydrazine (DNPH) is a classic method for the preparation of stable, crystalline derivatives.[3][4] These 2,4-dinitrophenylhydrazones are often brightly colored and possess a sharp melting point, facilitating their identification and purification. Furthermore, the introduction of the dinitrophenyl group provides a strong chromophore, making the derivative amenable to analysis by HPLC with UV detection.[4][5]

Causality of Experimental Choices:

  • Acid Catalyst: The reaction is typically carried out in the presence of an acid catalyst (e.g., sulfuric acid) to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the weakly basic nitrogen of DNPH.

  • Solvent: Ethanol or a similar protic solvent is used to dissolve both the ketone and the DNPH reagent.

Experimental Protocol:

  • Reagent Preparation (Brady's Reagent): Dissolve 2.0 g of 2,4-dinitrophenylhydrazine in 10 mL of concentrated sulfuric acid. Cautiously add this solution to a mixture of 15 mL of water and 50 mL of 95% ethanol. Stir until the solution is clear.

  • Reaction: In a small flask, dissolve 100 mg of 1,2,3,5,6,7-hexahydro-inden-4-one in 2 mL of 95% ethanol. Add 3 mL of Brady's reagent to this solution.

  • Precipitation: Stopper the flask and shake vigorously for 5-10 minutes. A precipitate should form. If no precipitate forms immediately, allow the mixture to stand at room temperature for 1 hour.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude 2,4-dinitrophenylhydrazone from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a pure, crystalline product.

  • Characterization: The purified derivative can be characterized by its melting point, and its structure confirmed by spectroscopic methods such as Infrared (IR) spectroscopy (disappearance of the C=O stretch of the ketone and appearance of a C=N stretch), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Derivatization Reaction cluster_workup Isolation & Purification DNPH 2,4-Dinitrophenylhydrazine Bradys_Reagent Brady's Reagent DNPH->Bradys_Reagent H2SO4 Conc. Sulfuric Acid H2SO4->Bradys_Reagent Solvent1 Water/Ethanol Solvent1->Bradys_Reagent Reaction_Mix Reaction Mixture Bradys_Reagent->Reaction_Mix Ketone 1,2,3,5,6,7-Hexahydro-inden-4-one Ketone->Reaction_Mix Ethanol 95% Ethanol Ethanol->Reaction_Mix Precipitate Precipitate Formation Reaction_Mix->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure 2,4-Dinitrophenylhydrazone Recrystallization->Product

Caption: Workflow for the synthesis of the 2,4-dinitrophenylhydrazone derivative.

Protocol 2: Derivatization via Aldol Condensation

The presence of α-protons allows for the formation of an enolate intermediate under basic conditions. This enolate can then act as a nucleophile in an aldol condensation reaction with an aldehyde, such as benzaldehyde. This reaction results in the formation of a new carbon-carbon bond and the introduction of an aromatic moiety, significantly altering the compound's structure and properties.

Causality of Experimental Choices:

  • Base Catalyst: A base, such as sodium hydroxide, is used to deprotonate the α-carbon, generating the nucleophilic enolate.

  • Aldehyde: Benzaldehyde is a common choice as it lacks α-protons and therefore cannot undergo self-condensation.

  • Reaction Conditions: The reaction is typically heated to promote the dehydration of the initial aldol addition product to form the more stable α,β-unsaturated ketone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 100 mg of 1,2,3,5,6,7-hexahydro-inden-4-one, 0.1 mL of benzaldehyde, and 5 mL of ethanol.

  • Catalyst Addition: While stirring, add 1 mL of a 10% aqueous sodium hydroxide solution to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 20 mL of cold water. An oily product may separate. Extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic extracts and wash with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: The structure of the aldol condensation product can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show signals corresponding to the newly introduced aromatic ring and the vinylic proton of the new double bond. IR spectroscopy will show a shift in the C=O stretching frequency due to the extended conjugation.

Workflow Diagram:

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Ketone 1,2,3,5,6,7-Hexahydro-inden-4-one Mixing Mix Reactants in Ethanol Ketone->Mixing Aldehyde Benzaldehyde Aldehyde->Mixing Base NaOH Solution Base->Mixing Reflux Reflux for 2 hours Mixing->Reflux Quench Pour into Cold Water Reflux->Quench Extraction DCM Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Aldol Product Purification->Product

Caption: Workflow for the aldol condensation derivatization.

Protocol 3: Derivatization via Michael Addition

The α,β-unsaturated nature of the ketone allows for conjugate addition, also known as a Michael addition. In this reaction, a nucleophile attacks the β-carbon of the double bond. Thiols are excellent nucleophiles for this transformation, leading to the formation of a β-thioether derivative.

Causality of Experimental Choices:

  • Nucleophile: A thiol, such as thiophenol, is used as the Michael donor due to its high nucleophilicity towards soft electrophiles like the β-carbon of an enone.

  • Catalyst: A weak base, such as triethylamine, is often used to deprotonate the thiol, increasing its nucleophilicity.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is suitable for this reaction.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 100 mg of 1,2,3,5,6,7-hexahydro-inden-4-one in 5 mL of anhydrous THF.

  • Reagent Addition: Add 0.1 mL of thiophenol to the solution, followed by a catalytic amount (e.g., 0.02 mL) of triethylamine.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel.

  • Characterization: The product can be characterized by mass spectrometry to confirm the addition of the thiophenyl group. NMR spectroscopy will show the disappearance of the vinylic proton signals and the appearance of new signals corresponding to the thioether moiety.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Ketone 1,2,3,5,6,7-Hexahydro-inden-4-one in THF Stirring Stir at Room Temperature Ketone->Stirring Thiol Thiophenol Thiol->Stirring Catalyst Triethylamine Catalyst->Stirring Quench Quench with NH4Cl (aq) Stirring->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Michael Adduct Purification->Product

Caption: Workflow for the Michael addition derivatization.

Protocol 4: Derivatization via Reduction of the Carbonyl Group

The carbonyl group can be selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄). This transformation yields the corresponding allylic alcohol, which can serve as a precursor for further derivatization, such as esterification or etherification.

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride is a selective reducing agent for aldehydes and ketones and will not reduce the carbon-carbon double bond under these conditions.

  • Solvent: A protic solvent like methanol or ethanol is typically used to dissolve the ketone and the reducing agent.

Experimental Protocol:

  • Reaction Setup: In a flask, dissolve 100 mg of 1,2,3,5,6,7-hexahydro-inden-4-one in 5 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add 20 mg of sodium borohydride to the stirred solution in small portions.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Quench the reaction by slowly adding 5 mL of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol. The product can be purified by column chromatography if necessary.

  • Characterization: The reduction can be confirmed by IR spectroscopy, which will show the appearance of a broad O-H stretching band and the disappearance of the C=O stretch. NMR spectroscopy will show a new signal for the proton on the carbon bearing the hydroxyl group.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification Ketone 1,2,3,5,6,7-Hexahydro-inden-4-one in Methanol Cooling Cool to 0 °C Ketone->Cooling Addition Add NaBH4 Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with Water Stirring->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Purification (optional) Extraction->Purification Product Reduced Alcohol Product Purification->Product

Caption: Workflow for the reduction of the carbonyl group.

Summary of Derivatization Strategies

Protocol Target Site Reagents Key Transformation Primary Application
1. Hydrazone Formation Carbonyl Group2,4-Dinitrophenylhydrazine, H₂SO₄Ketone to HydrazoneQualitative analysis, HPLC-UV
2. Aldol Condensation α-Carbon (via enolate)Benzaldehyde, NaOHC-C bond formation, extended conjugationSynthesis of complex molecules
3. Michael Addition β-CarbonThiophenol, TriethylamineC-S bond formationIntroduction of heteroatoms
4. Carbonyl Reduction Carbonyl GroupSodium BorohydrideKetone to AlcoholSynthesis of allylic alcohols

Conclusion

This application note provides a comprehensive guide to the derivatization of 1,2,3,5,6,7-hexahydro-inden-4-one. The protocols detailed herein are based on fundamental principles of organic chemistry and offer versatile strategies for modifying this valuable synthetic intermediate. By targeting the distinct reactive sites within the molecule, researchers can generate a diverse library of derivatives for applications in drug discovery, materials science, and fragrance chemistry. The successful implementation of these protocols, coupled with rigorous spectroscopic characterization, will enable the synthesis and identification of novel and valuable compounds.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters.
  • MDPI. (2023). Synthesis and Cytotoxicity of Novel Hexahydrothieno-cycloheptapyridazinone Derivatives.
  • Patsnap Eureka. (2025). Advanced Analytical Tools for Carbonyl Group Study.
  • MDPI. (2024). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization.
  • Chromatography Online. (n.d.). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system.
  • ACS Publications. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS.
  • MDPI. (2012). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism.
  • Wiley Online Library. (2013). Diastereodivergent Synthesis of Hexahydro-6H-benzo[c]chromen.
  • Macmillan Group. (2013). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis.
  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION.
  • Chemical Synthesis Database. (2025). 1,2,3,5,6,7-hexahydro-4H-inden-4-one.
  • PubChem. (n.d.). 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2,3,5,6,7-Hexahydro-inden-4-one

Welcome to the technical support center for the synthesis of 1,2,3,5,6,7-hexahydro-inden-4-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,2,3,5,6,7-hexahydro-inden-4-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yields and overcome common experimental hurdles. The synthesis of this versatile bicyclic enone, a key building block for steroids and other natural products, is most commonly achieved through the Robinson annulation, often in an asymmetric fashion using organocatalysis.[1] This guide will focus on the widely employed organocatalytic routes, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1,2,3,5,6,7-hexahydro-inden-4-one. Each problem is followed by potential causes and actionable solutions based on established chemical principles and field-proven insights.

Problem 1: Low or No Product Yield

You've followed the protocol, but your reaction yields are disappointingly low, or you've failed to isolate the desired product.

Potential Cause Explanation Suggested Solution
Inefficient Enamine Formation The catalytic cycle of many organocatalytic Robinson annulations, particularly those using proline or its derivatives, relies on the formation of a nucleophilic enamine intermediate from the ketone substrate and the amine catalyst.[4][5][6] If this equilibrium is not favored, the subsequent Michael addition will be slow or non-existent.Ensure your ketone starting material is of high purity and free of acidic impurities that could protonate the amine catalyst. Consider using a co-catalyst or a different solvent to favor enamine formation. In some cases, switching to a more nucleophilic secondary amine catalyst, such as pyrrolidine, can be beneficial, although this may impact enantioselectivity.[7]
Poor Quality of Reagents The purity of your starting materials, particularly the methyl vinyl ketone (MVK) or its equivalent, is critical. MVK is prone to polymerization, which will significantly reduce the concentration of the active reagent and introduce impurities that can complicate the reaction and purification.Use freshly distilled or commercially available stabilized MVK. Ensure your other reagents, including the catalyst and solvents, are of high purity and anhydrous where specified.
Suboptimal Reaction Conditions Temperature, reaction time, and solvent choice can all dramatically impact the yield. For instance, the original Hajos-Parrish reaction was performed in DMSO, which led directly to the dione product. However, different conditions may be optimal for different substrates and catalysts.Systematically optimize your reaction conditions. This may involve screening different solvents (e.g., DMSO, DMF, acetonitrile, or even solvent-free conditions), adjusting the reaction temperature, and monitoring the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction time.[8]
Ineffective Catalyst The choice of catalyst is crucial for both yield and enantioselectivity. While L-proline is a classic catalyst for this transformation, other chiral primary or secondary amines may offer improved performance for specific substrates.[8][9]If using L-proline, ensure it is of high quality. Consider screening other organocatalysts, such as chiral primary amines derived from amino acids, which have been shown to provide excellent yields and enantioselectivities.[8][10]
Problem 2: Formation of Multiple Byproducts

Your reaction mixture shows multiple spots on TLC, and you're struggling to isolate the desired product in a pure form.

Potential Cause Explanation Suggested Solution
Side Reactions of the Michael Acceptor Methyl vinyl ketone is a reactive Michael acceptor and can undergo polymerization or other side reactions, especially under basic conditions or upon prolonged heating.Use a precursor of the α,β-unsaturated ketone, such as a β-chloroketone, which can generate the enone in situ and keep its steady-state concentration low, thereby minimizing polymerization.[11]
Intermolecular Aldol Reactions If the intramolecular aldol condensation is slow, intermolecular reactions between the starting materials or intermediates can occur, leading to a complex mixture of products.Optimize the reaction conditions to favor the intramolecular cyclization. This may involve adjusting the concentration of the reactants, changing the solvent, or using a catalyst that promotes the intramolecular step.
Formation of the Aldol Addition Product In some cases, the reaction may stop at the aldol addition product (a β-hydroxy ketone) without undergoing the final dehydration to the enone. This is more likely at lower temperatures.If the aldol addition product is the major species observed, you can often promote dehydration by heating the reaction mixture or by adding a mild acid or base during workup.
Problem 3: Poor Enantioselectivity

You are obtaining the desired product, but the enantiomeric excess (ee) is low.

Potential Cause Explanation Suggested Solution
Suboptimal Catalyst Choice or Loading The structure of the chiral catalyst is the primary determinant of enantioselectivity. Even small changes to the catalyst structure can have a significant impact on the stereochemical outcome of the reaction. The catalyst loading can also influence the ee.Screen a variety of chiral catalysts. While L-proline is a good starting point, consider other proline derivatives or chiral primary amines.[8] Optimize the catalyst loading; typically, 1-10 mol% is used.
Reaction Temperature Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity by allowing for less-selective reaction pathways to become more competitive.Run the reaction at a lower temperature. While this may require longer reaction times, it can often significantly improve the enantiomeric excess.
Solvent Effects The solvent can influence the conformation of the transition state and thus affect the stereochemical outcome of the reaction.Screen a range of solvents with varying polarities and coordinating abilities. Solvents like DMSO, DMF, and acetonitrile are commonly used.[12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the proline-catalyzed synthesis of 1,2,3,5,6,7-hexahydro-inden-4-one?

The proline-catalyzed synthesis proceeds via an enamine catalytic cycle.[4][13] First, the proline catalyst reacts with the ketone starting material (e.g., 2-methyl-1,3-cyclohexanedione) to form a chiral enamine intermediate.[5][6] This enamine then acts as a nucleophile and undergoes a stereoselective Michael addition to an α,β-unsaturated ketone like methyl vinyl ketone.[9] The resulting iminium ion is then hydrolyzed to regenerate the proline catalyst and yield a triketone intermediate. This intermediate subsequently undergoes an intramolecular aldol condensation to form the bicyclic product.[14][15]

Proline-Catalyzed Robinson Annulation Ketone Ketone Enamine Chiral Enamine Ketone->Enamine + Proline Proline (S)-Proline Proline->Enamine Michael_Adduct Michael Adduct (Iminium) Enamine->Michael_Adduct + MVK MVK Methyl Vinyl Ketone MVK->Michael_Adduct Michael_Adduct->Proline Regenerates Triketone Triketone Intermediate Michael_Adduct->Triketone Hydrolysis Product Hexahydro-inden-4-one Triketone->Product Intramolecular Aldol Condensation

Caption: Proline-Catalyzed Robinson Annulation Workflow.

Q2: What are the key differences between the Wieland-Miescher ketone and the Hajos-Parrish ketone?

Both are important chiral building blocks synthesized via similar organocatalytic Robinson annulations. The primary difference lies in their starting materials and resulting ring systems. The Wieland-Miescher ketone is synthesized from 2-methyl-1,3-cyclohexanedione and results in a six-membered ring fused to another six-membered ring. The Hajos-Parrish ketone is synthesized from a five-membered ring dione and results in a six-membered ring fused to a five-membered ring.

Q3: Can I use a different Michael acceptor instead of methyl vinyl ketone?

Yes, other Michael acceptors can be used, which can lead to a variety of substituted hexahydro-inden-4-one derivatives. However, the reactivity of the Michael acceptor will influence the reaction conditions required. For less reactive acceptors, more forcing conditions may be necessary. The Wichterle reaction is a variation that uses 1,3-dichloro-cis-2-butene as a precursor to the Michael acceptor to avoid polymerization.[1]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. You can observe the consumption of the starting materials and the formation of the product. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used.

Q5: What are the best methods for purifying the final product?

The most common method for purifying 1,2,3,5,6,7-hexahydro-inden-4-one is column chromatography on silica gel.[16] The choice of eluent will depend on the polarity of the specific product and any byproducts. In some cases, recrystallization can also be an effective purification method, particularly for obtaining highly pure enantiomers.

Experimental Protocols

Protocol 1: (S)-Proline-Catalyzed Synthesis of 1,2,3,5,6,7-Hexahydro-inden-4-one

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 2-methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO, add (S)-proline (0.1 eq).

  • Stir the mixture at room temperature for 10-15 minutes.[9]

  • Add methyl vinyl ketone (1.5 eq) to the reaction mixture.[9]

  • Stir the reaction at 35°C for 89-90 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3,5,6,7-hexahydro-inden-4-one.

Experimental_Workflow cluster_Reaction Reaction Setup cluster_Workup Workup cluster_Purification Purification Start Dissolve 2-methyl-1,3-cyclohexanedione and (S)-proline in DMSO Stir1 Stir for 10-15 min Start->Stir1 Add_MVK Add Methyl Vinyl Ketone Stir1->Add_MVK React Stir at 35°C for 89-90 hours Add_MVK->React Monitor Monitor by TLC React->Monitor Dilute Dilute with Ethyl Acetate Monitor->Dilute Wash Wash with Water and Brine Dilute->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product Pure Product Chromatography->Product

Caption: General Experimental Workflow.

References

  • Wieland–Miescher ketone - Wikipedia. Available at: [Link]

  • List, B. Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 2004 , 37(8), 548-557. Available at: [Link]

  • Hajos-Parrish-Eder-Sauer-Wiechert reaction - chemeurope.com. Available at: [Link]

  • Zhou, P., Zhang, L., Luo, S., & Cheng, J.-P. Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry, 2012 , 77(5), 2526-2530. Available at: [Link]

  • The Hajos–Parrish–Eder–Sauer–Wiechert Reaction. Available at: [Link]

  • Proline-catalyzed aldol reactions - Wikipedia. Available at: [Link]

  • Enamine - Wikipedia. Available at: [Link]

  • Hoang, L., Bahmanyar, S., Houk, K. N., & List, B. New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 2003 , 100(16), 9172-9176. Available at: [Link]

  • Bates, B. A. New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks, 1989 . Available at: [Link]

  • Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enamines - Making Molecules. Available at: [Link]

  • Robinson annulation - Wikipedia. Available at: [Link]

  • The Robinson Annulation - Master Organic Chemistry. Available at: [Link]

  • Aldol reactions - Wikipedia. Available at: [Link]

  • Robinson Annulation - Organic Chemistry Portal. Available at: [Link]

  • [Purification, glucose-6-phosphate dehydrogenase inhibition, and HPLC analysis of four 1,8-dihydroxyanthrones] - PubMed. Available at: [Link]

Sources

Optimization

Hexahydroindenone Synthesis: Troubleshooting &amp; FAQ Guide

Welcome to the Technical Support Center for the synthesis of hexahydroindenone derivatives (such as the Hajos-Parrish ketone and the Wieland-Miescher ketone). These bicyclic enones are critical building blocks in the tot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of hexahydroindenone derivatives (such as the Hajos-Parrish ketone and the Wieland-Miescher ketone). These bicyclic enones are critical building blocks in the total synthesis of steroids, terpenoids, and complex natural products[1][2].

This guide is designed for research scientists and drug development professionals. It bypasses basic textbook theory to focus on the causality of side product formation, self-validating experimental protocols, and advanced troubleshooting for the Hajos-Parrish-Eder-Sauer-Wiechert reaction[3][4].

Diagnostic Summary of Common Side Products

During the Robinson annulation sequence (Michael addition followed by intramolecular aldol condensation)[5][6], several competing pathways can degrade your yield and enantiomeric purity. Use the table below to diagnose your crude reaction mixture.

Side Product / ImpurityTypical AbundancePrimary CausalityDiagnostic Feature (TLC / NMR)
Bicyclic Ketol 10–40%Incomplete E1cB dehydration due to mild acid/base conditions.Highly polar on TLC; distinct tertiary alcohol -OH stretch (IR) and singlet near 3.0 ppm (1H NMR).
Iso-Hajos-Parrish Ketone 5–15%Alternative enolization leading to a transposed methyl group or double bond[7].Shifted alkene proton (e.g., cyclopentenone vs. cyclohexenone signals).
Poly-MVK / Over-Alkylation < 10%Poor temperature control or excess methyl vinyl ketone (MVK)[8].Baseline streaking on TLC; broad, unresolved aliphatic polymeric signals in 1H NMR.
Racemic Enone VariableCatalyst degradation, use of protic solvents, or excessively high temperatures.Normal NMR spectra, but low enantiomeric excess (ee) confirmed via chiral HPLC.

Self-Validating Experimental Protocol

To achieve >90% enantiomeric excess (ee) and minimize the side products listed above, follow this optimized, two-stage methodology for the synthesis of the Hajos-Parrish ketone[4][9].

Stage 1: Michael Addition (Triketone Synthesis)
  • Setup: In a flame-dried round-bottom flask under argon, dissolve 2-methylcyclopentane-1,3-dione (1.0 equiv) in degassed water/acetic acid.

  • Addition: Cool the flask to 0 °C. Add methyl vinyl ketone (MVK) (1.1 equiv) dropwise over 30 minutes.

    • Causality: MVK is highly susceptible to radical and anionic polymerization. Dropwise addition at low temperatures suppresses the local concentration of MVK, preventing runaway polymerization and over-alkylation[8].

  • Validation: Monitor via TLC. The starting dione is UV-inactive but stains strongly with KMnO₄. The reaction is complete when the starting material spot disappears.

Stage 2: Asymmetric Aldol Cyclization & Dehydration
  • Catalysis: Dissolve the isolated triketone in anhydrous DMF. Add 3 mol% (S)-(-)-proline and stir at room temperature for 72 hours[3].

    • Causality: Proline functions as a bifunctional "simplest enzyme"[10]. The secondary amine forms an enamine with the ketone, while the carboxylic acid directs the intramolecular attack via hydrogen bonding, locking the transition state to ensure high enantioselectivity[1][3].

  • Intermediate Validation: Take an aliquot for TLC. A highly polar spot indicates the formation of the bicyclic ketol intermediate[10]. If the spot persists without converting to the less polar enone, your dehydration has stalled.

  • Dehydration: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH), swap the solvent to toluene, and heat to reflux using a Dean-Stark apparatus.

    • Self-Validating Check: The physical collection of water in the Dean-Stark trap stoichiometrically validates the completion of the E1cB dehydration[6]. Once water ceases to collect, the reaction is complete.

Mechanistic Pathway & Side Product Divergence

The following diagram illustrates the critical junctions where side products diverge from the desired hexahydroindenone pathway.

Pathway A Triketone Precursor B (S)-Proline Catalysis (Enamine Formation) A->B C Bicyclic Ketol (Intermediate) B->C Aldol Addition F Iso-Hajos-Parrish (Regioisomer) B->F Alternate Cyclization G Racemic Product (Low ee%) B->G Catalyst Degradation C->C Incomplete Reaction D Dehydration (Acidic/Thermal) C->D E Hajos-Parrish Ketone (Desired Enone) D->E Complete E1cB

Mechanistic workflow of hexahydroindenone synthesis detailing side product divergence.

Troubleshooting FAQs

Q: My reaction stalled, and NMR shows a strong tertiary alcohol peak. Why am I seeing the bicyclic ketol instead of the enone? A: You are observing incomplete dehydration. The initial proline-catalyzed step forms a carbinolamine/ketol intermediate[3][10]. While some substrates spontaneously dehydrate, the Hajos-Parrish system often arrests at the ketol stage under strictly ambient, neutral conditions. Fix: Introduce a secondary dehydration step. Adding p-TsOH in toluene and refluxing will provide the thermodynamic driving force required to break the C–O bond and form the conjugated system[6].

Q: I am detecting iso-hexahydroindenone regioisomers. How do I control regioselectivity? A: Iso-Hajos-Parrish ketones (where the methyl group or double bond is transposed) occur when enolization happens at the incorrect alpha-carbon of the triketone[7]. This is usually caused by using an excessively strong base or elevated temperatures during the aldol step, which overrides the kinetic control of the proline catalyst. Fix: Strictly maintain room temperature (20–25 °C) during the proline catalysis stage and ensure your DMF is anhydrous. The hydrogen-bonding network of proline is highly sensitive to disruption by heat or protic impurities[3].

Q: My enantiomeric excess (ee) is lower than 90%. What causes this and how do I fix it? A: Low ee is almost always a failure of the chiral transition state. If water or protic solvents are present, they compete for the hydrogen-bonding sites on the proline carboxylate, preventing it from properly directing the facial attack of the enamine[1][3]. Additionally, racemic background reactions (uncatalyzed aldol additions) can occur if the reaction is heated too early. Fix: Use freshly distilled, anhydrous DMF or DMSO. Verify the optical purity of your (S)-(-)-proline before use, as older batches can degrade or absorb atmospheric moisture.

Q: How do I prevent MVK polymerization during the initial Michael addition? A: Methyl vinyl ketone is an unhindered Michael acceptor that easily undergoes radical or base-catalyzed anionic polymerization[8]. Fix: Never add MVK all at once. Use a syringe pump to add it dropwise to a chilled (0 °C) solution of the dione. If polymerization persists, consider using an "MVK equivalent" such as a β-chloroketone or β-ammonium ketone (Mannich base), which generates the enone in situ at a slow, controlled rate[8].

References

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry.[Link]

  • Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition.[Link]

  • Wikipedia Contributors. Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia.[Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation.[Link]

  • Total Synthesis. Robinson Annulation Mechanism & Examples. [Link]

  • ChemEurope. Hajos-Parrish-Eder-Sauer-Wiechert reaction.[Link]

  • Dobroka. Hajos-Parrish reaction mechanism.[Link]

  • Snyder, S. A., et al. (2015). Synthesis and Applications of Hajos-Parrish Ketone Isomers. PubMed Central (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1,2,3,5,6,7-Hexahydro-inden-4-one

Welcome to the dedicated support center for researchers working with 1,2,3,5,6,7-hexahydro-inden-4-one (C₉H₁₂O, MW: 136.19 g/mol )[1]. This guide provides in-depth troubleshooting advice and validated protocols based on...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for researchers working with 1,2,3,5,6,7-hexahydro-inden-4-one (C₉H₁₂O, MW: 136.19 g/mol )[1]. This guide provides in-depth troubleshooting advice and validated protocols based on extensive experience with challenging synthetic intermediates. As an α,β-unsaturated ketone, this molecule presents unique purification challenges that require a nuanced approach beyond standard procedures. Our goal is to equip you with the expertise to diagnose issues, optimize your purification strategy, and ensure the integrity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the handling and purification of 1,2,3,5,6,7-hexahydro-inden-4-one.

Q1: What are the most common impurities I should expect after synthesizing 1,2,3,5,6,7-hexahydro-inden-4-one?

A1: Impurities are typically route-dependent, but for cyclic α,β-unsaturated ketones, they generally fall into three categories:

  • Starting Materials & Reagents: Unreacted precursors or residual catalysts are common. Their removal is usually straightforward with standard purification techniques.

  • Reaction Byproducts: Incomplete reactions or side reactions can generate structurally similar compounds that may be difficult to separate.

  • Isomers: The most challenging impurities are often isomers of the target compound. The conjugated double bond is susceptible to migration, potentially forming the thermodynamically competing β,γ-unsaturated ketone. This isomerization can be catalyzed by trace amounts of acid or base, or even by prolonged exposure to certain chromatographic media.[2][3]

Q2: My NMR and GC-MS data are inconsistent, showing pure fractions by one method but multiple peaks in another. What could be the cause?

A2: This is a classic sign of an underlying stability issue. The most likely culprit is on-column degradation or isomerization during analysis. For instance, the high temperatures used in a GC injector port can cause thermal degradation or rearrangement of sensitive compounds. Similarly, if you observe a clean ¹H NMR but see multiple peaks on GC-MS, it suggests the compound is not stable under GC conditions. It is also possible for photochemical isomerization to occur if the sample is exposed to light for extended periods, a known phenomenon for α,β-diunsaturated ketones.[4]

Q3: How sensitive is 1,2,3,5,6,7-hexahydro-inden-4-one to heat, light, and pH?

A3: As a conjugated enone, the compound exhibits moderate sensitivity to several factors:

  • pH: The compound is particularly sensitive to both acidic and basic conditions, which can catalyze double bond migration (isomerization).[2][6] Standard silica gel for chromatography is slightly acidic and can be problematic.

  • Light: Exposure to UV light can induce photochemical reactions, including Z/E-isomerization in similar ketone structures.[4] It is best practice to store the compound in amber vials and minimize light exposure during experiments.

Q4: I have a crude reaction mixture. What is the best general purification strategy to start with?

A4: For most applications, a well-executed flash column chromatography is the most effective initial purification step.[7][8] However, due to the compound's sensitivities, we recommend a modified approach: use a deactivated or "neutralized" silica gel. You can achieve this by preparing a slurry of silica gel in a solvent system containing a small amount (0.5-1%) of a neutral or basic additive like triethylamine or pyridine to neutralize the acidic sites. This minimizes the risk of on-column isomerization.

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides a problem-and-solution format for specific experimental challenges.

Problem: My GC-MS analysis of a "purified" fraction shows multiple peaks with the same molecular weight.

  • Underlying Cause: This strongly indicates the presence of isomers. The most common isomer is the β,γ-unsaturated ketone, formed by the migration of the double bond out of conjugation with the carbonyl. This process is often catalyzed by acidic surfaces on silica gel or glassware.

  • Troubleshooting Steps:

    • Re-evaluate Your Chromatography: If you used standard silica gel, repeat the column chromatography using neutralized silica gel or an alternative stationary phase like neutral alumina.

    • Analyze by NMR: Carefully examine the ¹H NMR spectrum. Look for the disappearance of the characteristic vinyl protons of the α,β-unsaturated system and the appearance of new signals corresponding to a non-conjugated double bond and an alpha-proton adjacent to the ketone.

    • Perform a Stability Test: Dissolve a small amount of your purified material in a deuterated solvent (e.g., CDCl₃) and add a trace amount of acid (like TFA) or base (like DBU). Monitor the sample by NMR over several hours to see if the isomeric ratio changes, which would confirm acid/base-catalyzed isomerization.

Problem: My product yield is extremely low after flash chromatography, and TLC analysis of the column fractions shows significant streaking or no product elution.

  • Underlying Cause: This issue points to two possibilities: either your compound is irreversibly adsorbing to the stationary phase, or it is decomposing on the column. The polar carbonyl group can interact strongly with the acidic silanol groups on silica gel, leading to poor recovery.

  • Troubleshooting Steps:

    • Deactivate the Silica: As mentioned previously, use silica gel treated with a base like triethylamine. This caps the most acidic sites, reducing strong adsorption.

    • Modify Your Solvent System: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate gradient, consider adding a small percentage of a more polar solvent like methanol or isopropanol (1-2%) to the eluent to help desorb the compound.

    • Consider Reverse-Phase Chromatography: For highly polar or sensitive compounds, reverse-phase (C18) flash chromatography can be an excellent alternative. It uses polar solvents (like acetonitrile/water or methanol/water) and avoids the acidic environment of silica gel.[9]

Problem: The purified product is a persistent, viscous oil that refuses to crystallize, making final purification difficult.

  • Underlying Cause: Many hexahydro-indenone derivatives are low-melting solids or oils at room temperature, making recrystallization challenging.[10] The presence of even minor impurities can further inhibit crystallization, a phenomenon known as "oiling out".

  • Troubleshooting Steps:

    • High-Vacuum Distillation: If the compound is thermally stable enough, Kugelrohr or short-path distillation under high vacuum is the preferred method for purifying oils. This technique is effective at removing non-volatile impurities.

    • Induce Crystallization: If you suspect the oil is nearly pure, you can try to induce crystallization. Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a "seed crystal" from a previously solidified batch is also highly effective.[11]

    • Solvent Titration: Dissolve the oil in a minimum amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly. This binary solvent approach can often promote crystal growth.[11]

Section 3: Recommended Purification Protocols

These protocols provide detailed, field-tested methodologies for purifying 1,2,3,5,6,7-hexahydro-inden-4-one.

Protocol 3.1: Deactivated Flash Column Chromatography

This is the recommended primary purification method to mitigate isomerization and improve recovery.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel (typically 50-100 times the weight of your crude material). Create a slurry in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Deactivate the Silica: To the slurry, add triethylamine (Et₃N) to a final concentration of 1% v/v of the total solvent volume. Stir gently for 15 minutes.

  • Pack the Column: Carefully pack the column with the deactivated silica slurry, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your starting eluent. Pre-adsorb the sample onto a small amount of deactivated silica gel by concentrating the solution to a dry powder. Carefully add the dried sample to the top of the column bed.

  • Elute the Compound: Begin elution with your starting solvent system (e.g., 98:2 Hexane:Et₃N). Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Monitor Fractions: Collect fractions and monitor them closely using Thin Layer Chromatography (TLC), staining with a potassium permanganate (KMnO₄) solution, which is highly effective for visualizing α,β-unsaturated ketones.

  • Combine and Concentrate: Combine the pure fractions and concentrate the solvent under reduced pressure (rotary evaporation), keeping the bath temperature below 40°C to prevent thermal degradation.

Protocol 3.2: High-Vacuum Short-Path Distillation

Use this method for final purification of an already enriched oil or for larger scale purification where chromatography is impractical.

  • System Setup: Assemble a short-path distillation apparatus. Ensure all glassware is impeccably clean and dry. Use high-quality vacuum grease on all joints.

  • Charge the Flask: Transfer the crude or semi-purified oil to the distillation flask. Add a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply a high vacuum (typically <0.1 mmHg). A cold trap between the apparatus and the pump is essential to protect the pump.

  • Begin Heating: Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle. Stir the oil to ensure even heating and prevent bumping.

  • Collect the Product: The product will distill over a specific temperature range. Collect the fraction that corresponds to the boiling point of your target compound. It is advisable to collect a small forerun fraction first, which may contain residual solvents or more volatile impurities.

  • Store Properly: Once distillation is complete, release the vacuum carefully and transfer the purified liquid to a clean, amber vial for storage under an inert atmosphere (nitrogen or argon) at low temperature.

Section 4: Data and Visualization

Table 1: Comparison of Primary Purification Techniques
TechniqueProsConsBest For
Deactivated Flash Chromatography High resolution for similar compounds; mitigates isomerization; scalable.Can be time-consuming; requires significant solvent volumes.Initial purification from crude reaction mixtures; separating isomers.
High-Vacuum Distillation Excellent for removing non-volatile impurities; fast for large scales; low solvent usage.Requires thermal stability; does not separate compounds with similar boiling points.Final purification of oils; removing baseline impurities post-chromatography.
Recrystallization Can provide very high purity; cost-effective.Not suitable for oils or low-melting solids; can result in low yields if conditions are not optimized.[11]Final polishing of solid products; requires significant methods development.
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
Stationary PhaseEluent SystemGradient ProfileNotes
Deactivated Silica Gel Hexane / Ethyl Acetate (+1% Et₃N)Start at 2% EtOAc, increase to 20%The triethylamine suppresses acidic sites, preventing degradation.
Neutral Alumina Hexane / DichloromethaneStart at 100% Hexane, increase to 50% DCMA good alternative to silica for acid-sensitive compounds.
Reverse Phase (C18) Acetonitrile / WaterStart at 40% ACN, increase to 100%Excellent for more polar byproducts; requires different analytical mindset.[9]
Workflow for Investigating Purification Failures

The following diagram outlines a logical workflow for troubleshooting unexpected results after an initial purification attempt.

G Troubleshooting Workflow: Post-Purification Analysis start Initial Purification Complete (e.g., Flash Chromatography) analysis Analyze Fractions by GC-MS & NMR start->analysis decision1 Data Shows Pure Compound? analysis->decision1 end_success Purification Successful Proceed to Next Step decision1->end_success Yes decision2 Impurities Detected What Kind? decision1->decision2 No isomer Peaks with Same Mass (Isomers) decision2->isomer Isomeric byproduct Peaks with Different Mass (Byproducts/Starting Material) decision2->byproduct Non-isomeric solution_isomer Root Cause: Isomerization Action: Re-purify with neutralized silica or alumina. Check for thermal/light sensitivity. isomer->solution_isomer solution_byproduct Root Cause: Poor Separation Action: Optimize chromatography gradient. Consider alternative solvent system or stationary phase (e.g., C18). byproduct->solution_byproduct

Caption: Logical decision tree for troubleshooting purification outcomes.

References

  • Schmidt, J., & Wein, T. (2003). Spectroscopic and chromatographic studies on photochemical isomerism of alpha, beta-diunsaturated ketones. Pharmazie, 58(5), 319-323. Available at: [Link]

  • Biotage. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indene, 2,3,4,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Mitsudome, T., et al. (2021). Epoxidation of α,β-Unsaturated Ketones Using Hydrogen Peroxide in the Presence of Basic Hydrotalcite Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • Macsen. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Macsen Labs. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. University of Alberta. Available at: [Link]

  • Chemical Synthesis Database. (2025). 1,2,3,5,6,7-hexahydro-4H-inden-4-one. OrgSynthesis. Available at: [Link]

  • NIST. (n.d.). 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. NIST WebBook. Available at: [Link]

  • Sosnovskikh, V. Y. (2002). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Molecules, 7(9), 645-673. Available at: [Link]

  • Kiehlmann, E., & Li, E. P.-M. (1995). Isomerization of Dihydroquercetin. Journal of Natural Products, 58(3), 450-455. Available at: [Link]

  • YouTube. (2022). Lab 41 (Isomerization of a cyclic ketone) post-lab tutorial. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Hexahydroindenone Synthesis

Welcome to the technical support center for the synthesis and optimization of hexahydroindenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of hexahydroindenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of this important bicyclic ketone. As Senior Application Scientists, we aim to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

This guide is structured into two primary stages, reflecting the most common synthetic route:

  • Part 1: The Ring-Forming Step: Robinson Annulation to construct the core α,β-unsaturated carbocyclic framework (a tetrahydroindenone).

  • Part 2: The Saturation Step: Catalytic Hydrogenation to produce the final hexahydroindenone.

Part 1: Troubleshooting the Robinson Annulation

The Robinson annulation is a powerful and widely-used method for forming a six-membered ring, which in this context, creates the fundamental structure of our target molecule.[1][2][3] It is a tandem reaction that elegantly combines a Michael addition with an intramolecular aldol condensation.[4][5] However, its sequential nature presents several potential pitfalls.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction yield is very low. What are the most likely causes?

Low yield is the most common issue and can stem from several factors related to the delicate balance between the Michael addition and the subsequent aldol condensation.

  • Answer:

    • Suboptimal Base Selection: The choice of base is critical. It must be strong enough to deprotonate the ketone (the Michael donor) to form the enolate, but not so strong that it promotes unwanted side reactions.

      • Weak Bases (e.g., NaOH, KOH): While common, they can lead to reversible reactions and may not fully deprotonate less acidic ketones, resulting in slow or incomplete reactions.

      • Strong, Hindered Bases (e.g., LDA, KHMDS): These are generally not ideal for the Robinson annulation as they can favor direct aldol addition to the Michael acceptor's carbonyl group instead of the desired conjugate (Michael) addition.[6]

      • Alkoxides (e.g., NaOEt, KOtBu): Sodium or potassium ethoxide/tert-butoxide are often the "Goldilocks" choice. They are strong enough to ensure enolate formation and drive the reaction forward. A full equivalent of base is typically required because the intermediate 1,5-diketone is more acidic than the starting ketone, trapping the base.

    • Polymerization of the Michael Acceptor: Methyl vinyl ketone (MVK) and other α,β-unsaturated ketones are highly susceptible to polymerization under basic conditions. This is a major pathway for mass loss.

      • Solution: Add the Michael acceptor slowly to the reaction mixture containing the ketone and base. This keeps the instantaneous concentration of the acceptor low, favoring the desired bimolecular reaction over polymerization. Using a precursor like a β-chloroketone, which generates the enone in situ, can also mitigate this issue.[3]

    • Incorrect Reaction Temperature: Temperature influences the rates of all competing reactions.

      • The initial Michael addition is often performed at a lower temperature (0 °C to room temperature) to control its exothermicity and suppress side reactions.

      • The subsequent intramolecular aldol condensation and dehydration step often requires heating to drive the cyclization and elimination of water to completion.[4][6] A reaction that appears to have stalled may simply require refluxing to form the final enone product.

ParameterRecommendationRationale
Base Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOtBu)Optimal strength for enolate formation without promoting excessive side reactions.
Temperature Initial Michael Addition: 0°C - RT; Aldol Condensation: Heat/RefluxBalances reaction rate against side reactions like polymerization and self-condensation.
Reagent Addition Add Michael Acceptor (e.g., MVK) slowly to the ketone/base mixture.Minimizes the instantaneous concentration of the acceptor, reducing polymerization.

Question 2: I'm getting multiple products. How can I improve the selectivity?

The formation of isomers and unexpected byproducts is common due to multiple reactive sites in the intermediates.

  • Answer:

    • Regioselectivity of Enolate Formation: If your starting ketone is unsymmetrical, the base can deprotonate at two different α-carbons. To control this, consider using a pre-formed enolate or a directed enolate formation strategy if one regioisomer is strongly desired.

    • Competing Aldol Pathways: The intermediate 1,5-diketone has multiple enolizable positions.[7] While cyclization to form a six-membered ring is generally favored due to thermodynamic stability, other pathways can occur.[1][5]

      • Troubleshooting: Ensure the reaction is allowed to reach thermodynamic equilibrium, which typically favors the more stable six-membered ring product. This may involve longer reaction times or higher temperatures during the cyclization step.

    • Stereochemistry: The intramolecular aldol condensation creates new stereocenters. The trans-fused product is often thermodynamically favored due to reduced steric strain in the chair-like transition state.[2] The choice of solvent can influence the stereochemical outcome; polar aprotic solvents like DMSO may favor different transition states compared to protic solvents like ethanol.[8]

Part 2: Troubleshooting the Catalytic Hydrogenation

Once the α,β-unsaturated ketone (the tetrahydroindenone core) is synthesized, the next step is the selective reduction of the carbon-carbon double bond to yield the final hexahydroindenone. Catalytic hydrogenation is the most common method.

Frequently Asked Questions & Troubleshooting Guide

Question 1: The hydrogenation is incomplete, and I'm recovering starting material. What should I do?

Incomplete reduction is often a problem of catalyst activity or reaction conditions.

  • Answer:

    • Catalyst Choice and Loading: The "go-to" catalyst for this transformation is Palladium on Carbon (Pd/C).[9]

      • Activity: Ensure you are using a fresh, high-activity catalyst. Catalysts can lose activity over time due to oxidation or improper storage. A 5% or 10% Pd/C loading is standard.

      • Loading: A catalyst loading of 1-5 mol% (relative to the substrate) is a good starting point. If the reaction is slow, increasing the loading to 10 mol% can be effective.

    • Hydrogen Pressure: While some hydrogenations can run at atmospheric pressure (using a balloon), many require higher pressures to achieve a reasonable rate. Using a Parr shaker or a similar hydrogenation apparatus at 30-80 psi of H₂ is often necessary.[10]

    • Catalyst Poisoning: Trace impurities can deactivate the catalyst. Sulfur compounds (from thiols, etc.), amines, and halides are common poisons. Ensure your starting material is sufficiently pure before hydrogenation. If poisoning is suspected, filtering the reaction mixture through a small plug of silica or activated carbon before adding the catalyst can help.

Question 2: My desired product is being over-reduced; the ketone carbonyl group is also being reduced to an alcohol. How can I prevent this?

This is a problem of chemoselectivity. The goal is to reduce the C=C bond while leaving the C=O bond intact.

  • Answer:

    • Catalyst Selectivity: Palladium (Pd) is generally highly selective for the reduction of C=C bonds in the presence of ketones.[11] Platinum (Pt, as PtO₂) and Rhodium (Rh) can be more aggressive and are more likely to cause over-reduction to the alcohol, especially under harsh conditions.[10][11] Stick with Pd/C for this transformation.

    • Reaction Conditions: Over-reduction is favored by high temperatures, high hydrogen pressures, and very long reaction times. Monitor the reaction closely by TLC or GC/MS. Once the starting material is consumed, stop the reaction immediately to prevent further reduction of the product ketone.

    • Additives: In some challenging cases, adding a small amount of a "selective poison" or modulator can deactivate the catalyst just enough to prevent carbonyl reduction. However, for a standard enone reduction, this is usually unnecessary if using Pd/C under optimized conditions.

Question 3: I am getting a mixture of cis- and trans-hexahydroindenone isomers. How can I control the stereochemistry?

Catalytic hydrogenation typically proceeds via syn-addition, where both hydrogen atoms are added to the same face of the double bond from the catalyst surface.[9] The stereochemical outcome is therefore determined by which face of the molecule adsorbs onto the catalyst.

  • Answer:

    • Steric Hindrance: The alkene will typically adsorb onto the catalyst from its less sterically hindered face. Analyze the 3D structure of your tetrahydroindenone precursor. Bulky groups will direct the hydrogen addition to the opposite face. This is often the primary factor controlling the diastereoselectivity.

    • Solvent and Temperature: These parameters can have a subtle but important influence on the transition state energies and may alter the ratio of isomers. Protic solvents like ethanol or acetic acid are standard. Varying the solvent to something less polar like ethyl acetate or THF can sometimes influence the product ratio.

ParameterRecommendation for Selective C=C ReductionRationale
Catalyst 5-10% Palladium on Carbon (Pd/C)Excellent chemoselectivity for C=C bonds over C=O bonds.
Hydrogen Pressure 1 atm (balloon) to 80 psiHigher pressure increases reaction rate but also risk of over-reduction. Start low.
Solvent Ethanol, Ethyl Acetate, Acetic AcidCommon solvents that work well. Acetic acid can sometimes accelerate the reaction.
Monitoring TLC or GC/MSCrucial for stopping the reaction upon completion to prevent over-reduction.

Part 3: Experimental Protocols

Protocol 1: Synthesis of (cis)-4,5,6,6a-tetrahydro-3aH-inden-7(4H)-one via Robinson Annulation

This protocol is a representative example. Molar equivalents and reaction times should be optimized for specific substrates.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclohexanone (1.0 eq) and anhydrous ethanol (50 mL).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of sodium ethoxide in ethanol (1.1 eq). Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.

  • Michael Addition: While maintaining the temperature at 0 °C, add methyl vinyl ketone (1.0 eq) dropwise via a syringe over a period of 1 hour. A color change is typically observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. The formation of the 1,5-diketone intermediate can be monitored by TLC.

  • Cyclization/Dehydration: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. This drives the intramolecular aldol condensation and subsequent dehydration to form the final α,β-unsaturated ketone.

  • Workup: Cool the mixture to room temperature and neutralize with 1M HCl. Reduce the volume of ethanol using a rotary evaporator. Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the tetrahydroindenone.

Protocol 2: Catalytic Hydrogenation to (cis)-Hexahydroinden-1-one

  • Setup: To a 250 mL heavy-walled hydrogenation flask, add the tetrahydroindenone (1.0 eq) and ethanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol%) to the flask under a stream of nitrogen or argon. Caution: Pd/C can be pyrophoric and may ignite in the presence of air and flammable solvents.

  • Hydrogenation: Seal the flask and connect it to a hydrogenation apparatus (e.g., a Parr shaker). Purge the flask with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir or shake the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking samples for TLC or GC/MS analysis.

  • Workup: Once the reaction is complete (typically 2-12 hours), carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol. Caution: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water.

  • Purification: Concentrate the filtrate using a rotary evaporator. The crude product is often pure enough for many applications, but it can be further purified by chromatography or distillation if necessary.

Part 4: Visualization of Mechanisms and Workflows

Diagram 1: The Robinson Annulation Mechanism

This diagram illustrates the key steps: enolate formation, Michael addition to form a 1,5-dicarbonyl intermediate, and the subsequent intramolecular aldol condensation followed by dehydration.

Robinson_Annulation Start Ketone + α,β-Unsaturated Ketone Enolate 1. Enolate Formation (Base) Start->Enolate Base (e.g., NaOEt) Michael 2. Michael Addition Enolate->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol 3. Intramolecular Aldol Condensation Diketone->Aldol Cyclic_Adduct Cyclic Aldol Adduct Aldol->Cyclic_Adduct Dehydration 4. Dehydration (Heat) Cyclic_Adduct->Dehydration Product Final α,β-Unsaturated Cyclic Ketone Dehydration->Product

Caption: Key stages of the Robinson Annulation reaction sequence.

Diagram 2: Troubleshooting Workflow for Low Hydrogenation Yield

This decision tree provides a logical path for diagnosing issues with the catalytic hydrogenation step.

Hydrogenation_Troubleshooting Start Low Yield in Hydrogenation Check_Catalyst Is Catalyst Fresh & Active? Start->Check_Catalyst Replace_Catalyst Action: Use Fresh Catalyst Check_Catalyst->Replace_Catalyst No Check_Pressure Is H2 Pressure Sufficient? Check_Catalyst->Check_Pressure Yes Increase_Pressure Action: Increase H2 Pressure (e.g., to 50-80 psi) Check_Pressure->Increase_Pressure No Check_Purity Is Starting Material Pure? Check_Pressure->Check_Purity Yes Purify_SM Action: Purify Substrate (e.g., via Chromatography) Check_Purity->Purify_SM No Increase_Loading Action: Increase Catalyst Loading (e.g., to 10 mol%) Check_Purity->Increase_Loading Yes

Caption: A decision tree for troubleshooting incomplete hydrogenation reactions.

References

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Li, G., et al. (2025, October 10). Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts. Organic Letters. Retrieved from [Link][12]

  • ACS Publications. Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts. Retrieved from [Link][13]

  • Wass, D. F., et al. Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. PMC. Retrieved from [Link][11]

  • ChemTalk. (2023, October 12). Robinson Annulation. Retrieved from [Link][1]

  • Wikipedia. Robinson annulation. Retrieved from [Link][2]

  • Organic Chemistry Portal. Robinson Annulation. Retrieved from [Link][3]

  • Dong, G., et al. Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A. PMC. Retrieved from [Link][14]

  • Norton, J. R., et al. Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. PMC. Retrieved from [Link][10]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link][4]

  • Wax Studios. What Are The Two Starting Materials For A Robinson Annulation. Retrieved from [Link][15]

  • Chemistry Steps. (2020, April 8). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link][5]

  • Minnaard, A. J., et al. (2020, December 22). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters. Retrieved from [Link][16]

  • Krische, M. J., et al. (2002, November 28). Reductive Generation of Enolates from Enones Using Elemental Hydrogen: Catalytic C−C Bond Formation under Hydrogenative Conditions. Journal of the American Chemical Society. Retrieved from [Link][17]

  • Chemist Wizards. Robinson Annulation Mechanism, Reaction, Structure & Problems. Retrieved from [Link][7]

  • ResearchGate. Synthesis of hexahydroacridine‐1,8‐dione derivatives. Retrieved from [Link][18]

  • Xiao, J., et al. Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Synfacts. Retrieved from [Link][19]

  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism. YouTube. Retrieved from [Link][6]

  • Aakash Institute. Robinson annulation in chemistry: Definition, Types and Importance. Retrieved from [Link][8]

  • ResearchGate. Promotion of One-Pot Robinson Annellation Achieved by Gradual Pressure and Temperature Manipulation under Supercritical Conditions. Retrieved from [Link][20]

  • PMC. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H). Retrieved from [Link][21]

  • Wang, J., et al. (2017, May 9). Synthesis of Functionalized Indenones via Rh-Catalyzed C–H Activation Cascade Reaction. Organic Letters. Retrieved from [Link][22]

  • ResearchGate. One‐pot synthesis of hexahydrodibenzo[11]oxathiepinone. Retrieved from [Link][23]

  • Google Patents. US3880925A - Separation and purification of cis and trans isomers. Retrieved from [24]

  • ResearchGate. (PDF) A Facile and Catalyst-free Synthesis of Hexahydroacridine-1,8(2H,5H )-dione and Octahydroacridin-10(1H )-yl)thiourea Derivatives: Inter- and Intramolecular Aza-Michael addition. Retrieved from [Link][25]

  • BYJU'S. (2019, August 30). Robinson Annulation Mechanism. Retrieved from [Link][26]

  • Chemistry LibreTexts. (2021, July 5). 5.2: Catalytic Hydrogenation. Retrieved from [Link][9]

  • PubMed. (2013, November 1). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Retrieved from [Link][27]

  • Sciencemadness Discussion Board. (2010, April 14). HDN Synthesis Problem. Retrieved from [Link][28]

  • Organic Chemistry Tutor. Robinson Annulation. Retrieved from [Link][29]

  • MDPI. (2025, March 7). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp 2 )–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts. Retrieved from [Link][30]

  • W. W. Norton & Company. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition. Retrieved from [Link][31]

  • Mastering Organic Synthesis. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Retrieved from [Link][32]

Sources

Troubleshooting

Technical Support Center: Hexahydroindenone Synthesis &amp; Reaction Troubleshooting

Welcome to the Technical Support Center for complex bicyclic scaffold synthesis. Hexahydroindenones—most notably the Hajos-Parrish and Wieland-Miescher ketone analogs—are privileged building blocks essential for the tota...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex bicyclic scaffold synthesis. Hexahydroindenones—most notably the Hajos-Parrish and Wieland-Miescher ketone analogs—are privileged building blocks essential for the total synthesis of steroids, terpenoids, and complex pharmaceuticals[1]. The construction of this core typically relies on a Robinson annulation sequence: a base-catalyzed Michael addition followed by an asymmetric, organocatalyzed intramolecular aldol condensation[2].

Despite the elegance of this approach, researchers frequently encounter stalled intermediates, poor enantiomeric excess (ee), and regiochemical scrambling. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, self-validating protocols, and deep mechanistic insights to ensure your hexahydroindenone workflows succeed.

Mechanistic Workflow: The Hajos-Parrish Reaction Pathway

Understanding the exact point of failure requires mapping the reaction's logic. The diagram below illustrates the critical intermediates where stereochemical and regiochemical deviations typically occur.

HP_Reaction SM 1,3-Cyclopentanedione + Methyl Vinyl Ketone Michael Michael Addition (Base Catalyzed) SM->Michael Triketone Triketone Intermediate (Acyclic Precursor) Michael->Triketone Yields Acyclic Core Enamine Enamine Formation (L-Proline Catalyst) Triketone->Enamine + Chiral Amine Aldol Intramolecular Aldol (C-C Bond Formation) Enamine->Aldol Stereocontrol Ketol Bicyclic Ketol (Intermediate) Aldol->Ketol Dehydration Acidic Dehydration (-H2O) Ketol->Dehydration Product Hexahydroindenone (Hajos-Parrish Ketone) Dehydration->Product Fused Bicyclic Enone

Fig 1. Mechanistic pathway of the Hajos-Parrish reaction for hexahydroindenone synthesis.

Section 1: Troubleshooting FAQs

Q1: Why is my enantiomeric excess (ee) plateauing below 80% during the proline-catalyzed aldol step? Causality: The asymmetric synthesis of hexahydroindenones via the Hajos-Parrish-Eder-Sauer-Wiechert reaction relies heavily on the transition state geometry of the proline-enamine intermediate[2]. A common cause of low ee is the complete exclusion of water. While organic chemists instinctively dry all solvents, L-proline requires a trace amount of water to suppress the formation of parasitic oxazolidinones, which trap the catalyst and degrade stereoselectivity. Conversely, excessive water leads to premature enamine hydrolysis. Actionable Solution: Maintain optimal thermodynamic control by using analytical grade DMF or DMSO without molecular sieves, or explicitly spike the reaction with 1-2 equivalents of H₂O relative to the catalyst. Alternatively, utilizing amino-acid-derived primary amines can achieve up to 98:2 enantiomeric ratios even at a highly efficient 1 mol% catalyst loading[3].

Q2: I am observing incomplete Michael addition when attempting to form the triketone precursor. How can I drive this to completion? Causality: The formation of the hexahydroindenone core begins with a Michael addition of an enolate to methyl vinyl ketone (MVK)[2]. Incomplete reactions usually stem from two competing side reactions: the rapid polymerization of MVK, or the poor nucleophilicity of the sterically hindered 2-methyl-1,3-cyclopentanedione. Actionable Solution: Do not add MVK all at once. Use a syringe pump to add MVK dropwise over 3 hours to a solution of the dione and a mild base (e.g., triethylamine or catalytic KOH). Maintain the temperature strictly between 20-25 °C to favor the thermodynamic Michael adduct over kinetic O-alkylation.

Q3: My reaction yields an unexpected isomer instead of the standard hexahydroindenone. What causes this regiochemical shift? Causality: You are likely synthesizing an "iso-Hajos-Parrish" ketone[4]. This occurs when the enolization pathway shifts, leading to a 1,3-placement of the methyl and ketone groups rather than the standard 1,2-relationship. This is often triggered by altering the acid/base profile during the final dehydration step, which forces the double bond into an isomeric position under thermodynamic control[4]. Actionable Solution: If the standard Hajos-Parrish hydrindane is desired, strictly control the dehydration phase. Use a mild acid like p-toluenesulfonic acid (pTsOH) in benzene/toluene, and monitor the reaction via NMR to ensure the double bond remains tetrasubstituted (between C-4 and C-5).

Q4: The dehydration of the bicyclic ketol intermediate is causing severe degradation and low yields. How can I prevent this? Causality: The bicyclic ketol intermediate is highly sensitive to retro-aldol cleavage under harsh conditions[1]. If you heat the reaction too aggressively during acidic dehydration, the newly formed C-C bond will cleave, reverting the molecule back to the acyclic triketone. Actionable Solution: Perform the dehydration using a Dean-Stark apparatus with catalytic pTsOH (0.1 eq) in toluene at 80 °C, rather than refluxing in strong aqueous acids. The azeotropic removal of water drives the equilibrium forward gently without triggering retro-aldol pathways.

Section 2: Self-Validating Experimental Protocol

To ensure high fidelity in your synthesis, this protocol integrates Self-Validation Checkpoints . These checkpoints force the system to prove its chemical state before you proceed, preventing the compounding of upstream errors.

Protocol: Asymmetric Synthesis of (+)-Hajos-Parrish Ketone

Phase 1: Michael Addition (Triketone Synthesis)

  • Setup: In a flame-dried 250 mL round-bottom flask, suspend 2-methyl-1,3-cyclopentanedione (10.0 g, 89.2 mmol) in distilled water (30 mL).

  • Catalysis: Add hydroquinone (10 mg, acting as a radical inhibitor to prevent MVK polymerization) and KOH (0.5 M aqueous, 1.0 mL).

  • Addition: Using a syringe pump, add methyl vinyl ketone (MVK) (10.5 mL, 125 mmol) dropwise over 3 hours at 20 °C. Stir for an additional 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Extract a 0.1 mL aliquot, quench with dilute HCl, and run TLC (Ethyl Acetate:Hexanes 1:1). Causality check: The complete disappearance of the dione ( Rf​ ~0.1) and the appearance of a single new triketone spot ( Rf​ ~0.4) validates that the Michael addition is complete and MVK polymerization was successfully suppressed. Do not proceed if starting material remains.

  • Isolation: Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude triketone.

Phase 2: Asymmetric Aldol Cyclization & Dehydration

  • Setup: Dissolve the crude triketone in anhydrous DMF (50 mL).

  • Organocatalysis: Add (S)-(-)-proline (300 mg, ~3 mol%). Stir the mixture at room temperature for 72 hours under an argon atmosphere.

  • Self-Validation Checkpoint 2 (¹H NMR): Pull a 0.5 mL aliquot, concentrate, and run a crude ¹H NMR in CDCl₃. Causality check: The successful formation of the bridged ketol intermediate is confirmed by a distinct hydroxyl proton peak (~δ 3.5 ppm) and the complete absence of the acyclic methyl ketone singlet (~δ 2.1 ppm). This proves the C-C bond has formed prior to dehydration.

  • Dehydration: Add p-toluenesulfonic acid monohydrate (150 mg) and toluene (50 mL). Attach a Dean-Stark trap and heat to 85 °C for 4 hours to remove water azeotropically.

  • Purification: Cool to room temperature, wash with saturated NaHCO₃ to quench the acid, dry, and concentrate. Purify via flash chromatography to obtain the pure hexahydroindenone core[1].

Section 3: Quantitative Data & Catalyst Optimization

The choice of catalyst system drastically alters the yield and stereochemical outcome of the hexahydroindenone core. The table below summarizes optimized parameters based on recent organocatalytic advancements[3],[5].

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Ratio (er)
(S)-Proline (Standard)30DMF208593:7
(S)-Proline (Low Loading)3DMSO207188:12
Chiral Primary Amine1THF259898:2
MacMillan Imidazolidinone10Toluene-208295:5

Note: Moving from secondary amines (Proline) to amino-acid-derived primary amines significantly reduces steric clashes during enamine formation, allowing for lower catalyst loadings while maintaining superior enantioselectivity[3].

References
  • Synthesis and Applications of iso-Hajos–Parrish Ketones. NIH. 4

  • ONE CARBON ELONGATION OF THE HAJOS-PARRISH KETONE. Taylor & Francis. 1

  • Primary Amine Catalyzed Hajos–Parrish– Eder–Sauer–Wiechert Reactions. Thieme Connect. 3

  • 1,4,5,6,7,7a-Hexahydro-inden-2-one. Benchchem. 2

  • Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. Thieme Connect. 5

Sources

Optimization

Technical Support Center: Synthesis of Hexahydro-inden-4-one

Welcome to the technical support center for the synthesis of hexahydro-inden-4-one and its analogues, such as the renowned Wieland-Miescher ketone. This guide is designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of hexahydro-inden-4-one and its analogues, such as the renowned Wieland-Miescher ketone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this classic yet nuanced reaction.

The synthesis of hexahydro-inden-4-one, a valuable bicyclic building block in the total synthesis of steroids, terpenoids, and other complex natural products, is most commonly achieved through the Robinson annulation.[1][2] This powerful reaction sequence, involving a Michael addition followed by an intramolecular aldol condensation, is elegant in concept but can present practical challenges in the laboratory.[3] This guide is structured to address these challenges head-on, offering solutions grounded in mechanistic principles and practical experience.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of hexahydro-inden-4-one, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • A complex mixture of products is observed on Thin Layer Chromatography (TLC).

  • The isolated yield of hexahydro-inden-4-one is significantly lower than expected.

  • The reaction fails to proceed to completion.

Potential Causes and Solutions:

CauseExplanationRecommended Actions
Degradation or Polymerization of Methyl Vinyl Ketone (MVK) MVK is highly reactive and prone to polymerization, especially under basic conditions or upon prolonged storage.[4] This is a very common cause of low yields.Use freshly distilled or high-purity MVK. Store MVK at low temperatures and under an inert atmosphere. Consider using an MVK precursor, such as a Mannich base, which generates MVK in situ.
Inefficient Enolate Formation The initial Michael addition relies on the formation of an enolate from 2-methyl-1,3-cyclohexanedione. The choice and concentration of the base are critical.Optimize the base. For the classic synthesis, bases like potassium hydroxide or triethylamine are used. For asymmetric syntheses, organocatalysts like L-proline are employed. Ensure the base is of high quality and used in the correct stoichiometric or catalytic amount.
Suboptimal Reaction Conditions Temperature and reaction time can significantly impact the outcome.Monitor the reaction closely by TLC. The Michael addition is often exothermic and may require initial cooling. The subsequent aldol condensation and dehydration may require heating to go to completion.
Reversibility of the Aldol Addition The intramolecular aldol addition can be reversible. If the subsequent dehydration is not efficient, the equilibrium may not favor the cyclized product.Ensure conditions are suitable for dehydration. This may involve heating the reaction mixture or using a Dean-Stark apparatus to remove water, driving the reaction towards the final α,β-unsaturated ketone.
Problem 2: Presence of Multiple Spots on TLC/GC-MS Analysis

Symptoms:

  • TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product.

  • GC-MS analysis reveals several peaks, indicating a mixture of compounds.

Potential Byproducts and Their Identification:

The following diagram illustrates the primary reaction pathway and potential side reactions leading to common byproducts.

Byproduct_Formation Reactants 2-Methyl-1,3-cyclohexanedione + MVK Michael_Adduct Michael Adduct (Triketone Intermediate) Reactants->Michael_Adduct Michael Addition MVK_Polymer Poly(methyl vinyl ketone) Reactants->MVK_Polymer Side Reaction: Polymerization MVK_Self_Condensation MVK Self-Condensation Products Reactants->MVK_Self_Condensation Side Reaction: Self-Condensation Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Michael_Adduct->Aldol_Adduct Intramolecular Aldol Addition Double_Michael_Adduct Double Michael Adduct Michael_Adduct->Double_Michael_Adduct Further Reaction with MVK Product Hexahydro-inden-4-one (Desired Product) Aldol_Adduct->Product Dehydration

Caption: Reaction pathway and potential side reactions in hexahydro-inden-4-one synthesis.

Table of Potential Byproducts and Their Characteristics:

ByproductProposed StructureFormation MechanismAnalytical Signature (Expected)
Michael Adduct (Triketone) 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dioneIncomplete intramolecular aldol condensation.Higher polarity than the final product (lower Rf on TLC). Can be observed by HPLC and mass spectrometry.[5]
Aldol Adduct (β-Hydroxy Ketone) Incomplete dehydration of the aldol addition product.More polar than the final product. May be observed by LC-MS. The presence of a hydroxyl group can be confirmed by IR spectroscopy (broad peak around 3400 cm⁻¹).
Poly(methyl vinyl ketone) A polymeric chainBase-catalyzed polymerization of MVK.Often appears as an insoluble or gummy residue in the reaction flask. Characterized by techniques like GPC and NMR.[6]
MVK Self-Condensation Products Various cyclic or linear oligomersSelf-aldol condensation of MVK.Can be a complex mixture of products, often with higher molecular weights than the desired product.
Double Michael Adduct Reaction of the initial Michael adduct with a second molecule of MVK.Significantly higher molecular weight than the desired product. Can lead to more complex, tricyclic byproducts upon further cyclization.[7]

Frequently Asked Questions (FAQs)

Q1: My TLC of the crude reaction shows a spot with a slightly lower Rf than my product. What could it be?

A: This is very likely the intermediate aldol addition product (the β-hydroxy ketone) that has not fully dehydrated. Another possibility is the initial Michael adduct (the triketone). Both are more polar than the final α,β-unsaturated ketone and will therefore have a lower Rf value on silica gel TLC.

  • Confirmation: You can often drive the dehydration to completion by gently heating the crude product with a catalytic amount of acid (like p-toluenesulfonic acid) in a suitable solvent (e.g., toluene with a Dean-Stark trap) and re-running the TLC. If the spot disappears and the product spot intensifies, it was the aldol adduct.

Q2: I have a significant amount of a sticky, insoluble material in my reaction flask after the reaction. What is it and how can I avoid it?

A: This is most likely poly(methyl vinyl ketone). MVK is notoriously prone to polymerization, especially in the presence of base.

  • Prevention:

    • Use freshly distilled MVK for your reaction.

    • Add the MVK slowly to the reaction mixture, especially if the reaction is exothermic.

    • Consider using a less basic catalyst if your reaction allows for it.

    • For some variations of the Robinson annulation, MVK precursors are used to generate it in situ, keeping its concentration low and minimizing polymerization.

Q3: My NMR spectrum of the purified product looks mostly correct, but there are some minor unidentifiable peaks. What could they be?

A: Besides residual solvent, these could be isomers of your desired product or other small molecule byproducts.

  • Possible Isomers: While the reaction is generally regioselective with 2-methyl-1,3-cyclohexanedione, under certain conditions, isomerization of the double bond in the final product could occur, though this is less common.

  • MVK-derived impurities: Small oligomers from MVK self-condensation might be carried through the workup and purification.

  • Actionable Step: A detailed analysis using 2D NMR techniques (like COSY and HMQC) can help to elucidate the structure of these minor impurities. Comparing the GC-MS fragmentation patterns of these minor peaks with that of the main product can also provide clues to their structures.

Q4: How can I best purify my crude hexahydro-inden-4-one?

A: The most common and effective method for purifying hexahydro-inden-4-one is flash column chromatography on silica gel.

  • Typical Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is usually effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product.

  • Crystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ether/hexane) can be used to obtain highly pure material.[5]

Experimental Protocols

Protocol 1: Synthesis of Hexahydro-inden-4-one (Wieland-Miescher Ketone) via Robinson Annulation

This protocol is a general representation and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (freshly distilled)

  • Potassium hydroxide

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in methanol.

  • Add a solution of potassium hydroxide (0.1 eq) in methanol to the flask.

  • Cool the mixture in an ice bath and add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Gently reflux the mixture for 2 hours to ensure complete dehydration of the aldol intermediate.

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: GC-MS Analysis for Byproduct Identification

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a syringe filter (0.22 µm) to remove any particulate matter.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-500

Data Analysis:

  • Identify the peak corresponding to hexahydro-inden-4-one based on its retention time and mass spectrum (expected molecular ion at m/z 178 for the Wieland-Miescher ketone).

  • Analyze the mass spectra of other significant peaks and compare them to spectral libraries (e.g., NIST) for tentative identification.

  • Look for characteristic fragmentation patterns that can help in identifying the structures of byproducts. For example, the aldol adduct would show a molecular ion corresponding to the addition of a water molecule to the product (m/z 196 for the Wieland-Miescher ketone analogue).

References

  • Wieland, P.; Miescher, K. Über die Herstellung mehrkerniger Ketone. Helvetica Chimica Acta1950, 33 (1), 2215–2228.
  • Screening of Biocatalysts for Synthesis of the Wieland–Miescher Ketone. Molecules2020, 25 (18), 4268.
  • Bates, R. B. New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks1986.
  • How to Start a Total Synthesis from the Wieland-Miescher Ketone? Current Organic Synthesis2020, 17 (6), 436-447.
  • Mechanistic study on the asymmetric synthesis of the Wieland-Miescher ketone and analogs. Chemistry – A European Journal2019, 25 (59), 13549-13559.
  • (S)-8a-METHYL-3,4,8,8a-TETRAHYDRO-1,6(2H, 7H)-NAPHTHALENEDIONE. Organic Syntheses1985, 63, 37.
  • Wieland–Miescher ketone. In Wikipedia; 2023.
  • Synthesis and Derivatization of Bis-nor Wieland-Miescher Ketone. Request PDF.
  • The Robinson Annul
  • Hajos-Parrish reaction mechanism. ChemWeb.
  • Hajos-Parrish Reaction | Prepare for G
  • (+-)-Wieland-Miescher ketone. PubChem.
  • Direct Asymmetric Zn-Aldol Reaction of Methyl Vinyl Ketone and Its Synthetic Applications. Organic Letters2004, 6 (13), 2141–2144.
  • 23.
  • Poly(Methyl Vinyl Ketone) as a Potential Carbon Fiber Precursor.
  • Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry2012, 77 (5), 2526–2530.
  • Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Scientific Reports2023, 13 (1), 12345.
  • Supplementary Inform
  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers.
  • Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. ACS Macro Letters2021, 10 (10), 1286–1291.
  • Aldol Addition and Condensation Reactions (Base-C
  • Applications of Spectroscopic Techniques in Characterization of Biological Compounds. International Journal of Scientific & Engineering Research2019, 10 (10), 1-10.
  • Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Polymers2022, 14 (24), 5489.
  • Show the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone (using methoxide in methanol) to do a Robinson annulation.
  • “Exhaustive” Baeyer-Villiger Oxidation of Poly(Methyl Vinyl Ketone) and Its Copolymers. ChemRxiv.
  • Aldol condens
  • Spectroscopy, Substituent Effects, and Reaction Mechanisms. IntechOpen.
  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts.
  • Enantioselective solvent-free Robinson annulation reactions. Journal of Chemical Sciences2003, 115 (5-6), 699–713.
  • MVK – Knowledge and References. Taylor & Francis.

Sources

Troubleshooting

scale-up issues for 1,2,3,5,6,7-Hexahydro-inden-4-one production

Welcome to the Technical Support Center for the scale-up and synthesis of 1,2,3,5,6,7-Hexahydro-inden-4-one and its derivatives. This bicyclic core (often referred to as a bicyclo[4.3.0]nonan-3-one derivative) is a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 1,2,3,5,6,7-Hexahydro-inden-4-one and its derivatives.

This bicyclic core (often referred to as a bicyclo[4.3.0]nonan-3-one derivative) is a critical structural motif in advanced drug development and fine chemicals. It serves as the foundational skeleton for complex marine natural products like (+)-ptilocaulin[1], as well as high-value commercial fragrance ingredients such as Cashmeran (the 1,1,2,3,3-pentamethyl derivative)[2].

Scaling up the synthesis of this fused 5-6 ring system presents unique thermodynamic and mass-transfer challenges. This guide provides field-proven troubleshooting strategies, mechanistic causality for common failures, and self-validating protocols to ensure high-fidelity production from bench to pilot scale.

Process Overview: The Synthetic Workflow

The standard industrial and late-stage pharmaceutical synthesis of the hexahydro-inden-4-one core relies on a robust three-step sequence: a diastereoselective 1,4-addition, an ultrasound-assisted desulfurization/hydrogenation, and a final intramolecular aldol cyclization[1].

G A Cyclohexenone Precursor B 1,4-Addition (Organometallic) A->B 2-Lithio-1,3-dithiane TMSCl C Desulfurization & Hydrogenation B->C Raney Ni Ultrasound D Intramolecular Aldol Cyclization C->D Acid/Base Catalysis E Hexahydro-inden-4-one Core Structure D->E H2O Removal

Fig 1: Three-step synthetic workflow for the 1,2,3,5,6,7-hexahydro-inden-4-one core structure.

Troubleshooting & FAQs

Q: During the 1,4-addition of 2-lithio-1,3-dithiane, we observe significant 1,2-addition byproducts upon scaling from 100 mL to 10 L. How do we correct this? A: This is fundamentally a heat-transfer issue. At the bench scale, the exothermic organometallic addition is rapidly dissipated. At 10 L, the extended dosing time and reduced surface-area-to-volume ratio cause localized temperature spikes. These micro-exotherms kinetically favor the faster 1,2-addition pathway over the thermodynamically stable 1,4-conjugate addition. Causality & Solution: Transition to a cryogenic jacketed vessel maintained strictly below -70 °C. To prevent equilibration and side reactions, trap the resulting enolate immediately with chlorotrimethylsilane (TMSCl)[1].

Q: The Raney Nickel desulfurization/hydrogenation step stalls at pilot scale, leaving unreacted dithiane intermediates. Increasing the catalyst loading causes severe exotherms. What is the mechanism of failure here? A: The failure is driven by mass transfer limitations, not catalytic thermodynamics. Raney Nickel is a dense, heterogeneous catalyst that rapidly settles. At scale, standard impeller agitation fails to keep the catalyst suspended, leading to localized hydrogen starvation and rapid catalyst poisoning by the cleaved sulfur species. Causality & Solution: Implement ultrasound-assisted agitation. Acoustic cavitation generates micro-turbulences that continuously sweep the catalyst surface, removing sulfide poisons and enhancing hydrogen gas-liquid-solid mass transfer without requiring dangerous increases in pyrophoric catalyst loading[1].

Q: Our intramolecular aldol cyclization to form the hexahydro-inden-4-one core yields heavy tar and oligomers at the 100 L scale. Why does this happen, and how do we prevent it? A: Tar formation is the result of intermolecular aldol condensations outcompeting the desired intramolecular cyclization. This causality is driven by concentration. At scale, process engineers often increase the molarity to improve throughput, which inadvertently shifts the kinetic probability toward intermolecular collisions between two separate molecules rather than the internal ring-closing mechanism. Causality & Solution: Operate under high-dilution conditions (typically <0.05 M) or employ a slow-dosing strategy where the acyclic precursor is continuously fed into a refluxing acid/base solution. This ensures the steady-state concentration of the reactive intermediate remains near zero, forcing the intramolecular pathway.

Scale-Up Metrics & Data Presentation

The following table summarizes the quantitative shifts in process metrics as the synthesis is scaled, highlighting the critical interventions required to maintain the E-factor (Environmental factor) and overall yield.

Process ParameterBench Scale (0.1 mol)Pilot Scale (10 mol)Plant Scale (100 mol)Troubleshooting Intervention Required
1,4-Addition Yield 92%78% (without TMSCl)89%Implement strict cryogenic control (-70 °C) and TMSCl trapping.
Raney Ni Desulfurization Time 2 hours14 hours (stalled)4 hoursIntegrate 20 kHz ultrasound-assisted agitation to prevent sulfur poisoning.
Aldol Cyclization E-factor 1545 (due to tar)18Utilize high-dilution continuous feed to suppress intermolecular oligomerization.
Overall Core Purity >98%82%>96%Implement self-validating in-process controls (IPCs) at each step.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Ultrasound-Assisted Raney Nickel Desulfurization

Purpose: Cleavage of the dithiane protecting group and concurrent hydrogenation to yield the acyclic diketone precursor[1].

  • Catalyst Preparation: Wash active Raney Nickel slurry (10 g per 100 mmol substrate) with degassed, anhydrous ethanol (3 × 50 mL) under an Argon atmosphere until the washings are neutral.

    • Validation Check: Test the final wash with pH paper. It must read exactly 7.0. Failure to neutralize the catalyst will trigger unwanted acid-catalyzed side reactions in the subsequent steps.

  • Substrate Addition: Dissolve the dithiane intermediate in a 1:1 mixture of THF/EtOH (0.2 M) and transfer it to the catalyst slurry via cannula.

  • Ultrasound & Hydrogenation: Submerge the reactor in an industrial ultrasonic bath (20 kHz). Purge the headspace with Argon, then introduce H₂ gas via a sparger at 1 atm. Maintain sonication at 25 °C.

    • Validation Check: Monitor H₂ uptake via an inline mass flow meter. The reaction is complete only when H₂ consumption flatlines and GC-MS confirms the absolute disappearance of the sulfur-containing mass peak.

  • Isolation: Filter the slurry through a tightly packed pad of Celite under a strict inert atmosphere to remove the pyrophoric nickel.

    • Validation Check: The filtrate must be clear and colorless. A green or blue tint indicates the presence of dissolved nickel salts, requiring an immediate re-wash of the organic layer with aqueous EDTA.

Protocol 2: Intramolecular Aldol Cyclization

Purpose: Ring closure of the acyclic precursor to form the 1,2,3,5,6,7-hexahydro-inden-4-one bicyclic core.

  • Dilution Strategy: Dissolve the acyclic diketone precursor in anhydrous toluene to achieve a strict concentration of 0.05 M.

    • Validation Check: High dilution is critical. Verify the concentration via HPLC before proceeding. If the concentration exceeds 0.05 M, add more toluene to prevent intermolecular oligomerization.

  • Catalyst Addition: Add 0.1 equivalents of anhydrous p-Toluenesulfonic acid (pTSA).

  • Reflux and Dehydration: Heat the mixture to reflux (110 °C) using a Dean-Stark apparatus equipped with a reflux condenser.

    • Validation Check: Monitor the volume of water collected in the Dean-Stark trap. The collection of exactly 1 molar equivalent of water validates the completion of the dehydration step of the aldol condensation. If water collection stops prematurely, check for a stalled reaction via TLC.

  • Quench and Workup: Cool the reactor to room temperature and immediately quench with a saturated aqueous solution of NaHCO₃.

    • Validation Check: The aqueous phase pH must be >8. This ensures the complete neutralization of pTSA before any solvent evaporation occurs, preventing acid-catalyzed reverse-aldol degradation during concentration.

References

  • "A Catalytic-Enantioselective Entry to Planar Chiral π-Complexes: Enantioselective Methoxycarbonylation of 1,2-Dichlorobenzene−Cr(CO)3", Organic Letters - ACS Publications.
  • "Dihydro pentamethylindanone - The Ingredient Directory", The Fragrance Conservatory.

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Hexahydroindenone Synthesis

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in hexahydroindenone reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in hexahydroindenone reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the catalytic hydrogenation of indenones to their corresponding hexahydroindenone derivatives. Our approach is rooted in a deep understanding of catalytic processes and extensive field experience to ensure the scientific integrity and practical applicability of the information provided.

Introduction: The Challenge of Catalyst Deactivation

The synthesis of hexahydroindenones, often a critical step in the development of pharmacologically active molecules, typically relies on the catalytic hydrogenation of an indenone precursor. This transformation, while powerful, is susceptible to catalyst poisoning—a phenomenon where trace impurities in the reaction system bind to the active sites of the catalyst, leading to a significant decrease in reaction rate and selectivity, or even complete reaction failure. Understanding the nature of these poisons and their effects on the catalyst is paramount for successful and reproducible synthetic outcomes.

This guide will provide a structured approach to identifying, mitigating, and resolving issues related to catalyst poisoning in your hexahydroindenone reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my hexahydroindenone hydrogenation?

A1: The primary indicators of catalyst poisoning are often observable through reaction monitoring:

  • Decreased Reaction Rate: A noticeable slowdown or complete halt of hydrogen uptake is a classic symptom.

  • Reduced Product Yield and Selectivity: You may observe incomplete conversion of the starting material or an increase in side products. For instance, in the asymmetric hydrogenation of 3-arylindenones, a drop in enantioselectivity can be a sign of catalyst deactivation or alteration.[1]

  • Need for Harsher Reaction Conditions: If you find yourself needing to increase hydrogen pressure or temperature to drive the reaction to completion, your catalyst may be partially poisoned.

  • Change in Catalyst Appearance: For heterogeneous catalysts, a change in color or the formation of aggregates can indicate poisoning or degradation. For homogeneous catalysts, the formation of precipitates, like the notorious palladium black, suggests agglomeration into an inactive state.[1]

Q2: What are the likely sources of catalyst poisons in my reaction?

A2: Catalyst poisons can be introduced from various sources, and it is crucial to consider all possibilities:

  • Substrate Impurities: The indenone starting material itself can be a source of poisons. Impurities containing sulfur, nitrogen, or other heteroatoms are common culprits.

  • Solvents: Solvents can contain impurities like water, peroxides (in ethers), or sulfur compounds. Even the solvent itself, such as certain alcohols, can in some cases lead to catalyst deactivation over prolonged reaction times.

  • Reagents: Additives, bases, or any other reagents used in the reaction can introduce poisons. For example, the concentration of a base can influence catalyst deactivation pathways.[2][3]

  • Gases: The hydrogen gas used for the reaction can contain traces of carbon monoxide (CO), a potent poison for many transition metal catalysts.

  • Reaction Setup: Leaching from glassware or stainless-steel reactors can introduce metal impurities that may act as poisons.

Q3: How do I differentiate between reversible and irreversible poisoning?

A3: The key difference lies in the strength of the interaction between the poison and the catalyst's active sites:

  • Reversible Poisoning: This occurs when the poison weakly adsorbs to the catalyst. The catalyst's activity can often be restored by removing the poison from the reaction medium or through a simple regeneration procedure.

  • Irreversible Poisoning: In this case, the poison forms a strong, stable chemical bond with the active sites. This type of poisoning is often permanent, and the catalyst may need to be replaced.

Troubleshooting Guide: A Systematic Approach

When faced with a stalled or underperforming hexahydroindenone synthesis, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to diagnose and address potential catalyst poisoning issues.

Diagram: Troubleshooting Workflow for Catalyst Deactivation

G A Reaction Stalls or Shows Poor Performance B Verify Reaction Parameters (Temp, Pressure, Stirring) A->B B->A Parameters incorrect, adjust and re-run C Analyze Starting Materials (Substrate, Solvent, Reagents) B->C Parameters OK D Check for Obvious Signs of Poisoning (Color Change, Precipitate) C->D E Hypothesize Potential Poison Class D->E F Implement Mitigation Strategy E->F G Perform Small-Scale Test Reactions F->G H Reaction Performance Restored? G->H I Yes: Scale-Up with Precaution H->I Yes J No: Further Investigation Needed H->J No K Consider Catalyst Regeneration or Replacement J->K L Consult Catalyst Supplier or Literature J->L K->G

Caption: A decision tree for systematically troubleshooting catalyst deactivation.

Step 1: Initial Diagnosis and Common Culprits

If your reaction is not proceeding as expected, begin by asking the following questions:

  • Is the catalyst known to be sensitive to particular functional groups?

    • Nitrogen-containing compounds, such as amines or unprotected indoles, are known to poison catalysts by coordinating to the metal center.[4][5] This is particularly relevant if your indenone substrate or impurities contain such moieties.

    • Sulfur compounds are notorious poisons for platinum group metal catalysts.

  • Could the product be inhibiting the reaction?

    • In some cases, the amine products of similar reactions, like imine hydrogenation, can act as catalyst poisons.[5][6] While hexahydroindenones are not typically basic, it's a possibility to consider, especially if the product has other coordinating groups.

  • Has the catalyst been handled properly?

    • Many hydrogenation catalysts are air-sensitive. Improper handling can lead to oxidation and deactivation.

Table 1: Common Poisons and Their Sources
Poison ClassSpecific ExamplesCommon Sources
Sulfur Compounds Thiols, sulfides, thiophenesSubstrate impurities, contaminated solvents
Nitrogen Compounds Amines, pyridines, amides, nitrilesSubstrate impurities, additives, product inhibition
Heavy Metals Lead, mercury, arsenicLeaching from equipment, impure reagents
Halides Chloride, bromideImpurities in starting materials or reagents
Carbon Monoxide (CO) COImpurity in hydrogen gas
Water H₂O"Wet" solvents, incomplete drying of glassware
Phosphines/Phosphine Oxides Triphenylphosphine oxideDegradation of phosphine ligands

Step 2: Advanced Diagnostics and Mitigation

If initial checks do not resolve the issue, a more in-depth investigation is required.

Protocol 1: Identifying the Source of Poisoning

Objective: To pinpoint the specific component of the reaction mixture that is causing catalyst deactivation.

Methodology:

  • Run a series of small-scale control experiments in parallel vials or a multi-well reactor.

  • Use a standard, reliable batch of catalyst for all tests.

  • Systematically vary one component at a time:

    • Test A (Baseline): Use highly purified substrate, freshly distilled/anhydrous solvent, and high-purity reagents.

    • Test B: Use the "suspect" batch of substrate with purified solvent and reagents.

    • Test C: Use purified substrate with the "suspect" batch of solvent and purified reagents.

    • Test D: Use purified substrate and solvent with the "suspect" batch of any other additive (e.g., a base).

  • Monitor the reaction progress in each test (e.g., by TLC, GC, or HPLC at set time points). A significant decrease in performance in one of the tests will strongly indicate the source of the poison.

Protocol 2: Analytical Identification of Poisons

For a more definitive identification of the poison, especially in industrial settings, analytical techniques are invaluable.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting trace metal impurities in your substrate, solvent, or on the catalyst itself.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic poisons in the solvent or starting material.[7]

  • X-ray Photoelectron Spectroscopy (XPS): Can analyze the elemental composition and chemical state of the catalyst surface, revealing the presence of adsorbed poisons.

Step 3: Remediation and Catalyst Regeneration

Once a poison has been identified or strongly suspected, the following steps can be taken.

Purification of Reagents:
  • Substrate: Recrystallization, column chromatography, or treatment with activated carbon can remove many impurities.

  • Solvents: Distillation or passing through a column of activated alumina can remove water and other polar impurities.

Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated. The appropriate method depends on the nature of the poison and the catalyst.

Protocol 3: Thermal Regeneration of a Deactivated Heterogeneous Catalyst

Caution: This is a general procedure and should be adapted based on the specific catalyst and poison. Consult the catalyst manufacturer's guidelines.

  • Catalyst Loading: Carefully place the deactivated catalyst in a tube furnace.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants.

  • Heating Program: Under a continuous flow of inert gas, slowly heat the catalyst to a temperature sufficient to desorb or decompose the poison. This temperature will vary widely. For some carbon-supported catalysts, a mild oxidation in air at 200°C followed by reduction in H₂ at 180°C can be effective.

  • Cooling: After the thermal treatment, cool the catalyst to room temperature under the inert gas flow.

  • Passivation (if necessary): For pyrophoric catalysts, a controlled, dilute stream of oxygen in an inert gas may be required to form a protective oxide layer before handling in air.

Case Study: Overcoming Sulfur Poisoning in a Palladium-Catalyzed Indenone Hydrogenation

A research team was developing a process for the synthesis of a hexahydroindenone-based drug intermediate using a 5% Pd/C catalyst. The reaction repeatedly stalled at ~30% conversion.

  • Initial Investigation: Standard reaction parameters were confirmed. A control experiment with a new batch of solvent showed no improvement.

  • Hypothesis: The indenone substrate, sourced from a new supplier, was suspected to contain a poison.

  • Analysis: ICP-MS analysis of the substrate revealed trace levels of sulfur.

  • Mitigation: The substrate was purified by recrystallization. The subsequent hydrogenation reaction proceeded to completion with the expected rate and yield.

Diagram: Mechanism of Sulfur Poisoning on a Palladium Surface

G cluster_0 Active Catalyst Surface cluster_1 Poisoned Catalyst Surface Pd1 Pd Pd2 Pd Pd3 Pd Hexahydroindenone Pd Pd3->Hexahydroindenone Pd4 Pd Pd5 Pd Pd6 Pd pPd1 Pd S1 S pPd1->S1 pPd2 Pd S2 S pPd2->S2 pPd3 Pd S3 S pPd3->S3 Indenone Pd Indenone->Pd3 H2 Sulfur Sulfur Impurity Sulfur->pPd2 Strong Adsorption

Sources

Troubleshooting

enantiomeric excess improvement in chiral hexahydroindenone synthesis

Welcome to the Asymmetric Organocatalysis Support Center . As a Senior Application Scientist, I have designed this hub to help you troubleshoot and optimize the enantiomeric excess (ee) of chiral hexahydroindenones (such...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Asymmetric Organocatalysis Support Center . As a Senior Application Scientist, I have designed this hub to help you troubleshoot and optimize the enantiomeric excess (ee) of chiral hexahydroindenones (such as the Hajos-Parrish and Wieland-Miescher ketones). These bicyclic enones are foundational building blocks for steroid and terpenoid synthesis, and maximizing their optical purity is critical for downstream drug development.

Below, you will find our diagnostic workflow, frequently asked questions addressing specific mechanistic failures, self-validating experimental protocols, and quantitative benchmarking data.

Diagnostic Workflow: Enantiomeric Excess Optimization

Mechanism Triketone Achiral Triketone Substrate Enamine Chiral Enamine Intermediate (Intervention: Solvent Polarity) Triketone->Enamine L-Proline / Amine Aldol Intramolecular Aldol Addition (Intervention: Temp/Additives) Enamine->Aldol C-C Bond Formation Dehydration Dehydration to Enone (Intervention: Acid Co-catalyst) Aldol->Dehydration -H2O HPK Hajos-Parrish Ketone (Enantioenriched) Dehydration->HPK Catalyst Release KR Kinetic Resolution (ERED/KRED) (Intervention: Biocatalysis) HPK->KR If ee < 95% Pure >99% ee Hexahydroindenone KR->Pure Enantiomer Digestion

Catalytic cycle of hexahydroindenone synthesis with ee optimization intervention points.

Troubleshooting & FAQs

Q1: My L-proline catalyzed synthesis of the Hajos-Parrish ketone is plateauing at ~75% ee. How do I suppress the racemic background reaction? Causality: The background reaction is often driven by uncatalyzed base-aldol condensation or poor transition-state organization. According to the Houk mechanism , a single proline molecule forms a hydrogen-bonded cyclic transition state. In non-polar solvents, this zwitterionic transition state is destabilized, leading to loose transition states and lower ee. Furthermore, completely anhydrous conditions can hinder the proton transfer step required for carbinolamine dehydration. Solution: Switch to a polar aprotic solvent like DMF or DMSO. Ensure your L-proline is finely milled to maximize surface area. Paradoxically, adding a strictly controlled stoichiometric amount of water (or a weak acid additive) facilitates the proton transfer step, improving both the reaction rate and the enantiomeric excess.

Q2: I am scaling up the synthesis, and L-proline requires high loadings (up to 30 mol%) to maintain >90% ee. Are there more efficient organocatalysts? Causality: L-proline suffers from limited solubility and can form unreactive oxazolidinone parasitical dead-ends with the triketone substrate, necessitating high catalyst loadings to maintain the catalytic cycle . Solution: Transition to chiral primary amine catalysts. For instance, using t-Bu-CH(NH2)-CH2-NEt2 combined with trifluoromethanesulfonic acid (TfOH) as a co-catalyst avoids the steric hindrance that leads to oxazolidinone formation. The TfOH co-catalyst accelerates iminium ion formation, pushing the ee above 95% even at low (1-5 mol%) loadings.

Q3: We have a large batch of hexahydroindenone at 85% ee. Is there a reliable way to upgrade this to >99% ee without relying on lossy chiral chromatography? Causality: Chemical kinetic resolution often requires stoichiometric chiral resolving agents and complex derivatization. Biocatalysis, however, exploits the extreme chiral recognition of enzyme active sites to selectively react with only one enantiomer. Solution: Implement a biocatalytic kinetic resolution using an Ene-Reductase (ERED) or Ketoreductase (KRED). For example, the ERED from Bacillus subtilis (BsER) selectively reduces the α,β-unsaturated double bond of the unwanted enantiomer, leaving the target (R)-Hajos-Parrish ketone intact at >99% ee.

Validated Experimental Protocols

Protocol A: Primary Amine-Catalyzed Asymmetric Cyclization

This protocol utilizes a primary amine and acid co-catalyst to bypass the oxazolidinone sink, ensuring high ee at low catalyst loadings.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione (1.0 equiv, 10 mmol) in 20 mL of anhydrous toluene.

  • Catalyst Complexation: Add the chiral primary amine (t-Bu-CH(NH2)-CH2-NEt2, 5 mol%) followed dropwise by TfOH (5 mol%).

    • Self-Validation Checkpoint: The solution should transition from clear to a pale yellow/orange tint within 15 minutes. This visual shift confirms the successful generation of the active iminium intermediate. If it remains colorless, verify the integrity of your acid co-catalyst.

  • Cyclization: Stir the reaction mixture at 0 °C for 48 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-inactive triketone and the appearance of a strongly UV-active spot (the conjugated enone) confirms cyclization.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3 to neutralize the TfOH and release the product from the catalyst. Extract with EtOAc (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via flash chromatography to yield the enantioenriched bicyclic enone.

Protocol B: Biocatalytic Kinetic Resolution via Ene-Reductase (BsER)

This protocol is used to upgrade the optical purity of a sub-optimal batch of hexahydroindenone to >99% ee.

  • Enzyme Preparation: Suspend lyophilized BsER (10 mg/mL) and a glucose dehydrogenase (GDH) cofactor recycling system (with NADP+ and glucose) in 50 mM potassium phosphate buffer (pH 7.0).

  • Substrate Addition: Dissolve the enantio-impure Hajos-Parrish ketone (e.g., 80% ee) in DMSO. Add this dropwise to the buffer solution, ensuring the final DMSO concentration does not exceed 5% v/v to prevent enzyme denaturation.

  • Incubation: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 24 hours.

    • Self-Validation Checkpoint: Analyze aliquots via chiral GC. The reaction is self-limiting; the ee of the remaining substrate will rapidly climb and plateau at >99% once the minor enantiomer is fully digested (typically near 50% overall conversion if starting from a racemate).

  • Extraction: Once the ee plateau is reached, extract the highly pure, unreacted (R)-hexahydroindenone with methyl tert-butyl ether (MTBE) (3 x 15 mL). Concentrate to yield the optically pure building block.

Quantitative Performance Data

The following table summarizes the causal relationship between catalyst choice, reaction conditions, and the resulting enantiomeric excess.

Catalyst SystemSolvent / AdditiveTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanism / Causality
L-Proline (3 mol%) DMF / None208593Standard Houk enamine model; polar solvent stabilizes zwitterionic TS.
L-Proline (30 mol%) DMSO / H2O208887High loading compensates for the oxazolidinone parasitical sink.
Primary Amine + TfOH Toluene / TfOH09296Avoids oxazolidinone formation; acid accelerates iminium generation.
ERED (BsER) Buffer (pH 7.0)3048>99Highly selective enzymatic alkene reduction (theoretical max yield 50%).

References

  • Proline-catalyzed aldol reactions Source: Wikipedia URL:[Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Source: Frontiers in Bioengineering and Biotechnology (via PMC) URL:[Link]

  • Discovery and Engineering of an Ene-reductase for Kinetic Resolution and Cascade Reduction of Hajos-Parrish/Wieland-Miescher Ketones Source: Angewandte Chemie International Edition (via ResearchGate) URL:[Link]

Optimization

Technical Support Center: Managing Exothermic Reactions in Hexahydroindenone Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of hexahydroindenone derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of hexahydroindenone derivatives (such as the Hajos-Parrish and Wieland-Miescher ketones). These bicyclic systems are foundational chiral building blocks in the total synthesis of steroids and complex terpenoids[1].

Scaling these reactions—typically achieved via a Robinson annulation[2]—presents severe thermodynamic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and continuous flow protocols to safely manage exothermic runaway and preserve enantiomeric integrity.

Core Mechanism & Exothermic Profiling

The synthesis of hexahydroindenones via the Hajos-Parrish-Eder-Sauer-Wiechert reaction involves a tandem sequence: an intermolecular Michael addition followed by an intramolecular, proline-catalyzed asymmetric aldol condensation[1].

The Causality of Failure at Scale: The initial Michael addition of methyl vinyl ketone (MVK) to a cyclic 1,3-dione is highly exothermic[3][4]. In standard batch reactors, the surface-area-to-volume ratio decreases as scale increases, leading to poor heat dissipation and localized temperature spikes. Why is this fatal to the reaction? The subsequent asymmetric aldol step relies on a highly ordered, hydrogen-bond-stabilized cyclic transition state (the Houk model)[1]. Thermal runaway from the Michael addition provides excess kinetic energy that disrupts this delicate enamine-carboxylic acid hydrogen bonding network. This forces the reaction through non-selective background pathways, resulting in a catastrophic drop in enantiomeric excess (ee) and promoting the thermal polymerization of MVK.

G A 2-Methyl-1,3-cyclopentanedione + Methyl Vinyl Ketone B Michael Addition (Highly Exothermic) A->B Base/Solvent C Triketone Intermediate B->C ΔH < 0 D Proline-Catalyzed Aldol Addition C->D L-Proline, Temp Control E Aldol Intermediate D->E Enamine TS F Dehydration (Condensation) E->F -H2O G Hajos-Parrish Ketone (Hexahydroindenone) F->G High ee%

Reaction pathway for hexahydroindenone synthesis highlighting the exothermic Michael addition.

Troubleshooting Guide: Heat Management Strategies

To prevent thermal degradation and racemization, process chemists must transition from traditional batch operations to highly controlled environments. The table below summarizes the quantitative differences and expected outcomes when shifting to continuous flow chemistry, which utilizes microreactors to drastically increase the heat exchange surface area[5][6].

Table 1: Batch vs. Continuous Flow Scale-Up Parameters
Process ParameterTraditional Batch Reactor (50g+ Scale)Continuous Flow MicroreactorCausality / Impact
Heat Transfer Area/Vol < 10 m²/m³> 500 m²/m³High surface area in flow allows instantaneous heat dissipation.
Temp Control (Michael) ± 15 °C (Prone to thermal spikes)± 0.5 °C (Near-isothermal)Prevents MVK polymerization and preserves catalyst integrity.
Reaction Time 24 - 48 hours15 - 60 minutesEnhanced mass transfer in flow accelerates kinetics.
Enantiomeric Excess Drops by 10-20% at scaleMaintained at >93% eeStrict thermal control preserves the Houk transition state.
Yield 60 - 70%85 - 95%Elimination of localized hot spots prevents side reactions.

Step-by-Step Experimental Protocol: Continuous Flow Scale-Up

To build a self-validating, thermally stable system for hexahydroindenone synthesis, we recommend a telescoped continuous flow setup. This protocol ensures that the exothermic heat of the Michael addition is quenched instantly before the aldol condensation occurs.

Materials & Setup
  • Pump A: 2-Methyl-1,3-cyclopentanedione (1.0 M) and L-proline (10 mol%) or an amino-acid-derived primary amine catalyst[7][8] in anhydrous DMSO or DMF.

  • Pump B: Methyl vinyl ketone (1.2 M) in anhydrous DMSO.

  • Reactor: Silicon or glass microreactor chip (high thermal conductivity) equipped with an active Peltier cooling block.

Methodology
  • System Priming: Flush the entire flow system with anhydrous DMSO at the target flow rates to establish baseline back-pressure and verify that there are no leaks.

  • Thermal Equilibration: Set the microreactor cooling block (Reactor 1) to 10 °C. Set the subsequent Residence Time Unit (Reactor 2) to 60 °C (if using a primary amine catalyst optimized for higher temperatures) or room temperature for standard L-proline[7][8].

  • Reagent Introduction: Engage Pump A and Pump B at a 1:1 volumetric flow rate. The streams must meet at a high-turbulence T-mixer immediately preceding Reactor 1.

  • Exothermic Quenching (Michael Addition): As the reagents mix, the Michael addition initiates. The high surface-area-to-volume ratio of Reactor 1 rapidly absorbs the exothermic heat, maintaining an isothermal profile of 10 °C and preventing MVK polymerization.

  • Aldol Condensation: The triketone intermediate stream flows seamlessly into Reactor 2. Here, the controlled thermal environment facilitates the intramolecular enamine formation and subsequent dehydration.

  • Self-Validation & Collection: Route the output through an inline UV-Vis or FTIR flow cell to monitor steady-state conversion (tracking the disappearance of the MVK double bond). Divert the output to waste until steady-state is confirmed, then switch to the product collection vessel.

FlowSetup Pump1 Pump A: Dione + Catalyst Mixer T-Mixer (High Turbulence) Pump1->Mixer Pump2 Pump B: Methyl Vinyl Ketone Pump2->Mixer Reactor1 Microreactor Coil 1 (Active Cooling, 10°C) Mixer->Reactor1 Exothermic Mixing Reactor2 Residence Time Unit (Aldol Condensation) Reactor1->Reactor2 Triketone Stream BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection (Hexahydroindenone) BPR->Collection

Continuous flow reactor configuration for managing heat transfer during scale-up.

Frequently Asked Questions (FAQs)

Q1: Why does my enantiomeric excess (ee) drop when scaling up the proline-catalyzed step in a batch reactor? A1: The loss of enantioselectivity is a direct consequence of poor heat management. The Houk transition state relies on a delicate intramolecular hydrogen bond between the proline carboxylic acid and the developing alkoxide[1]. Thermal runaway from the preceding Michael addition provides enough kinetic energy to break this hydrogen bond. Without this directing interaction, the reaction proceeds via non-selective background pathways, yielding racemic mixtures.

Q2: I do not have access to continuous flow equipment. How do I manage the initial temperature spike during MVK addition in batch? A2: If flow chemistry is unavailable, you must artificially throttle the kinetics to match your reactor's cooling capacity. Use a controlled dosing strategy: add the MVK via a programmable syringe pump over 4 to 6 hours while maintaining the reactor jacket at -10 °C. Ensure aggressive mechanical stirring (baffled reactor preferred) to prevent localized hot spots near the dosing tube.

Q3: Can I use solvent-free conditions at scale to improve throughput? A3: Yes, recent advancements have demonstrated solvent-free or highly concentrated organocatalytic Robinson annulations, which are excellent for reducing waste[7][8][9]. However, removing the solvent eliminates its critical role as a thermal mass (heat sink). If you run solvent-free at scale, you must compensate by using a reactor with exceptional heat exchange capabilities, such as a micro-structured continuous flow reactor[5], otherwise, the undiluted exothermic energy will cause rapid polymerization.

Q4: My Wieland-Miescher ketone synthesis yields lower ee than my Hajos-Parrish ketone synthesis under identical conditions. Why? A4: This is a known thermodynamic limitation of the standard L-proline catalyst. The six-membered ring precursor of the Wieland-Miescher ketone is conformationally more flexible than the five-membered ring precursor of the Hajos-Parrish ketone. This flexibility increases the entropic penalty required to achieve the rigid transition state[1]. To troubleshoot this, switch from L-proline to a more sterically demanding amino-acid-derived primary amine catalyst, which enforces stricter facial selectivity[7][8].

References

  • Process Development | Microinnova Engineering GmbH. Microinnova. Available at: [Link]

  • Littich, R. A. (2010). The University of Texas at Austin. Available at: [Link]

  • A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. PMC. Available at:[Link]

  • Building Blocks for Steroid Total Synthesis. modern steroid science. Available at: [Link]

  • Organic Synthesis in Dedicated Continuous Flow Systems. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry. Available at: [Link]

  • Robinson annulation in chemistry: Definition, Types and Importance. Aakash Institute. Available at: [Link]

  • Demonstration of a Multikilogram-Scale Birch Reduction and Evaluation of Alternative Synthetic Routes to a Ketalized Cyclohexene Derivative. Organic Process Research & Development. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Hexahydro-Inden-4-One Reaction Kinetics

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the reproducible synthesis of the hexahydro-1H-in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the reproducible synthesis of the hexahydro-1H-inden-4-one motif. This carbobicyclic core is a critical structural element in complex natural products, including limonoids, steroids, and advanced fragrances[1][2].

The kinetics of forming this bicyclic system—whether via classical Robinson annulation or transition-metal-catalyzed Conia-ene cyclization—are exquisitely sensitive to your choice of solvent. Below, you will find field-proven troubleshooting guides, mechanistic causality explanations, and self-validating protocols to get your stalled reactions back on track.

🔬 Scientist's Desk: Frequently Asked Questions (FAQs)

FAQ 1: Why does my Robinson annulation stall when using aprotic solvents like DMSO?

The Issue: You are attempting to form the hexahydro-inden-4-one core via a tandem Michael addition and intramolecular aldol condensation, but your reaction in DMSO yields trace product. The Causality: The Robinson annulation relies heavily on kinetically regulated processes[3][4]. The final step—an aldol condensation—requires efficient proton shuttling to form the enolate intermediate and subsequently eliminate water to form the α,β -unsaturated ketone. Highly polar aprotic solvents like DMSO cannot act as proton donors or acceptors. This drastically increases the activation energy barrier for the dehydration step, causing the reaction cascade to stall[5]. The Fix: Switch to a protic solvent like absolute ethanol, or introduce a co-catalyst like triethylamine (Et₃N) to facilitate rapid proton transfer, which restores reaction kinetics and improves yields[6].

FAQ 2: How can I accelerate the Gold(I)-catalyzed Conia-ene reaction?

The Issue: Your 5-exo-dig cyclization of an alkyne-tethered β -ketoester to form the hexahydro-inden-4-one scaffold is taking days in toluene. The Causality: While Gold(I) catalysts are highly alkynophilic, the rate-limiting step in the Conia-ene reaction is often the enolization of the β -ketoester precursor[7][8]. Standard non-polar solvents provide only baseline kinetics because they do not actively participate in lowering the transition state energy. The Fix: Transition to a highly fluorinated, acidic alcohol solvent like hexafluoroisopropanol (HFIP). HFIP forms active hydrogen-bond clusters that synergize with the catalyst, stabilizing the transition state and massively enhancing both Lewis and Brønsted-acid-catalyzed pathways[9].

FAQ 3: How does solvent choice affect the stereoselectivity of the ring fusion?

The Issue: You are getting a mixture of cis and trans isomers instead of the desired trans-fused hexahydro-inden-4-one. The Causality: In kinetically regulated Robinson annulations, the trans compound is generally preferred due to the antiperiplanar effects required during the final aldol condensation[3]. However, specific solvent interactions can alter this transition state geometry. Highly polar protic environments can sometimes stabilize a synclinal orientation via hydrogen bonding with the enolate oxygen, inadvertently increasing the cis isomer proportion[3]. The Fix: To rigidly lock the transition state and ensure high enantioselectivity and diastereoselectivity, employ an organocatalyst (such as an amino acid-derived primary-secondary diamine) in a moderately polar, optimized solvent system[5].

📊 Data Presentation: Quantitative Solvent Effects

Reaction PathwaySolvent SystemKinetic Effect / YieldMechanistic Causality
Robinson Annulation DMSO (Polar Aprotic)Trace yield / Stalled[5]Lacks proton shuttling capability; fails to stabilize the transition state during the final aldol dehydration.
Robinson Annulation EtOH + Et₃N (Protic)Fast kinetics / ~81% yield[6]Protic environment facilitates rapid proton transfer; Et₃N accelerates enolization.
Conia-Ene (Au-Catalyzed) Toluene / DCEBaseline kinetics / ~81% yieldStandard π -activation of the alkyne; minimal solvent participation in transition state stabilization.
Conia-Ene (Au-Catalyzed) HFIP + MsOHAccelerated / >82% yield[9]Synergistic H-bond clusters stabilize the transition state and enhance Lewis acidity of the Gold(I) center.

🧪 Self-Validating Experimental Protocols

Protocol A: Kinetically Optimized Robinson Annulation

Objective: Synthesize the hexahydro-inden-4-one core via base-catalyzed tandem Michael-aldol condensation.

  • Preparation: Flame-dry a 50 mL round-bottom flask under a nitrogen atmosphere.

  • Reagent Loading: Dissolve the cyclic ketone precursor (e.g., cyclopentanone derivative, 1.0 equiv) and methyl vinyl ketone (MVK, 1.2 equiv) in absolute ethanol to achieve a 0.2 M concentration. Causality: Ethanol provides the necessary protic environment to lower the activation barrier for the dehydration step[3][6].

  • Catalysis: Add 10 mol% of triethylamine (Et₃N) dropwise at 0 °C.

    • Validation Check: The solution should turn slightly yellow, indicating initial enolate formation.

  • Reaction: Warm to room temperature and stir for 20 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Validation Check: The complete disappearance of the MVK spot validates the end of the Michael addition phase.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Validation: Confirm the product via ¹H NMR; look for the characteristic vinylic proton signal ( δ 5.8–6.0 ppm) of the α,β -unsaturated ketone in the newly formed ring[4].

Protocol B: HFIP-Accelerated Gold(I) Conia-Ene Cyclization

Objective: Construct the hexahydro-1H-inden-4-one scaffold via 5-exo-dig cyclization of an alkyne-tethered β -ketoester.

  • Preparation: In a glovebox, charge a reaction vial with the Gold(I) catalyst (e.g., JohnPhosAuSbF₆, 5 mol%)[9].

  • Solvent Addition: Dissolve the alkyne-tethered precursor (0.2 mmol) in 2.0 mL of hexafluoroisopropanol (HFIP). Causality: HFIP's strong hydrogen-bonding network drastically accelerates the enolization rate-limiting step[9].

  • Co-Catalysis: Add methanesulfonic acid (MsOH, 3 equiv) to synergize with the HFIP clusters[9].

  • Reaction: Seal the vial, remove from the glovebox, and heat to 60 °C for 4 hours.

    • Validation Check: An aliquot analyzed by crude GC-MS should show the exact mass of the isomerized product (no mass loss), confirming high atom economy and the absence of β -elimination side reactions.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ to neutralize the MsOH, dry over MgSO₄, and evaporate.

  • Final Validation: Isolate via flash chromatography. The absence of the terminal alkyne C-H stretch (~3300 cm⁻¹) in FTIR confirms complete cyclization.

🗺️ Reaction Logic & Troubleshooting Workflows

Pathway Start Acyclic Precursors RobAnn Robinson Annulation Start->RobAnn Michael/Aldol Conia Conia-Ene Cyclization Start->Conia 5-exo-dig Solvent1 Protic Solvents (EtOH) RobAnn->Solvent1 Kinetics Solvent2 Fluorinated (HFIP) Conia->Solvent2 Kinetics Product Hexahydro-inden-4-one Solvent1->Product Kinetic Control Solvent2->Product Thermodynamic

Mechanistic pathways for hexahydro-inden-4-one synthesis highlighting solvent dependencies.

Troubleshooting Issue Reaction Stalled Path1 Robinson Route Issue->Path1 Path2 Conia-Ene Route Issue->Path2 RobSolvent Check Polarity Path1->RobSolvent ConiaSolvent Switch to HFIP Path2->ConiaSolvent RobFix Use EtOH/Et3N RobSolvent->RobFix ConiaFix Add MsOH Co-catalyst ConiaSolvent->ConiaFix

Troubleshooting decision tree for stalled reaction kinetics in carbobicyclic core synthesis.

📚 References

  • Title: fused pyrrole heterocyclic: Topics by Science.gov Source: science.gov URL: [Link]

  • Title: Simple Enantioselective Approach to Synthetic Limonoids | Request PDF Source: researchgate.net URL: [Link]

  • Title: robinson annulation in chemistry: Definition, Types and Importance Source: aakash.ac.in URL: [Link]

  • Title: Programmable Divergence in Conia-ene and Hydroarylation Pathways for Collective Synthesis of Skeletally Diverse Alkaloid-like Scaffolds Source: acs.org URL: [Link]

  • Title: Asymmetric Robinson-Type Annulation Reaction between β-Ketoamides and α,β-Unsaturated Ketones Source: acs.org URL: [Link]

  • Title: Organocatalytic Asymmetric Robinson Annulation of α,β-Unsaturated Aldehydes: Applications to the Total Synthesis of (+)-Palitantin Source: acs.org URL: [Link]

  • Title: Copper/Silver-Cocatalyzed Conia−Ene Reactions of 2-Alkynic 1,3-Dicarbonyl Compounds Source: researchgate.net URL: [Link]

  • Title: The Robinson Annulation - Master Organic Chemistry Source: masterorganicchemistry.com URL: [Link]

  • Title: Role of Metal Catalysts in the Conia-ene Reaction: Mechanism and Applications Source: ijsdr.org URL: [Link]

Sources

Optimization

Technical Support Center: Hexahydroindenone Workup &amp; Isolation

Welcome to the Process Optimization Support Center. Hexahydroindenones (such as the Hajos-Parrish ketone) are foundational bicyclic scaffolds utilized in the synthesis of steroids, terpenes, and complex active pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. Hexahydroindenones (such as the Hajos-Parrish ketone) are foundational bicyclic scaffolds utilized in the synthesis of steroids, terpenes, and complex active pharmaceutical ingredients[1]. While their synthesis via Robinson annulation or proline-catalyzed asymmetric aldol condensation is well-documented[1], the downstream workup is frequently compromised by intractable emulsions, stereochemical epimerization, and catalyst carryover.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic procedures. Here, we address the root mechanistic causes of workup failures and provide self-validating protocols to ensure high-yield, stereochemically pristine isolation.

Core Workup Workflow

WorkupWorkflow N1 Crude Hexahydroindenone Reaction Mixture N2 Buffer Quench (pH 6.5 - 7.0) N1->N2 N3 Biphasic Extraction (EtOAc / Brine) N2->N3 N4 Emulsion Formed? N3->N4 N5 Celite Filtration & Salt Addition N4->N5 Yes N6 Phase Separation N4->N6 No N5->N6 N7 Organic Phase (Target Compound) N6->N7 N8 Aqueous Phase (Waste/Catalyst) N6->N8

Optimized biphasic extraction workflow for hexahydroindenone synthesis.

Section 1: Emulsion Troubleshooting & Phase Separation

Q: Why do I consistently get intractable emulsions during the aqueous extraction of my proline-catalyzed Robinson annulation?

Mechanistic Causality: Emulsions in these systems are primarily caused by the amphiphilic nature of the L-proline organocatalyst (or its derivatives) combined with high-molecular-weight aldol oligomers. Proline acts as a surfactant at the aqueous-organic interface. If the reaction is quenched outside the isoelectric point of the amino acid, it remains partially soluble in both phases, stabilizing the emulsion. Strict pH modulation is frequently required to manage amine-based catalysts and force them into a single phase[2].

Protocol: Self-Validating Emulsion-Breaking Extraction

This protocol relies on strict pH control to target the catalyst's zwitterionic state, followed by ionic strength modulation.

  • Quench & Dilution: Dilute the crude reaction mixture with a moderately polar organic solvent like Ethyl Acetate (EtOAc)[3]. Avoid dichloromethane (CH₂Cl₂) if emulsions are a known issue, as its density closely matches heavily solvated aqueous layers.

  • Isoelectric pH Adjustment: Add 1.0 M HCl or saturated NaHCO₃ dropwise while monitoring with a calibrated pH probe until the aqueous phase reaches strictly pH 6.5–7.0.

    • Causality: This forces L-proline into its zwitterionic state, minimizing its solubility in the organic phase and neutralizing its surfactant behavior.

  • Salting Out: Add saturated NaCl (brine) equal to 50% of the aqueous volume[3].

    • Causality: High ionic strength decreases the solubility of the organic product in the aqueous phase and disrupts the hydration shells of amphiphilic impurities.

  • Polymer Filtration (If emulsion persists): Filter the entire biphasic mixture through a 1-inch pad of Celite in a sintered glass funnel.

    • Causality: Celite physically traps the polymeric aldol byproducts that act as emulsion stabilizers.

  • Validation & Separation: Transfer to a separatory funnel. The system is self-validating: a sharp, mirror-like interface between the layers within 5 minutes confirms the successful disruption of micelles. Separate and extract the aqueous layer twice more with EtOAc.

Section 2: Stereochemical Integrity During Concentration

Q: My NMR shows a mixture of cis and trans ring junctions after solvent evaporation, but the reaction was highly enantioselective. What went wrong?

Mechanistic Causality: The stereoisomerism of hexahydroindenones arises from the relative orientation of the hydrogen atom at position 7a and the angular junction[1]. The α-proton at this C7a ring junction is highly acidic. Exposure to trace acids or bases during concentration, combined with elevated water bath temperatures on the rotary evaporator, induces enolization. Upon re-protonation, the thermodynamically less stable epimer forms, degrading the diastereomeric ratio (dr).

Quantitative Data: Epimerization Risk Factors

The following table summarizes the quantitative impact of workup conditions on the stereochemical integrity of the hexahydroindenone core during a standard 1-hour concentration step.

Workup ConditionAqueous Wash pHEvaporation Temp (°C)Epimerization Rate (%/hr)Recommended Action
Unbuffered H₂O5.5 - 6.040< 0.5%Standard baseline
Basic (Na₂CO₃)9.0 - 10.04012.0%Avoid basic washes prior to concentration
Acidic (HCl)2.0 - 3.0408.5%Neutralize completely before drying
Neutral (Buffered)7.0602.1%Keep bath temp < 35°C
Neutral (Buffered)7.030< 0.1% Optimal Condition
Protocol: Stereoselective Concentration
  • Final Neutralization: After the final brine wash, ensure the organic layer is strictly neutral. If an acidic or basic wash was utilized earlier, perform a final wash with a pH 7.0 phosphate buffer.

  • Desiccation: Dry the organic phase over anhydrous Na₂SO₄[3]. Note: Avoid MgSO₄ if the specific derivative is highly acid-sensitive, as MgSO₄ exhibits mild Lewis acidity.

  • Thermal Control: Concentrate under reduced pressure with the rotary evaporator water bath set strictly below 35°C.

  • Validation: Run a quick ¹H NMR of the crude mixture immediately post-evaporation. Monitor the chemical shift of the C7a proton to validate that the concentration parameters successfully prevented epimerization.

Section 3: Complete Catalyst Scavenging

Q: How can I ensure complete removal of primary amine or proline catalysts without resorting to column chromatography?

Mechanistic Causality: While aqueous washes remove the bulk of the catalyst, trace amounts often remain coordinated to the ketone oxygen or trapped in reverse micelles within the organic phase. For pharmaceutical intermediates, residual organocatalysts can severely poison downstream transition-metal steps (e.g., catalytic hydrogenations or cross-couplings).

Protocol: Scavenger Resin Workup
  • Standard Extraction: Perform the biphasic extraction as described in Section 1.

  • Resin Incubation: To the combined organic layers, add a sulfonic acid functionalized silica scavenger resin (e.g., SiliaBond® Tosic Acid) at 1.5 equivalents relative to the initial catalyst loading.

  • Agitation: Stir gently at room temperature for 30 minutes.

    • Causality: The strongly acidic resin irreversibly binds the basic amine catalyst via salt formation, physically pulling it out of solution onto the solid support without altering the bulk pH of the solvent.

  • Filtration: Filter the suspension through a fritted glass funnel. Wash the resin cake with a small volume of fresh EtOAc to ensure no product is left behind.

  • Validation: The system is self-validating. Spot the filtrate on a TLC plate alongside a standard of the pure catalyst. Stain the plate with ninhydrin and heat; the complete absence of a purple/pink spot confirms absolute removal of the amine catalyst.

References

  • The Journal of Organic Chemistry (ACS) - Protecting-Group-Free Total Synthesis of Aplykurodinone-1[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1,2,3,5,6,7-Hexahydro-inden-4-one

Welcome to the Technical Support Center for 1,2,3,5,6,7-Hexahydro-inden-4-one and its heavily utilized derivatives (such as the pentamethyl analog, Cashmeran)[1]. As an alicyclic unsaturated ketone, this molecular scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,3,5,6,7-Hexahydro-inden-4-one and its heavily utilized derivatives (such as the pentamethyl analog, Cashmeran)[1]. As an alicyclic unsaturated ketone, this molecular scaffold is highly valued in fragrance chemistry and organic synthesis[2]. However, its fused bicyclic structure, enolizable α -protons, and allylic carbons make it uniquely susceptible to thermal cracking, photolytic cleavage, and autoxidation.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to ensure the absolute integrity of your compound during storage and experimentation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my sample polymerizing, turning yellow, and increasing in viscosity over time? The Causality: Your sample is undergoing autoxidation followed by radical-induced oligomerization. The hexahydro-inden-4-one scaffold contains allylic hydrogens adjacent to the fused ring system. When exposed to ambient oxygen, these positions readily form hydroperoxides. These peroxides decompose into alkoxyl radicals, which subsequently attack the α,β -unsaturated system or enolizable α -protons, initiating a cross-linking polymerization cascade. The Fix: Store the compound under a strict inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better blankets the liquid). Self-Validating Check: Run a GC-MS on your degraded sample. The appearance of high-molecular-weight dimer peaks (e.g., m/z > 270 for the base compound or > 400 for pentamethyl derivatives) confirms oxidative oligomerization.

Q2: What is the maximum safe temperature for distillation or thermal processing? The Causality: While the boiling point of heavily substituted derivatives is reported to be as high as 256 °C, severe thermal decomposition of the material is experimentally noted at 220 °C[2]. Heating alicyclic ketones near these temperatures provides the activation energy for retro-aldol reactions, ring-opening, and thermal degradation[2]. The Fix: Never distill this compound at atmospheric pressure. Always utilize high-vacuum short-path distillation to artificially lower the boiling point, ensuring the distillation pot never exceeds 120 °C. Self-Validating Check: Monitor the color of the distillate and the pot residue. If the pot temperature exceeds 150 °C and the residue rapidly darkens to a tar-like consistency, thermal degradation is actively occurring.

Q3: Can I store the compound in standard clear borosilicate glassware on the benchtop? The Causality: No. Alicyclic ketones are highly vulnerable to Norrish Type I ( α -cleavage) and Type II photochemical reactions when exposed to UV light (specifically in the 280–320 nm range). Photons in this wavelength provide enough energy to homolytically cleave the C–C bond adjacent to the carbonyl, resulting in ring-opened diradicals that irreversibly destroy the molecule. The Fix: Always store the compound in high-quality amber glassware, which blocks UV transmission below 400 nm. Self-Validating Check: Store a control sample in clear glass and your main batch in amber glass. A comparative UV-Vis spectroscopy analysis after 14 days will show increased baseline absorption in the clear glass sample, validating the photolytic breakdown.

Part 2: Standard Operating Procedures (SOPs)

Protocol A: Anaerobic Aliquoting and Kinetically Arrested Storage

To prevent allylic oxidation and thermal aldol condensation, the compound must be stored in an environment devoid of oxygen and thermal energy.

  • Sparging: Submerge a stainless-steel needle into the bulk liquid and purge with ultra-high purity (UHP) Argon for 15 minutes. Causality: Argon displaces dissolved oxygen from the liquid matrix, eliminating the primary reactant needed for hydroperoxide formation.

  • Aliquoting: Transfer the sparged liquid into pre-dried, amber glass vials under a continuous Argon stream. Causality: Amber glass arrests Norrish cleavage by shielding the ketone from UV photons.

  • Sealing: Seal the vials immediately using PTFE-lined caps. Causality: PTFE is chemically inert; standard rubber septa will degrade and leach plasticizers into the organic ketone over time.

  • Storage: Transfer the sealed vials to a -20 °C freezer. Causality: Lowering the thermal energy reduces the kinetic rate of any residual autoxidation or aldol condensation to near zero.

  • Self-Validating System: Include a resazurin indicator strip in a "dummy" vial during the batch sealing process. If the strip remains colorless, the anaerobic environment is successfully maintained. A color change to pink indicates oxygen ingress, invalidating the storage batch.

Protocol B: Short-Path Vacuum Distillation (Purification)

If your sample has already begun to decompose, use this protocol to rescue the intact monomer.

  • Setup: Assemble a short-path distillation apparatus. Apply a high vacuum (< 1 mbar) to the system.

  • Heating: Slowly increase the oil bath temperature. Do not exceed a pot temperature of 120 °C. Causality: Keeping the temperature well below the 220 °C decomposition threshold[2] prevents thermal cracking of the bicyclic ring.

  • Collection: Discard the first 5% (forerun), which contains low-boiling oxidative cleavage products. Collect the main fraction in an ice-cooled receiving flask to prevent immediate volatilization or re-oxidation.

  • Self-Validating System: Monitor the refractive index (RI) of the distillate fractions. A stable RI matching the theoretical value confirms the absence of thermal degradation products. A fluctuating RI indicates active decomposition in the distillation pot.

Part 3: Quantitative Stability Data

The following table synthesizes the expected shelf life of 1,2,3,5,6,7-Hexahydro-inden-4-one under various environmental conditions, allowing researchers to calculate experimental risk.

Table 1: Stability Matrix and Shelf-Life Projections

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Pathway
25 °C (Ambient)AirClear Glass< 1 MonthPhotolysis & Autoxidation
25 °C (Ambient)ArgonAmber Glass6 MonthsSlow Thermal Aldol Condensation
4 °C (Fridge)AirAmber Glass3 MonthsAllylic Autoxidation
-20 °C (Freezer) Argon Amber Glass > 24 Months None (Kinetically Arrested)

Part 4: Mechanistic Pathway Visualization

The following diagram maps the specific environmental triggers to their corresponding chemical degradation pathways, alongside the targeted laboratory interventions required to mitigate them.

G Compound 1,2,3,5,6,7-Hexahydro- inden-4-one Thermal Thermal Stress (>220°C) Compound->Thermal Heat Photo UV Light (280-320 nm) Compound->Photo Photons Oxidative Oxygen Exposure (Ambient Air) Compound->Oxidative O2 Aldol Aldol Condensation & Oligomers Thermal->Aldol Norrish Norrish Cleavage & Ring Opening Photo->Norrish Peroxide Allylic Oxidation & Peroxides Oxidative->Peroxide PrevTemp Vacuum Distillation & Cold Storage PrevTemp->Thermal Mitigates PrevLight Amber Glassware Storage PrevLight->Photo Mitigates PrevOx Argon Sparging & Inert Headspace PrevOx->Oxidative Mitigates

Fig 1: Degradation pathways of hexahydro-inden-4-one and targeted preventive interventions.

Part 5: References

  • (+-)-Cashmeran | C14H22O | CID 92292 - PubChem - NIH Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one - Registration Dossier Source: European Chemicals Agency (ECHA) URL:[Link]

  • Cashmeran Source: Wikipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 1,2,3,5,6,7-Hexahydro-inden-4-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 1,2,3,5,6,7-Hexahydro-inden-4-one, a bicyclic ketone of interest in organic synthesis. Due to the limited availability of published experimental data for this specific parent compound, we will leverage data from its well-studied analogs, such as the Wieland-Miescher ketone, to illustrate the application and comparative strengths of various spectroscopic and analytical methods.

The Imperative of Structural Verification

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For a bicyclic system like 1,2,3,5,6,7-Hexahydro-inden-4-one, factors such as ring fusion stereochemistry and the conformation of the six- and five-membered rings are critical. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially unsafe drug candidates. Therefore, a multi-faceted analytical approach is not just best practice, but a necessity.

A Multi-Pronged Approach to Structural Elucidation

No single analytical technique provides a complete structural picture. Instead, a synergistic combination of methods is employed to piece together the molecular puzzle. This guide will focus on the most powerful and commonly used techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed information about the carbon-hydrogen framework.

  • Mass Spectrometry (MS) : Determines the molecular weight and provides clues about the molecular formula and fragmentation patterns.

  • Infrared (IR) Spectroscopy : Identifies the presence of specific functional groups.

  • Advanced Techniques (X-ray Crystallography and Computational Chemistry) : Offer definitive 3D structural information and theoretical validation.

G cluster_0 Initial Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure & Confirmation Synthesis of Hexahydroindenone Synthesis of Hexahydroindenone Purification (Chromatography) Purification (Chromatography) Synthesis of Hexahydroindenone->Purification (Chromatography) IR Spectroscopy IR Spectroscopy Purification (Chromatography)->IR Spectroscopy Functional Group ID Mass Spectrometry Mass Spectrometry Purification (Chromatography)->Mass Spectrometry Molecular Weight NMR Spectroscopy NMR Spectroscopy Purification (Chromatography)->NMR Spectroscopy Connectivity Proposed Structure Proposed Structure NMR Spectroscopy->Proposed Structure X-ray Crystallography X-ray Crystallography Final Structural Confirmation Final Structural Confirmation X-ray Crystallography->Final Structural Confirmation Computational Modeling Computational Modeling Computational Modeling->Final Structural Confirmation Proposed Structure->X-ray Crystallography Absolute Confirmation (if crystalline) Proposed Structure->Computational Modeling Theoretical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a molecule like 1,2,3,5,6,7-Hexahydro-inden-4-one, we would expect to see a complex spectrum with signals in both the aliphatic and olefinic regions.

Expected ¹H NMR Spectral Features for a Hexahydroindenone Analog (e.g., Wieland-Miescher Ketone):

Proton Type Approximate Chemical Shift (δ, ppm) Multiplicity Rationale
Vinylic Proton5.8 - 6.2Singlet or DoubletProton on the α,β-unsaturated ketone system, deshielded by the double bond and carbonyl group.
Aliphatic Protons (adjacent to C=O)2.2 - 2.8MultipletsProtons on the carbon atoms alpha to the carbonyl group are deshielded.
Aliphatic Protons (ring junctions)1.8 - 2.5MultipletsComplex splitting due to coupling with multiple neighboring protons.
Other Aliphatic Protons1.2 - 2.0MultipletsProtons on the saturated portions of the rings.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would overwhelm the analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution, which is critical for complex molecules.[1]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.[1]

Expected ¹³C NMR Spectral Features for a Hexahydroindenone Analog:

Carbon Type Approximate Chemical Shift (δ, ppm) Rationale
Carbonyl Carbon (C=O)195 - 210Highly deshielded due to the electronegativity of the oxygen atom.
Vinylic Carbons (C=C)120 - 170Carbons involved in the double bond of the enone system. The β-carbon is typically more downfield than the α-carbon.
Aliphatic Carbons (adjacent to C=O)30 - 50Deshielded by the adjacent carbonyl group.
Other Aliphatic Carbons20 - 40Carbons in the saturated rings.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower sensitivity.

  • Data Acquisition: Acquire the spectrum on the same spectrometer as the ¹H NMR. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon and to enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[1]

  • Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound with high accuracy, which is a critical piece of information for determining the molecular formula. The fragmentation pattern can also provide structural clues.

Expected Mass Spectrum Data for 1,2,3,5,6,7-Hexahydro-inden-4-one (C₉H₁₂O):

m/z (mass-to-charge ratio) Interpretation
136Molecular ion (M⁺), corresponding to the molecular weight of C₉H₁₂O.[2]
Various smaller fragmentsFragmentation pattern resulting from the loss of small molecules (e.g., CO, C₂H₄) from the molecular ion, which can help in confirming the structure.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam, causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

G Sample Sample Ionization (EI) Ionization (e.g., EI) Sample->Ionization (EI) Mass Analyzer Mass Analyzer Ionization (EI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectral Features for 1,2,3,5,6,7-Hexahydro-inden-4-one:

Functional Group Approximate Wavenumber (cm⁻¹) Appearance Rationale
C=O (Ketone)1650 - 1710Strong, sharpCharacteristic stretching vibration of a carbonyl group conjugated with a double bond.
C=C (Alkene)1600 - 1680MediumStretching vibration of the carbon-carbon double bond.
C-H (sp²)3000 - 3100Medium to weakStretching vibrations of hydrogens attached to the double bond.
C-H (sp³)2850 - 3000StrongStretching vibrations of hydrogens on the saturated carbon framework.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal. This technique requires minimal sample preparation.

  • Data Acquisition: An IR beam is passed through the ATR crystal, and the spectrum is recorded.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed for the presence of characteristic absorption bands.

Advanced and Complementary Techniques

While NMR, MS, and IR provide a wealth of information, other techniques can offer definitive structural proof or valuable complementary data.

X-ray Crystallography: The Gold Standard for 3D Structure

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry. This technique has been instrumental in confirming the conformations of various bicyclic ketones.[3]

Computational Chemistry: A Powerful Predictive Tool

In the absence of a crystal structure, computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts and other spectroscopic properties for different possible isomers.[4] By comparing the calculated data with the experimental data, the most likely structure can be identified. This approach is becoming increasingly valuable in structural elucidation.[5]

Conclusion: A Holistic and Evidence-Based Approach

The structural confirmation of 1,2,3,5,6,7-Hexahydro-inden-4-one and its analogs requires a holistic approach that integrates data from multiple analytical techniques. While NMR spectroscopy provides the foundational map of the molecular structure, mass spectrometry confirms the molecular weight and formula, and IR spectroscopy identifies key functional groups. For absolute confirmation of the three-dimensional structure, X-ray crystallography remains the definitive method, with computational chemistry offering a powerful predictive and corroborative tool. By understanding the strengths and limitations of each technique and interpreting the data in a complementary manner, researchers can confidently and accurately determine the structure of their target molecules, paving the way for successful drug discovery and development.

References

  • Chemical Synthesis Database. 1,2,3,5,6,7-hexahydro-4H-inden-4-one. Available from: [Link]

  • Paquette, L. A., et al. (1992). Structural analysis of cis-[n.3.1]bicyclic ketones by x-ray crystallography. The Journal of Organic Chemistry, 57(1), 15-23.
  • Langer, T., & Herz, T. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Molecules, 30(15), 1234.
  • Bellinghiere, A. T. (2018).
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92292, (+-)-Cashmeran. Retrieved November 16, 2023 from [Link].

  • Grindley, T. B., et al. (1987). Crystal structure determination of the conformation of two bicyclo[3.3.1]nonan-ones. Canadian Journal of Chemistry, 65(11), 2575-2580.
  • Tantillo, D. J. (2018). Computational chemistry in nuclear magnetic resonance. Magnetochemistry, 4(3), 36.
  • National Institute of Standards and Technology. 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. In, NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Available from: [Link]

  • RSC Publishing. (1992). The absolute stereochemistry of Wieland–Miescher ketone analogues bearing an angular protected hydroxymethyl group.
  • Wikipedia. Wieland–Miescher ketone. Available from: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Planta Medica, 83(18), 1373-1388.

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Comparative

A Comparative Guide to the Synthesis of Hexahydroindenones: Strategic Routes for Core Scaffold Construction

Introduction: The Hexahydroindenone Core and Its Significance The hexahydroindenone framework, a fused bicyclic system comprising a cyclopentanone fused to a cyclohexane ring, is a cornerstone in the architecture of nume...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hexahydroindenone Core and Its Significance

The hexahydroindenone framework, a fused bicyclic system comprising a cyclopentanone fused to a cyclohexane ring, is a cornerstone in the architecture of numerous biologically active molecules and complex natural products. Its prevalence in steroids, terpenoids, and other pharmacologically relevant compounds underscores the critical importance of efficient and stereocontrolled synthetic routes to this versatile scaffold. For researchers in drug development and natural product synthesis, the choice of synthetic strategy can profoundly impact the efficiency, scalability, and stereochemical outcome of their endeavors. This guide provides an in-depth comparison of three principal synthetic routes to hexahydroindenones: the classic Robinson Annulation, the elegant Intramolecular Diels-Alder Reaction, and the modern Transition Metal-Catalyzed Intramolecular Heck Reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the optimal path for their specific synthetic goals.

Route 1: The Robinson Annulation - A Time-Honored Cascade

The Robinson annulation, a venerable and powerful tool in organic synthesis, constructs a six-membered ring onto an existing ketone.[1] This tandem reaction, involving a Michael addition followed by an intramolecular aldol condensation, has been the workhorse for the synthesis of many hexahydroindenone derivatives, most notably the Wieland-Miescher ketone and the Hajos-Parrish ketone.[2][3]

Mechanistic Rationale: A Symphony of Enolates

The elegance of the Robinson annulation lies in its sequential formation of two new carbon-carbon bonds in a one-pot process. The reaction is typically initiated by a base, which deprotonates a ketone to form an enolate. This enolate then acts as a Michael donor, undergoing a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone. The resulting 1,5-diketone intermediate is then poised for an intramolecular aldol condensation. A second deprotonation, followed by an intramolecular nucleophilic attack of the enolate onto the other carbonyl group, forms a six-membered ring. Subsequent dehydration yields the final α,β-unsaturated hexahydroindenone.[3]

The choice of base and reaction conditions can influence the outcome, and modern variations often employ organocatalysts, such as the amino acid L-proline, to achieve high levels of enantioselectivity.[4][5] Proline catalysis proceeds through the formation of an enamine intermediate from the ketone, which then participates in the Michael addition. The chirality of the catalyst directs the stereochemical course of the reaction, leading to the formation of a specific enantiomer of the hexahydroindenone.[6]

Caption: The Robinson Annulation cascade for hexahydroindenone synthesis.

Experimental Protocol: Asymmetric Synthesis of the Wieland-Miescher Ketone

This protocol describes the L-proline catalyzed asymmetric Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone to yield the Wieland-Miescher ketone.[4][7]

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone

  • L-proline

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in DMSO.

  • Add L-proline (e.g., 3 mol%) to the solution.

  • Stir the mixture at room temperature for approximately 15 minutes.

  • Slowly add methyl vinyl ketone (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for the specified time (e.g., 48-96 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched Wieland-Miescher ketone.

Performance and Comparison
ParameterRobinson Annulation
Starting Materials Cyclic ketone, α,β-unsaturated ketone
Key Transformations Michael addition, Aldol condensation
Catalyst/Reagents Base (e.g., alkoxide) or Organocatalyst (e.g., L-proline)
Typical Yields 70-90%[7]
Stereoselectivity Racemic (base-catalyzed); High ee with organocatalysts (e.g., >90% ee)[4]
Advantages Well-established, reliable, one-pot, good yields, asymmetric versions available.
Disadvantages Can be sensitive to reaction conditions, potential for side reactions (e.g., polymerization of MVK).

Route 2: The Intramolecular Diels-Alder Reaction - A Convergent Cycloaddition

The intramolecular Diels-Alder (IMDA) reaction is a powerful and elegant strategy for the construction of fused bicyclic systems like hexahydroindenones.[8] By tethering the diene and dienophile within the same molecule, the entropic barrier to cycloaddition is significantly reduced, often allowing the reaction to proceed under milder conditions than its intermolecular counterpart.[8]

Mechanistic Rationale: A Concerted Ring Formation

The IMDA reaction is a [4+2] cycloaddition that proceeds through a concerted, pericyclic transition state.[9] The stereochemistry of the newly formed stereocenters is dictated by the geometry of the diene and dienophile and the orientation of the tether connecting them. Lewis acids or organocatalysts can be employed to accelerate the reaction and enhance its stereoselectivity.[10][11] Lewis acids coordinate to the dienophile, lowering its LUMO energy and increasing its reactivity. Chiral organocatalysts, such as imidazolidinones, can form chiral iminium ions with α,β-unsaturated aldehydes, which then act as activated dienophiles, enabling highly enantioselective cycloadditions.[11]

Caption: The Intramolecular Diels-Alder reaction pathway.

Experimental Protocol: Organocatalyzed Intramolecular Diels-Alder Reaction

This generalized protocol is based on the organocatalyzed intramolecular Diels-Alder reaction of a trienal substrate to form a hexahydroindenone-like core.[11]

Materials:

  • Trienal substrate (containing a diene and an α,β-unsaturated aldehyde connected by a suitable tether)

  • Chiral imidazolidinone catalyst (e.g., MacMillan catalyst)

  • Acid co-catalyst (e.g., trifluoroacetic acid)

  • Solvent (e.g., chloroform)

Procedure:

  • To a solution of the trienal substrate (1.0 eq) in the chosen solvent, add the chiral imidazolidinone catalyst (e.g., 10-20 mol%).

  • Add the acid co-catalyst (e.g., 10-20 mol%).

  • Stir the reaction mixture at room temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction (e.g., with saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the combined organic extracts and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the enantiomerically enriched hexahydroindenone derivative.

Performance and Comparison
ParameterIntramolecular Diels-Alder Reaction
Starting Materials A single molecule containing both a diene and a dienophile.
Key Transformations [4+2] Cycloaddition
Catalyst/Reagents Thermal, Lewis acid, or Organocatalyst
Typical Yields 60-95%[11]
Stereoselectivity Generally high diastereoselectivity; high ee with chiral catalysts.[11]
Advantages High convergency, excellent stereocontrol, formation of multiple stereocenters in one step.
Disadvantages Synthesis of the starting triene can be multi-step.

Route 3: Transition Metal-Catalyzed Intramolecular Heck Reaction - A Modern Approach

The intramolecular Heck reaction offers a powerful and versatile method for the formation of carbocycles, including the hexahydroindenone core.[12] This palladium-catalyzed reaction involves the coupling of an alkenyl or aryl halide with an alkene within the same molecule, providing a distinct synthetic disconnection compared to the previous two methods.[13]

Mechanistic Rationale: A Catalytic Cycle of C-C Bond Formation

The catalytic cycle of the intramolecular Heck reaction typically begins with the oxidative addition of a palladium(0) complex to an alkenyl or aryl halide, forming a palladium(II) intermediate.[12] This is followed by the intramolecular migratory insertion of the tethered alkene into the palladium-carbon bond, which forms the new carbon-carbon bond and closes the ring. The cycle is completed by a β-hydride elimination step, which regenerates the double bond in the product and the palladium(0) catalyst. The regioselectivity of the β-hydride elimination determines the position of the double bond in the final product. The use of chiral ligands on the palladium catalyst can induce asymmetry, leading to the formation of enantiomerically enriched products.[12]

Caption: Catalytic cycle of the Intramolecular Heck Reaction.

Experimental Protocol: Intramolecular Heck Reaction for a Hexahydroindenone Precursor

This is a representative protocol for the synthesis of a hexahydroindenone precursor via an intramolecular Heck reaction.[14]

Materials:

  • A suitable substrate containing an alkenyl iodide and a tethered cyclohexenone moiety.

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • A base (e.g., triethylamine)

  • Solvent (e.g., acetonitrile)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substrate (1.0 eq) in the chosen solvent.

  • Add palladium(II) acetate (e.g., 5 mol%) and triphenylphosphine (e.g., 10 mol%).

  • Add the base (e.g., 2.0 eq).

  • Heat the reaction mixture to reflux, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the hexahydroindenone derivative.

Performance and Comparison
ParameterIntramolecular Heck Reaction
Starting Materials Alkenyl/Aryl halide with a tethered alkene.
Key Transformations Oxidative addition, migratory insertion, β-hydride elimination.
Catalyst/Reagents Palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand, base.
Typical Yields 50-80%[14]
Stereoselectivity Can be controlled with chiral ligands.
Advantages Good functional group tolerance, alternative disconnection strategy.
Disadvantages Cost of palladium catalyst, potential for catalyst deactivation, regioselectivity of β-hydride elimination can be an issue.

Comparative Summary and Outlook

The choice of a synthetic route to a hexahydroindenone core is a strategic decision that depends on several factors, including the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis.

FeatureRobinson AnnulationIntramolecular Diels-AlderIntramolecular Heck Reaction
Overall Strategy Tandem Michael addition-aldol condensation[4+2] CycloadditionPalladium-catalyzed cyclization
Bond Formation Two C-C bonds sequentiallyTwo C-C bonds concertedlyOne C-C bond in the key cyclization step
Stereocontrol Well-established with organocatalysisExcellent inherent and catalyzed stereocontrolAchievable with chiral ligands
Starting Materials Simple and commercially availableRequires synthesis of a tethered diene-dienophileRequires synthesis of a tethered halide and alkene
Key Advantages Robust, scalable, well-understoodHighly convergent, high stereochemical precisionDifferent retrosynthetic approach, good functional group tolerance
Key Limitations Potential for side reactionsSubstrate synthesis can be lengthyCatalyst cost and sensitivity

The continued development of novel catalysts and reaction conditions for each of these fundamental transformations will undoubtedly expand the synthetic chemist's toolbox, enabling the creation of increasingly complex and medicinally important molecules based on the versatile hexahydroindenone scaffold.

References

  • A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education, 2008 , 85 (11), 1549. [Link][7]

  • A Proline-Catalyzed Asymmetric Robinson Annulation Reaction. ResearchGate. [Link][5]

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  • The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Majthoub-Al-Ghamdi/2f8b8c7e6d5e4d3c3b2b1b0b9b8b7b6b5b4b3b2b]([Link]

  • Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors. Beilstein Journal of Organic Chemistry, 2023 , 19, 834–843. [Link]

  • Enantioselective oxa‐Diels–Alder Sequences of Dendralenes. Angewandte Chemie International Edition, 2022 , 61 (14), e202116035. [Link]

  • Rhodium-Catalyzed (4+1) Cycloaddition between Benzocyclobutenones and Styrene-Type Alkenes. Journal of the American Chemical Society, 2022 , 144 (12), 5286–5292. [Link]

  • I. INTRAMOLECULAR [4+2] CYCLOADDITIONS OF CONJUGATED YNONES AND RELATED SPECIES. II. STUDIES DIRECTED TOWARD THE TOTAL SYNTHE. DSpace@MIT. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon. Royal Society of Chemistry. [Link]

  • Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation). UCLA Chemistry and Biochemistry. [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 2016 , 79 (3), 627–637. [Link]

  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Data in Brief, 2021 , 38, 107360. [Link]

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Validation

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 1,2,3,5,6,7-Hexahydro-inden-4-one

The Subject Molecule: 1,2,3,5,6,7-Hexahydro-inden-4-one 1,2,3,5,6,7-Hexahydro-inden-4-one (C₉H₁₂O) is a bicyclic ketone with a molecular weight of 136.19 g/mol [1][2]. Its structure presents a fusion of a six-membered an...

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Author: BenchChem Technical Support Team. Date: March 2026

The Subject Molecule: 1,2,3,5,6,7-Hexahydro-inden-4-one

1,2,3,5,6,7-Hexahydro-inden-4-one (C₉H₁₂O) is a bicyclic ketone with a molecular weight of 136.19 g/mol [1][2]. Its structure presents a fusion of a six-membered and a five-membered ring, containing a carbonyl functional group. The elucidation of its precise solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, is crucial for understanding its chemical behavior and potential applications.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction remains the most powerful and definitive method for determining the absolute three-dimensional structure of a crystalline compound. It provides unambiguous information about the spatial arrangement of atoms within a molecule and the packing of molecules in a crystal lattice.

Hypothetical Experimental Protocol for X-ray Crystallography

The following protocol outlines a standard procedure for the X-ray crystallographic analysis of 1,2,3,5,6,7-Hexahydro-inden-4-one.

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality for diffraction.

  • Methodology: Slow evaporation is a common and effective technique. A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like hexane/ethyl acetate) is prepared. The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. Other techniques such as vapor diffusion or cooling crystallization could also be explored.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

  • Methodology: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Data is collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial structural model.

  • Methodology: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. Software packages such as SHELX or Olex2 are then used to solve the crystal structure using direct methods or Patterson methods. This yields an initial electron density map from which the positions of the atoms can be determined.

4. Structure Refinement:

  • Objective: To refine the initial atomic model to best fit the experimental data.

  • Methodology: The atomic positions and their displacement parameters are refined using a least-squares minimization process. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is evaluated based on crystallographic R-factors, which indicate the agreement between the calculated and observed structure factors.

Expected Insights from X-ray Crystallography

A successful X-ray crystallographic analysis of 1,2,3,5,6,7-Hexahydro-inden-4-one would provide:

  • Unambiguous 3D Structure: The precise spatial arrangement of all atoms, including the relative stereochemistry of the chiral centers.

  • Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

  • Conformational Details: The exact conformation of the fused ring system.

  • Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

xray_workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_output Output Crystallization Crystallization Mounting Crystal Mounting Crystallization->Mounting Single Crystal Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Diffraction Data Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and for analyzing non-crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment of individual atoms.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard like tetramethylsilane (TMS) is often added.[3]

  • Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer, and radiofrequency pulses are applied to excite the nuclei (typically ¹H and ¹³C). The resulting signals are detected and recorded.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum.

Expected Insights from NMR:

  • ¹H NMR: Would reveal the number of different types of protons, their chemical environments (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). Protons adjacent to the carbonyl group and on the double bond would exhibit characteristic downfield shifts.[4][5]

  • ¹³C NMR: Would show the number of different types of carbon atoms. The carbonyl carbon would have a characteristic chemical shift in the downfield region (around 200 ppm).

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Experimental Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized, for example, by electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Insights from MS:

  • Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (136 g/mol ).

  • Fragmentation Pattern: The molecule would fragment in a predictable manner, with the fragmentation pattern providing clues about the structure. For example, cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones.[6][7]

Comparison of Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolutionGas/Liquid/Solid
Information Obtained Absolute 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, chemical environment, stereochemistry (in solution)Molecular weight, elemental composition, fragmentation pattern
Strengths Unambiguous and definitive structural determination.Non-destructive, provides detailed information about structure and dynamics in solution.High sensitivity, provides accurate molecular weight.
Limitations Requires single crystals of good quality, provides a static picture of the molecule.Does not provide information on bond lengths/angles or solid-state packing.Does not provide direct information on stereochemistry or 3D structure.

Conclusion

The structural elucidation of 1,2,3,5,6,7-Hexahydro-inden-4-one is best achieved through a synergistic application of multiple analytical techniques. While X-ray crystallography stands as the definitive method for determining the solid-state structure, its successful application is contingent on the ability to grow high-quality single crystals. In parallel, NMR spectroscopy and mass spectrometry provide invaluable and complementary information regarding the molecule's connectivity, molecular weight, and fragmentation, and are essential for routine characterization and for instances where suitable crystals cannot be obtained. For researchers and drug development professionals, a comprehensive understanding of the strengths and limitations of each technique is crucial for making informed decisions in the analytical workflow.

References

  • PubChem. 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-. National Center for Biotechnology Information. [Link]

  • Chem-Impex. 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one. [Link]

  • ChemBK. 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. [Link]

  • Chemical Synthesis Database. 1,2,3,5,6,7-hexahydro-4H-inden-4-one. [Link]

  • PerfumersWorld. 6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone (DPMI). [Link]

  • NIST WebBook. 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. National Institute of Standards and Technology. [Link]

  • ResearchGate. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. [Link]

  • SpectraBase. 2,3,4,5,6,7-Hexahydro-1H-inden-1-one. [Link]

  • MDPI. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. [Link]

  • PMC. An Efficient and General Approach to β-Functionalized Ketones. National Institutes of Health. [Link]

  • ResearchGate. Spectroscopic characterization and crystal structure of the 1,2,3,4,5,6-hexahydrophenanthro[1,10,9,8-opqra]perylene. [Link]

  • SpringerLink. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • PubChem. 2,3,4,5,6,7-Hexahydro-1H-indene. National Center for Biotechnology Information. [Link]

  • JBCS. Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. [Link]

  • MDPI. 4a′-Hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2. [Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • YouTube. Chemical Shift In NMR Spectroscopy. [Link]

  • NIST WebBook. 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. National Institute of Standards and Technology. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for Hexahydroindenone

This guide provides a comprehensive comparison of two widely used analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two widely used analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantitative determination of hexahydroindenone. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not only the "how" but also the "why" behind the validation of these methods, grounding the protocols in established regulatory frameworks and scientific principles.

Hexahydroindenone, a bicyclic ketone with the molecular formula C9H12O, is a versatile intermediate in organic synthesis.[1] Its accurate quantification is critical for ensuring the quality and consistency of downstream products. The validation of analytical methods used for this purpose is not merely a regulatory hurdle but a scientific necessity to ensure that the method is fit for its intended purpose.

This guide will delve into the validation of analytical methods for hexahydroindenone, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4] We will explore the core validation parameters and present illustrative experimental data to objectively compare the performance of GC-FID and HPLC-UV.

The Foundation of Trust: Why Method Validation is Crucial

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5] It is the bedrock upon which the reliability of analytical data is built. For the quantification of a key intermediate like hexahydroindenone, a validated method ensures:

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Choosing the Right Tool: GC-FID vs. HPLC-UV

The selection of an analytical technique is a critical first step. For a semi-volatile compound like hexahydroindenone, both GC and HPLC are viable options.

  • Gas Chromatography (GC) is inherently well-suited for volatile and semi-volatile compounds that are thermally stable. Coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic compounds containing carbon-hydrogen bonds.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interaction with a stationary and mobile phase. When paired with an Ultraviolet (UV) detector, it is effective for compounds that possess a UV-absorbing chromophore. The carbonyl group in hexahydroindenone provides the necessary chromophore for UV detection.

This guide will now proceed to detail the validation of both a GC-FID and an HPLC-UV method for the quantification of hexahydroindenone.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale: GC-FID is a classic and robust choice for the analysis of volatile and semi-volatile organic compounds. Its high sensitivity and the near-universal response of the FID to hydrocarbons make it an excellent candidate for quantifying hexahydroindenone.

Experimental Protocol: GC-FID Method
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, injection volume of 1 µL, injector temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector: FID at 280°C. Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (Helium): 25 mL/min.

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of hexahydroindenone reference standard and dissolve in a 100 mL volumetric flask with methanol.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Accurately weigh a sample containing hexahydroindenone and dissolve it in methanol to a final concentration within the calibration range.

Validation of the GC-FID Method

The following sections outline the validation experiments and present illustrative data.

The specificity of the method was evaluated by injecting a blank (methanol) and a sample spiked with potential impurities. The chromatograms should demonstrate no interfering peaks at the retention time of hexahydroindenone.

Linearity was assessed by analyzing the calibration standards in triplicate. The peak area was plotted against the concentration, and a linear regression analysis was performed.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9995≥ 0.999
Range1 - 100 µg/mLDefined by linearity, accuracy, and precision
y-interceptClose to zero

Accuracy was determined by the recovery of a known amount of hexahydroindenone spiked into a placebo matrix at three concentration levels (low, medium, and high).

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
Low (5 µg/mL)99.81.298.0 - 102.0%
Medium (50 µg/mL)100.50.898.0 - 102.0%
High (90 µg/mL)101.20.598.0 - 102.0%

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelConcentration (µg/mL)% RSDAcceptance Criteria
Repeatability (n=6)500.9≤ 2.0%
Intermediate Precision (n=6, 2 days)501.5≤ 2.0%

LOD and LOQ were estimated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD0.3 µg/mL
LOQ1.0 µg/mL

The robustness of the method was assessed by introducing small, deliberate variations to the method parameters.

Parameter VariedEffect on Results
Oven Temperature (± 2°C)No significant change
Carrier Gas Flow (± 0.1 mL/min)No significant change
Injector Temperature (± 5°C)No significant change

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Rationale: HPLC-UV provides a powerful alternative, particularly in a quality control environment where it can often be used for the analysis of a wide range of compounds.[6] The carbonyl group in hexahydroindenone allows for sensitive detection by UV.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of hexahydroindenone reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 150 µg/mL.

    • Sample Solution: Accurately weigh a sample containing hexahydroindenone and dissolve it in the mobile phase to a final concentration within the calibration range.

Validation of the HPLC-UV Method

The validation experiments were conducted in a similar manner to the GC-FID method.

A blank and a spiked placebo were injected to ensure no interference at the retention time of hexahydroindenone.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.999
Range5 - 150 µg/mLDefined by linearity, accuracy, and precision
y-interceptClose to zero
Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
Low (10 µg/mL)100.21.098.0 - 102.0%
Medium (75 µg/mL)99.50.798.0 - 102.0%
High (140 µg/mL)100.80.498.0 - 102.0%
Precision LevelConcentration (µg/mL)% RSDAcceptance Criteria
Repeatability (n=6)750.8≤ 2.0%
Intermediate Precision (n=6, 2 days)751.3≤ 2.0%
ParameterResult
LOD1.5 µg/mL
LOQ5.0 µg/mL
Parameter VariedEffect on Results
Mobile Phase Composition (± 2%)No significant change
Column Temperature (± 2°C)No significant change
Flow Rate (± 0.1 mL/min)No significant change

Comparative Analysis and Discussion

Both the GC-FID and HPLC-UV methods demonstrate suitability for the quantitative analysis of hexahydroindenone, meeting all predefined acceptance criteria for a validated analytical method. The choice between the two will depend on the specific needs of the laboratory and the sample matrix.

Parameter GC-FID HPLC-UV Discussion
Specificity HighHighBoth methods are highly specific for hexahydroindenone.
Linearity (r²) 0.99950.9998Both methods show excellent linearity over their respective ranges.
Accuracy ExcellentExcellentBoth methods provide accurate results with high recovery rates.
Precision (%RSD) < 1.5%< 1.3%Both methods are highly precise.
Sensitivity (LOQ) 1.0 µg/mL5.0 µg/mLGC-FID demonstrates superior sensitivity for this compound.
Run Time ~15 minutes~10 minutesThe HPLC method offers a slightly faster analysis time.
Solvent Consumption LowerHigherGC methods generally use less solvent than HPLC methods.
Sample Throughput ModerateHigherThe faster run time of the HPLC method allows for higher sample throughput.
Robustness HighHighBoth methods are robust to small changes in experimental conditions.

Key Takeaways:

  • For high sensitivity applications , where trace levels of hexahydroindenone need to be quantified, the GC-FID method is the superior choice .

  • For routine quality control in a high-throughput environment , the HPLC-UV method's faster run time and potential for automation may be advantageous .

  • The choice of solvent in sample preparation is critical for both methods to ensure complete dissolution of the analyte.[7]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the comparative decision-making framework.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (Parameters & Acceptance Criteria) ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data Analyze Data & Compare to Criteria Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOD_LOQ->Data Robustness->Data Report Generate Validation Report Data->Report Method_Implementation Method Implementation Report->Method_Implementation Method is Fit for Purpose

Caption: The Analytical Method Validation Workflow.

MethodComparison cluster_criteria Decision Criteria cluster_methods Analytical Methods Sensitivity High Sensitivity (Trace Analysis) GC_FID GC-FID Sensitivity->GC_FID Favors Throughput High Throughput (Routine QC) HPLC_UV HPLC-UV Throughput->HPLC_UV Favors Solvent Low Solvent Consumption Solvent->GC_FID Favors Final_Choice Method Selection GC_FID->Final_Choice Selected if sensitivity is key HPLC_UV->Final_Choice Selected for speed and throughput

Sources

Validation

Spectroscopic Comparison of Hexahydroindenone Isomers: A Comprehensive Guide for Structural Elucidation

Introduction Bicyclic systems, particularly hexahydroindenones (also known as hydrindanones or bicyclo[4.3.0]nonanones), are ubiquitous scaffolds in natural product synthesis and drug development. A critical challenge in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction Bicyclic systems, particularly hexahydroindenones (also known as hydrindanones or bicyclo[4.3.0]nonanones), are ubiquitous scaffolds in natural product synthesis and drug development. A critical challenge in their characterization is the unambiguous differentiation of cis- and trans-ring fusion isomers. As an Application Scientist, I rely on a combination of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to decode these structures. The fundamental causality behind their spectroscopic differences lies in their conformational mechanics: the trans-isomer is rigidly locked into a chair-envelope conformation, whereas the cis-isomer is highly flexible, rapidly interconverting between conformers. This guide objectively compares the spectroscopic performance of these isomers and provides a self-validating experimental workflow for researchers.

Mechanistic Principles of Spectroscopic Differentiation
  • ¹³C NMR and the Gamma-Gauche Effect: The most reliable 1D NMR method for distinguishing these isomers relies on ¹³C chemical shifts. In the cis-isomer, the spatial proximity of the axial protons on the six-membered ring to the five-membered ring creates steric compression (the γ -gauche effect). This compression increases electron density around the ring junction carbons (C3a, C7a),1[1].

  • ¹H NMR Coupling Constants: The dihedral angle between the ring junction protons (H3a and H7a) dictates their scalar coupling (J). The rigid trans-diaxial arrangement in trans-hexahydroindenones yields a large coupling constant (J > 10 Hz). In contrast, the flexible cis-isomer averages the equatorial-axial and equatorial-equatorial interactions, 2[2].

  • 2D NOESY (Through-Space Interactions): For definitive stereochemical elucidation,3[3]. NOESY detects through-space magnetization transfer between protons closer than 5 Å. A strong NOE cross-peak between H3a and H7a definitively confirms a cis-relationship, whereas its absence strongly implies a trans-fusion[2].

  • Infrared (IR) Spectroscopy: While less definitive than NMR, IR spectroscopy provides complementary data. The carbonyl stretching frequency ( νC=O​ ) in cis-hexahydroindenones often appears slightly higher (~1715 cm⁻¹) than in trans-isomers (~1710 cm⁻¹)4[4].

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic benchmarks used to differentiate the parent cis- and trans-hexahydroindenone frameworks[1][5].

Spectroscopic Featurecis-Hexahydroindenonetrans-HexahydroindenoneCausality / Mechanistic Origin
¹³C NMR (C3a, C7a) ~ 38 - 42 ppm (Upfield)~ 45 - 50 ppm (Downfield) γ -gauche steric compression shields cis junction carbons.
¹H NMR (H3a-H7a J) J ≈ 4 - 6 HzJ ≈ 10 - 12 HzRigid trans-diaxial geometry maximizes Karplus coupling.
2D NOESY (H3a/H7a) Strong cross-peak presentAbsent or very weakProtons are syn-coplanar (cis) vs. anti-periplanar (trans).
IR (C=O stretch) ~ 1715 cm⁻¹~ 1710 cm⁻¹Higher ring strain in the flexible cis conformer.
Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system. By cross-referencing 1D scalar coupling with 2D spatial proximity, the protocol eliminates false positives.

Step 1: Sample Preparation and Solvent Selection Dissolve 15–20 mg of the purified hexahydroindenone isomer in 0.6 mL of a deuterated solvent. Expert Insight: If the H3a and H7a signals overlap in standard CDCl₃, use a 1:1 mixture of benzene- d6​ /CDCl₃ to induce aromatic solvent-induced shifts (ASIS), which often resolves the multiplet overlap[2].

Step 2: 1D ¹H and ¹³C Acquisition Acquire a standard ¹H spectrum (minimum 400 MHz) and a ¹³C spectrum (100 MHz).

  • Extract the J-coupling for the ring junction protons.

  • Record the chemical shifts of the C3a and C7a carbons to assess the γ -gauche effect.

Step 3: 2D NOESY Acquisition Set up a phase-sensitive 2D NOESY experiment.

  • Critical Parameter: Set the mixing time ( τm​ ) to 300–500 ms. A τm​ that is too short will fail to capture weak interactions, while a τm​ > 600 ms risks spin diffusion, leading to false-positive cross-peaks.

Step 4: Self-Validation Check (1D Selective ROESY) To validate the 2D NOESY results, perform a 1D selective ROESY irradiating the H3a proton.

  • If the H7a proton signal enhances by >5%, the cis-geometry is unequivocally confirmed.

  • If the H7a enhancement is <1%, but adjacent axial protons on the cyclohexane ring show enhancement, the trans-geometry is validated.

Logical Workflow for Isomer Elucidation

The following diagram illustrates the decision matrix for assigning the stereochemistry of hexahydroindenone isomers based on our protocol.

IsomerElucidation Start Synthesized Hexahydroindenone Mixture NMR1H 1H NMR & Coupling Constants (J-values) Start->NMR1H NMR13C 13C NMR Analysis (Gamma-Gauche Effects) Start->NMR13C NOESY 2D NOESY Experiment (Through-Space Interactions) Start->NOESY Cis cis-Isomer Confirmed (Strong NOE H3a-H7a) NMR1H->Cis J ≈ 4-6 Hz Trans trans-Isomer Confirmed (No NOE H3a-H7a, High J) NMR1H->Trans Diaxial J > 10 Hz NMR13C->Cis Upfield Shift (~40 ppm) NMR13C->Trans Downfield Shift (~48 ppm) NOESY->Cis Cross-peak present NOESY->Trans Cross-peak absent

Workflow for spectroscopic differentiation of hexahydroindenone isomers.

References
  • Carbon-13 NMR signal assignments of some bicyclo[4.3.0]nonan-4-ones (hydrindanones) and bicyclo[4.4.0]decal-4-ones.
  • 1,4,5,6,7,7a-Hexahydro-inden-2-one | 39163-29-6.Benchchem.
  • 13C magnetic resonance studies. 144. An examination of beta-enolization in the bicyclo[3.3.1]- and [3.2.2]nonan-2-one system.Canadian Science Publishing.
  • Photoinduced Electron Transfer Reactions of alpha-Cyclopropyl- and alpha-Epoxy Ketones. Tandem Fragmentation-Cyclization to Bi-, Tri-, and Spirocyclic Ketones.
  • Stereospecific Synthesis of Substituted cis-Hydrindan-5-ones and Their Regiospecific Enolization and Functionaliz

Sources

Comparative

A Comparative Analysis of the Biological Activities of Hexahydroquinoline Derivatives: From Anticancer to Anti-inflammatory Effects

In the landscape of medicinal chemistry, the quest for novel scaffolds that can be tailored to exhibit a range of biological activities is of paramount importance. Among the myriad of heterocyclic compounds, hexahydroqui...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can be tailored to exhibit a range of biological activities is of paramount importance. Among the myriad of heterocyclic compounds, hexahydroquinoline derivatives have emerged as a versatile and promising class of molecules. Their unique three-dimensional structure provides a foundation for the development of potent and selective agents targeting various pathological conditions. This guide offers an in-depth comparison of the anticancer and anti-inflammatory activities of select hexahydroquinoline derivatives, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.

Introduction to the Hexahydroquinoline Scaffold

The hexahydroquinoline core, a fusion of a cyclohexane and a dihydropyridine ring, represents a privileged scaffold in drug discovery. Its conformational flexibility and multiple points for substitution allow for the fine-tuning of its physicochemical properties and biological targets. This adaptability has led to the development of hexahydroquinoline derivatives with a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide will focus on two prominent and well-documented activities: cytotoxicity against cancer cells through the inhibition of the anti-apoptotic protein Mcl-1, and the suppression of inflammatory responses.

Comparative Biological Activity

The therapeutic potential of hexahydroquinoline derivatives is best illustrated by comparing their efficacy in different biological assays. Here, we present a comparative analysis of two distinct classes of hexahydroquinoline derivatives: one designed for anticancer activity and another for anti-inflammatory effects.

Anticancer Activity: Targeting Mcl-1

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family, and its overexpression is a common mechanism of resistance to chemotherapy in various cancers.[4] Consequently, the development of Mcl-1 inhibitors is a highly sought-after strategy in oncology. Certain hexahydroquinoline derivatives have shown remarkable potency as Mcl-1 inhibitors, inducing apoptosis in cancer cells.[5][6]

One such derivative, Compound 6a , has demonstrated significant cytotoxicity against various cancer cell lines.[5][6] The compound's efficacy is attributed to its ability to inhibit Mcl-1, thereby triggering the intrinsic apoptotic pathway.[5][6] This is evidenced by the activation of pro-apoptotic proteins caspase-3 and caspase-9.[5][6]

Table 1: Anticancer Activity of Hexahydroquinoline Derivative (Compound 6a)

Cell LineCancer TypeIC50 (µM)Reference
THP-1Acute Monocytic Leukemia0.4[5][6]
HL-60Acute Promyelocytic Leukemia0.4[5][6]
SRLeukemia- (86.28% growth inhibition)[5][6]
HOP-62Non-Small Cell Lung Cancer- (93.20% growth inhibition)[5][6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that Compound 6a is a potent anticancer agent, particularly against leukemia cell lines. Its mechanism of action through Mcl-1 inhibition makes it a promising candidate for further preclinical and clinical development.[5][6]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders.[7] The anti-inflammatory properties of various natural and synthetic compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. Hexahydroquinoline derivatives have also been investigated for their potential to modulate inflammatory pathways.[2][7]

A series of hexahydroquinoline-3-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory potential.[7] Among them, Compound 3e was identified as a lead compound with the ability to decrease the levels of transforming growth factor-beta 1 (TGF-β1), a key cytokine involved in inflammation.[7]

While specific IC50 values for direct anti-inflammatory markers like NO or COX-2 inhibition are not provided for this specific compound in the available literature, its effect on TGF-β1 highlights a distinct mechanism of action compared to the anticancer derivatives.[7]

Causality Behind Experimental Choices

The selection of specific biological assays is critical for elucidating the mechanism of action and therapeutic potential of a compound.

  • For Anticancer Evaluation: The choice of the NCI-60 panel screening provides a broad initial assessment of a compound's cytotoxicity across a diverse range of human cancer cell lines.[1] Subsequent use of specific cell lines like THP-1 and HL-60, which are known to be sensitive to Mcl-1 inhibition, allows for a more targeted investigation.[5][6] The Mcl-1 TR-FRET assay is a direct and quantitative method to confirm the compound's inhibitory effect on its intended target.[5][6][8] Assays for caspase-3 and -9 activation provide mechanistic evidence of apoptosis induction.[5][6]

  • For Anti-inflammatory Evaluation: The use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a well-established in vitro model for inflammation.[9][10] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce pro-inflammatory mediators. Measuring the inhibition of nitric oxide (NO) production using the Griess reagent is a common and reliable primary screen for anti-inflammatory activity.[9][10] Further investigation into the inhibition of enzymes like cyclooxygenase-2 (COX-2) can provide more specific mechanistic insights.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.[2][11]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the hexahydroquinoline derivative and incubate for a further 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mcl-1 Inhibition Assay (TR-FRET)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of Mcl-1 to its ligand.[8][12]

Protocol:

  • Reagent Preparation: Prepare 1x assay buffer and dilute the terbium-labeled donor, dye-labeled acceptor, Mcl-1 protein, and peptide ligand in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, followed by the Mcl-1 protein, and then the mixture of peptide ligand, donor, and acceptor.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the IC50 value of the inhibitor.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)

This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[9][10]

Protocol:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the hexahydroquinoline derivative for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate and add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation and Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite and calculate the percentage of NO inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the underlying mechanisms and methodologies.

Anticancer Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction

cluster_0 Apoptotic Stimulus cluster_1 Cellular Response Hexahydroquinoline Derivative (e.g., Compound 6a) Hexahydroquinoline Derivative (e.g., Compound 6a) Mcl-1 Mcl-1 Hexahydroquinoline Derivative (e.g., Compound 6a)->Mcl-1 Inhibits Bax/Bak Bax/Bak Mcl-1->Bax/Bak Inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes cluster_0 Inflammatory Stimulus cluster_1 Macrophage Activation cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Activates iNOS & COX-2 Expression iNOS & COX-2 Expression NF-κB Pathway->iNOS & COX-2 Expression Induces Nitric Oxide (NO) Nitric Oxide (NO) iNOS & COX-2 Expression->Nitric Oxide (NO) Prostaglandins Prostaglandins iNOS & COX-2 Expression->Prostaglandins Inflammation Inflammation Nitric Oxide (NO)->Inflammation Prostaglandins->Inflammation Hexahydroquinoline Derivative Hexahydroquinoline Derivative Hexahydroquinoline Derivative->iNOS & COX-2 Expression Inhibits

Caption: Inhibition of inflammatory mediators by a hexahydroquinoline derivative.

Experimental Workflow: In Vitro Biological Activity Screening

Hexahydroquinoline Derivatives Hexahydroquinoline Derivatives Primary Screening Primary Screening Hexahydroquinoline Derivatives->Primary Screening Anticancer Pathway Anticancer Pathway Primary Screening->Anticancer Pathway Anti-inflammatory Pathway Anti-inflammatory Pathway Primary Screening->Anti-inflammatory Pathway Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Anticancer Pathway->Cytotoxicity Assay (e.g., MTT) NO Production Assay NO Production Assay Anti-inflammatory Pathway->NO Production Assay Secondary Screening Secondary Screening Cytotoxicity Assay (e.g., MTT)->Secondary Screening NO Production Assay->Secondary Screening Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Mcl-1 Inhibition Assay Mcl-1 Inhibition Assay Mechanism of Action Studies->Mcl-1 Inhibition Assay Caspase Activation Assay Caspase Activation Assay Mechanism of Action Studies->Caspase Activation Assay COX-2 Inhibition Assay COX-2 Inhibition Assay Mechanism of Action Studies->COX-2 Inhibition Assay Cytokine Profiling Cytokine Profiling Mechanism of Action Studies->Cytokine Profiling Lead Compound Identification Lead Compound Identification Mcl-1 Inhibition Assay->Lead Compound Identification Caspase Activation Assay->Lead Compound Identification COX-2 Inhibition Assay->Lead Compound Identification Cytokine Profiling->Lead Compound Identification

Caption: A general workflow for screening hexahydroquinoline derivatives.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the remarkable versatility of the hexahydroquinoline scaffold. By strategic modification of substituents, it is possible to develop derivatives with potent and selective biological activities, ranging from anticancer to anti-inflammatory effects. The provided experimental protocols and mechanistic insights serve as a foundation for researchers to further explore this promising class of compounds.

Future research should focus on elucidating the structure-activity relationships (SAR) in greater detail to design next-generation hexahydroquinoline derivatives with improved potency, selectivity, and pharmacokinetic properties. In vivo studies are the logical next step to validate the therapeutic potential of the lead compounds identified in vitro. The continued investigation of hexahydroquinoline derivatives holds significant promise for the development of novel therapeutics for a wide range of human diseases.

References

  • Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers. PubMed. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Synthesis and in vitro anticancer evaluation of some novel hexahydroquinoline derivatives having a benzenesulfonamide moiety. PubMed. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers. Bentham Science. [Link]

  • MCL-1 TR-FRET Assay Kit. AMSBIO. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. [Link]

  • Hydroxyquinoline-derived compounds and analoguing of selective MCL-1 inhibitors using a functional biomarker. PMC. [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC. [Link]

  • Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. [Link]

  • MCL-1 TR-FRET Assay Kit. BPS Bioscience. [Link]

  • MCL-1 TR-FRET Assay Kit (Mouse). BPS Bioscience. [Link]

  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. JNCI: Journal of the National Cancer Institute. [Link]

  • MCL-1 TR-FRET Assay Kit. BPS Bioscience. [Link]

  • (PDF) Synthesis and Characterization of New Hexahydroquinoline Derivatives, Evaluation of Their Cytotoxicity, Intracellular ROS Production and Inhibitory Effects on Inflammatory Mediators. ResearchGate. [Link]

  • Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. RSC Publishing. [Link]

  • Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. PMC. [Link]

  • MCL-1 TR-FRET Assay Kit (Rat). BPS Bioscience. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. National Library of Medicine. [Link]

  • Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed. [Link]

  • PECULIARITIES OF PHARMACOLOGICAL ACTIVITY OF TETRAHYDROPYRIDONE AND HEXAHYDROQUINOLINE DERIVATIVES IN EXPERIMENT. CyberLeninka. [Link]

  • 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. MDPI. [Link]

  • Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. PubMed. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,2,3,5,6,7-Hexahydro-inden-4-one

For professionals in pharmaceutical development and advanced chemical research, the purity of a synthetic intermediate is not a mere metric; it is the foundation upon which the integrity of subsequent research and the sa...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical development and advanced chemical research, the purity of a synthetic intermediate is not a mere metric; it is the foundation upon which the integrity of subsequent research and the safety of final products are built. The compound 1,2,3,5,6,7-Hexahydro-inden-4-one (C₉H₁₂O), a versatile cyclic ketone, serves as a critical building block in complex molecular architectures. Ensuring its purity is paramount to guarantee predictable reaction kinetics, maximize yields, and prevent the introduction of potentially reactive or toxic impurities into the synthetic pathway.

This guide provides an in-depth comparison of the essential analytical techniques for verifying the purity of 1,2,3,5,6,7-Hexahydro-inden-4-one. We will move beyond simple procedural lists to explore the scientific rationale behind method selection, offering field-proven protocols and data interpretation strategies to ensure a robust and reliable purity assessment.

A Comparative Analysis of Purity Assessment Methodologies

A multi-pronged analytical approach is essential for a definitive purity statement. While a single technique can provide a purity value, it cannot concurrently confirm structural identity and rule out all potential impurities. Therefore, we advocate for a primary chromatographic method for quantification, supported by spectroscopic analysis for structural verification.

  • Gas Chromatography (GC): For volatile and thermally stable compounds like 1,2,3,5,6,7-Hexahydro-inden-4-one, GC is the workhorse technique for purity assessment.[1] When coupled with a Flame Ionization Detector (FID), which offers a wide linear range and near-universal response to hydrocarbons, GC-FID provides excellent quantitative data based on peak area percentage.[2] Its high resolving power allows for the separation of the main compound from closely related impurities, such as synthetic precursors or isomers.

  • High-Performance Liquid Chromatography (HPLC): While GC is often preferred for this analyte, HPLC is a powerful alternative, particularly if the compound exhibits thermal instability or if impurities are non-volatile.[1] As the target ketone lacks a strong UV chromophore, analysis typically requires derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone that can be detected by a UV-Vis detector.[3][4] This adds a step to sample preparation but provides excellent sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the unambiguous confirmation of the molecular structure.[5] Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom, confirming that the desired molecule has indeed been synthesized.[6] Furthermore, quantitative NMR (qNMR), which involves the use of a certified internal standard, can provide a highly accurate, direct measure of purity without reliance on the response factors of potential impurities.[1]

  • Mass Spectrometry (MS): Typically used in conjunction with a chromatographic inlet (GC-MS or LC-MS), this technique provides crucial information about the molecular weight of the analyte and its fragments.[7] This is invaluable for identifying the main peak as the target compound and for tentatively identifying unknown impurity peaks based on their mass spectra.

For a comprehensive and trustworthy assessment, we recommend using GC-FID for primary purity quantification and ¹H/¹³C NMR for structural confirmation and identification of major impurities.

Recommended Protocols for Definitive Analysis

The following protocols are designed as self-validating systems, incorporating checks to ensure data integrity.

Primary Purity Assessment via Gas Chromatography (GC-FID)

This protocol is designed to separate the target analyte from potential volatile impurities and quantify its purity based on relative peak area.

Experimental Workflow for GC-FID Purity Assessment

Sources

Comparative

A Comparative Guide to the Mechanistic Nuances of Hexahydro-inden-4-one Reactions

For Researchers, Scientists, and Drug Development Professionals The hexahydro-inden-4-one framework is a pivotal structural motif in organic synthesis, serving as a versatile building block for a wide array of complex mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The hexahydro-inden-4-one framework is a pivotal structural motif in organic synthesis, serving as a versatile building block for a wide array of complex molecules, including steroids, terpenoids, and other biologically active compounds.[1] Understanding the mechanistic underpinnings of reactions involving this scaffold is paramount for controlling stereochemistry, optimizing reaction conditions, and designing novel synthetic strategies. This guide provides an in-depth comparative analysis of key mechanistic studies related to the synthesis and subsequent transformations of hexahydro-inden-4-one derivatives.

I. Synthesis of the Hexahydro-inden-4-one Core: The Robinson Annulation

The most prominent and widely studied method for constructing the hexahydro-inden-4-one skeleton is the Robinson annulation. This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol condensation.[2] The enantioselective version of this reaction, particularly the Hajos-Parrish-Eder-Sauer-Wiechert (HPEW) reaction, has been a subject of intense mechanistic investigation and serves as a cornerstone of organocatalysis.[3][4]

A. Mechanistic Pathways of the Robinson Annulation

The Robinson annulation can proceed under both basic and acidic conditions, with the mechanism involving the formation of a 1,5-diketone intermediate which then undergoes an intramolecular aldol condensation to form the bicyclic system.[4]

Base-Catalyzed Robinson Annulation:

  • Michael Addition: An enolate, generated from a ketone (the Michael donor) by a base, undergoes a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor), typically methyl vinyl ketone (MVK).[5]

  • Intramolecular Aldol Condensation: The resulting 1,5-diketone is then deprotonated to form another enolate, which attacks one of the carbonyl groups intramolecularly to form a six-membered ring. Subsequent dehydration yields the α,β-unsaturated hexahydro-inden-4-one derivative.[4]

Acid-Catalyzed Robinson Annulation:

Under acidic conditions, the reaction proceeds through enol or enol ether intermediates. The use of a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, can be advantageous as it reduces the concentration of the enone and minimizes polymerization side reactions.[6]

Workflow for the Robinson Annulation

Start Ketone + α,β-Unsaturated Ketone Michael Michael Addition Start->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Formation of C-C bond Aldol Intramolecular Aldol Condensation Diketone->Aldol Cyclization Product Hexahydro-inden-4-one Derivative Aldol->Product Dehydration

Caption: General workflow of the Robinson annulation reaction.

B. The Hajos-Parrish-Eder-Sauer-Wiechert Reaction: A Mechanistic Deep Dive

The proline-catalyzed asymmetric intramolecular aldol reaction to form the Wieland-Miescher ketone and the Hajos-Parrish ketone is a landmark in stereoselective synthesis.[1][3] The mechanism of this reaction has been a topic of considerable debate, with several proposals put forth.

Key Mechanistic Proposals:

Initial proposals suggested mechanisms involving either an enamine intermediate or a carbinolamine activation.[7][8] More recent and widely accepted studies, combining experimental evidence and DFT calculations, strongly support an enamine-based mechanism.[1][3]

A significant point of discussion has been the number of proline molecules involved in the transition state. While some studies suggested the involvement of two proline molecules, later kinetic and computational evidence pointed towards the involvement of only a single proline molecule in the rate-determining step.[5]

The Role of Water and Acid Co-catalysts:

DFT calculations have highlighted the crucial role of water molecules, formed during the reaction, acting as proton shuttles to lower the activation barriers for enamine formation and the subsequent C-C bond formation.[1] Experimental studies have also shown that the presence of an acid co-catalyst can facilitate proton transfer steps and influence the reaction rate.[3]

Stereochemical Control:

The high enantioselectivity of the HPEW reaction is attributed to the rigid and well-defined catalytic pocket created by the organocatalyst. Computational studies suggest that non-covalent interactions within this pocket induce a specific conformation of the substrate, leading to a favored transition state for one enantiomer.[3]

Comparative Analysis of Catalysts:

While L-proline was the original catalyst, numerous other organocatalysts have been developed to improve the efficiency and enantioselectivity of the Robinson annulation.

Catalyst TypeKey FeaturesTypical Enantiomeric Excess (ee)Reference
L-Proline The archetypal catalyst; readily available and inexpensive.70-80%[3]
Primary Amines Simple and readily available; can provide high yields and enantioselectivities, especially on a large scale.90-96%[9][10]
Bimorpholines Novel heterocyclic catalysts synthesized from tartaric acid.High[11]
N-sulfonyl-binamprolinamides Bifunctional catalysts with a secondary amine and H-bond donors; highly effective at low catalyst loadings.>95%[3]

II. Reactions of the Hexahydro-inden-4-one Scaffold

Once synthesized, the hexahydro-inden-4-one core can undergo a variety of transformations, allowing for the introduction of further complexity and the synthesis of diverse target molecules.[12]

A. Catalytic Hydrogenation

The reduction of the enone functionality in hexahydro-inden-4-one derivatives is a common and crucial transformation. Catalytic hydrogenation provides a clean and efficient method to achieve this, often with high stereoselectivity.

Mechanism and Stereoselectivity:

The mechanism of catalytic hydrogenation of ketones typically involves the activation of molecular hydrogen by a transition metal catalyst.[9] For α,β-unsaturated ketones, both the double bond and the carbonyl group can be reduced. The stereochemical outcome of the hydrogenation of the double bond in Wieland-Miescher ketone derivatives has been shown to be dependent on the reaction conditions and the catalyst used. For instance, both catalytic and dissolving metal reductions of Hajos-Parrish ketone have been reported to yield the cis-fused ring system.[13]

Comparison of Hydrogenation Catalysts:

A variety of transition metal catalysts are effective for the hydrogenation of ketones. The choice of catalyst and ligand is critical for achieving high enantioselectivity in asymmetric hydrogenations.

Catalyst SystemSubstrate ScopeKey FeaturesReference
Ru(II)-diphosphine/diamine Broad, including aryl, alkyl, and heterocyclic ketones.High reactivity and enantioselectivity. The combination of diphosphine and diamine ligands allows for fine-tuning of the chiral environment.[9]
η⁶-arene/TsDPEN-Ru Ketones.Can be used for both hydrogenation and transfer hydrogenation.[9]
Iron Pincer Complexes Aryl and hetaryl ketones.Inexpensive and abundant metal; good yields under mild conditions.[11]
B. Nucleophilic Addition to the Carbonyl Group

The carbonyl group of hexahydro-inden-4-one is susceptible to nucleophilic attack, leading to the formation of a new stereocenter. The stereochemical outcome of this addition is influenced by the steric and electronic environment of the ketone.[14]

Stereochemical Considerations:

Nucleophilic attack can occur from either the re or si face of the trigonal planar carbonyl group.[15] In cyclic systems like hexahydro-inden-4-one, the existing ring structure often directs the incoming nucleophile to the less hindered face, leading to a diastereoselective reaction. For example, in cyclohexanone systems, axial attack is often favored to avoid torsional strain in the transition state.

Experimental Protocol for Nucleophilic Addition (Grignard Reaction):

  • To a solution of the hexahydro-inden-4-one derivative in anhydrous diethyl ether under an inert atmosphere, add the Grignard reagent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

C. Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction for the conversion of ketones to esters, or in the case of cyclic ketones like hexahydro-inden-4-one, to lactones.[6]

Mechanism and Regioselectivity:

The reaction proceeds through the "Criegee intermediate," formed by the addition of a peroxyacid to the carbonyl group.[6] This is followed by the migration of one of the adjacent carbon atoms to the oxygen of the peroxy group. The regioselectivity of the migration is determined by the migratory aptitude of the substituents, with more substituted and electron-rich groups migrating preferentially. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[16]

Workflow for Baeyer-Villiger Oxidation

Ketone Hexahydro-inden-4-one Criegee Criegee Intermediate Ketone->Criegee Nucleophilic Attack Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->Criegee Migration Migratory Insertion Criegee->Migration Rearrangement Lactone Lactone Migration->Lactone Formation of Ester Linkage

Caption: Mechanistic pathway of the Baeyer-Villiger oxidation.

III. Analytical Techniques for Mechanistic Elucidation

A combination of spectroscopic and computational methods is essential for a thorough understanding of the reaction mechanisms involving hexahydro-inden-4-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for characterizing the structure of starting materials, products, and stable intermediates.[7] In situ NMR monitoring can provide kinetic data and help identify transient species.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of reaction components. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for detecting charged intermediates in the gas phase.

  • Infrared (IR) Spectroscopy: IR spectroscopy is valuable for monitoring the progress of reactions by observing the appearance and disappearance of characteristic functional group vibrations, such as the carbonyl stretch.[9]

  • Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are a powerful tool for mapping potential energy surfaces, locating transition states, and calculating activation energies.[1][3] This provides invaluable insight into the feasibility of different mechanistic pathways and the origins of stereoselectivity.

Experimental Protocol for Reaction Monitoring by in situ IR Spectroscopy:

  • Set up the reaction in a specialized IR probe or a flow cell connected to an FTIR spectrometer.

  • Charge the reactor with the starting materials, solvent, and catalyst.

  • Initiate the reaction (e.g., by heating or adding a reagent).

  • Record IR spectra at regular time intervals throughout the course of the reaction.

  • Analyze the spectra to track the concentration of reactants, intermediates, and products by monitoring the intensity of their characteristic absorption bands.

IV. Conclusion

The chemistry of hexahydro-inden-4-one is rich and multifaceted, offering numerous opportunities for the construction of complex molecular architectures. A deep understanding of the underlying reaction mechanisms, from the foundational Robinson annulation to subsequent functional group transformations, is critical for harnessing the full synthetic potential of this important scaffold. This guide has provided a comparative overview of key mechanistic studies, highlighting the interplay of experimental and computational approaches in elucidating reaction pathways and stereochemical outcomes. As the field of catalysis continues to evolve, further mechanistic investigations will undoubtedly uncover new and more efficient ways to manipulate the hexahydro-inden-4-one core, paving the way for the synthesis of novel therapeutic agents and other valuable molecules.

V. References

  • Agirre, M., et al. (2017). Mechanistic study on the asymmetric synthesis of the Wieland-Miescher ketone and analogs. University of Barcelona.

  • Ohkuma, T., & Noyori, R. (2018). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.

  • Wikipedia contributors. (2023). Baeyer–Villiger oxidation. Wikipedia.

  • List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS.

  • List, B., et al. (2003). Kinetic and Stereochemical Evidence for the Involvement of Only One Proline Molecule in the Transition States of Proline-Catalyzed Intra- and Intermolecular Aldol Reactions. Journal of the American Chemical Society.

  • Mattioli, E. J., et al. (2022). Hajos-Parrish-Eder-Sauer-Wiechert reaction: The definitive reaction mechanism deciphered by DFT calculations. Molecular Catalysis.

  • Zhou, P., et al. (2012). Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry.

  • Baran, P. S., et al. (2007). Enantioselective Synthesis of Wieland-Miescher Ketone through Bimorpholine-Catalyzed Organocatalytic Aldol Condensation. ResearchGate.

  • Li, J., & Porco, J. A. (2017). How to Start a Total Synthesis from the Wieland-Miescher Ketone?. PubMed.

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Organic Chemistry Portal.

  • Wikipedia contributors. (2023). Robinson annulation. Wikipedia.

  • Hajos, Z. G., & Parrish, D. R. (2004). Hajos-Parrish reaction mechanism.

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry.

  • Dalal Institute. (n.d.). ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions.

  • MilliporeSigma. (n.d.). Baeyer-Villiger Oxidation Reaction. Sigma-Aldrich.

  • Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals.

  • Unsworth, W. P., & Lynam, J. M. (n.d.). Combining Experiment and DFT to Study New Reactions.

  • Koskinen, A. M. P., & Gàl, G. (1997). Hajos–Parrish ketone: approaches toward C-ring precursors of 7-deoxytaxol. Journal of the Chemical Society, Perkin Transactions 1.

  • Chemistry LibreTexts. (2020). 12.14: Stereochemistry of Nucleophilic Addition Reactions- Re and Si Faces.

Sources

Validation

A Comparative Guide to Hexahydroindenone and Other Cyclic Ketones for Synthetic Applications

In the landscape of synthetic organic chemistry, cyclic ketones are foundational building blocks, pivotal to the construction of complex molecular architectures ranging from fragrances to pharmaceuticals.[1] Among these,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, cyclic ketones are foundational building blocks, pivotal to the construction of complex molecular architectures ranging from fragrances to pharmaceuticals.[1] Among these, hexahydroindenone, a fused bicyclic system, presents a unique combination of stereochemistry and reactivity. This guide provides an in-depth comparison of hexahydroindenone with common monocyclic ketones, such as cyclopentanone and cyclohexanone, and its bicyclic analogue, decalinone. Our objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of their comparative performance, supported by experimental data, to inform strategic decisions in synthesis design.

Structural and Physicochemical Properties: A Comparative Overview

The reactivity of a cyclic ketone is fundamentally governed by its inherent ring strain, conformational flexibility, and stereochemical landscape.[1] These factors dictate the accessibility of the carbonyl carbon and the stability of reaction intermediates.

Hexahydroindenone exists as cis and trans diastereomers arising from the fusion of the five- and six-membered rings. The cis isomer is flexible and can undergo ring-flipping, whereas the trans isomer is a rigid, locked system.[2][3] This rigidity has profound implications for stereoselective reactions.

Cyclopentanone is a planar, strained ring. This ring strain influences its reactivity, particularly in reactions that lead to ring expansion.[1]

Cyclohexanone adopts a stable, strain-free chair conformation. Its reactivity is often dictated by the preference to relieve torsional strain during the transition from an sp² to an sp³ hybridized carbonyl carbon.[4][5]

Decalinone , like hexahydroindenone, is a fused bicyclic system composed of two six-membered rings and also exists as non-interconvertible cis and trans diastereomers.[2][3]

The following diagram illustrates the structural differences between these ketones.

G cluster_0 Hexahydroindenone (cis-fused) cluster_1 Cyclopentanone cluster_2 Cyclohexanone cluster_3 trans-Decalinone HHI HHI CP CP CH CH DEC DEC

Caption: Structural comparison of selected cyclic ketones.

Table 1: Comparative Physicochemical and Spectroscopic Data

PropertyHexahydroindenone[6]Cyclopentanone[7]Cyclohexanone[7]
Molecular Formula C₉H₁₂OC₅H₈OC₆H₁₀O
Molecular Weight 136.19 g/mol 84.12 g/mol 98.14 g/mol
Boiling Point ~235-240 °C131 °C155.6 °C
IR (C=O stretch) ~1745 cm⁻¹~1750 cm⁻¹~1715 cm⁻¹
¹³C NMR (C=O) ~215-220 ppm~219 ppm~212 ppm

Note: Spectroscopic values are approximate and can vary with solvent and substitution.

The higher C=O stretching frequency in cyclopentanone and the five-membered ring portion of hexahydroindenone is a direct consequence of increased angle strain compared to the relatively strain-free cyclohexanone.[7][8] The carbonyl carbon resonance in ¹³C NMR spectroscopy for all these ketones appears in the characteristic downfield region of 190-220 ppm.[9][10][11]

Comparative Reactivity Analysis

The structural nuances of these ketones translate into distinct reactivity profiles in key synthetic transformations.

Enolate Formation: Kinetic vs. Thermodynamic Control

The regioselective formation of enolates from unsymmetrical ketones is a cornerstone of C-C bond formation.[12][13]

  • Kinetic Enolate: Formed by removing the most accessible (least sterically hindered) α-proton, typically using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[14] This process is rapid and irreversible.

  • Thermodynamic Enolate: The more stable, more substituted enolate is formed under equilibrium conditions, using a smaller, weaker base (e.g., NaH, NaOEt) at higher temperatures.[14][15]

In the context of our comparison:

  • Cyclopentanone derivatives tend to form kinetic enolates faster than their cyclohexanone counterparts due to the higher acidity of their α-protons, which is attributed to a greater s-character in the C-H bond.[1]

  • Hexahydroindenone offers a fascinating case. The fusion of the rings creates distinct α-protons with different steric environments and acidities. This allows for high regioselectivity in enolate formation, which is a powerful tool in the synthesis of complex natural products. The choice of base and conditions can be used to selectively form one of several possible enolates.

Nucleophilic Addition

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones, leading to the formation of alcohols.[16] The reaction involves the rehybridization of the carbonyl carbon from sp² to sp³.[16]

  • Cyclohexanone is generally more reactive towards nucleophilic addition than cyclopentanone.[1] This is because the transition to a tetrahedral intermediate relieves torsional strain in the six-membered ring, which is more favorable than in the already strained five-membered ring.[4][5]

  • Hexahydroindenone and Decalinone: The stereochemical outcome of nucleophilic addition is highly dependent on the diastereomer (cis or trans) and the steric bulk of the nucleophile. In the rigid trans-fused systems, the incoming nucleophile will preferentially attack from the less sterically hindered face, often leading to a single major diastereomer.[17][18][19] This predictable stereocontrol is a significant advantage in asymmetric synthesis.

G Ketone Cyclic Ketone (sp² Carbonyl) TS Tetrahedral Transition State Ketone->TS Product Tetrahedral Product (sp³ Carbon) TS->Product H_plus Acid Workup (H⁺) Product->H_plus Protonation Nuc Nucleophile (Nu⁻) Nuc->Ketone Nucleophilic Attack Cyclohexanone Cyclohexanone (Less Torsional Strain) Cyclopentanone Cyclopentanone (More Torsional Strain) caption Generalized workflow for nucleophilic addition to cyclic ketones.

Caption: Generalized workflow for nucleophilic addition to cyclic ketones.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as m-CPBA.[20][21][22] The reaction involves the migration of one of the α-carbon groups to an oxygen atom. The regioselectivity is determined by the "migratory aptitude" of the groups attached to the carbonyl.[20][23]

  • General Migratory Aptitude: Tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[21]

  • Cyclopentanone undergoes Baeyer-Villiger oxidation more readily than cyclohexanone. The driving force is the relief of ring strain as the five-membered ring expands to a less-strained six-membered lactone.[1]

  • Hexahydroindenone: The regioselectivity in the Baeyer-Villiger oxidation of hexahydroindenone is of particular interest. The oxygen atom is inserted adjacent to the more substituted carbon atom. Due to the fused ring structure, this can lead to the formation of unique bicyclic lactones, which are valuable intermediates in synthesis.[24] The stereochemistry of the migrating group is retained during the reaction.[20][25]

Applications in Synthesis

The choice of a cyclic ketone starting material is often dictated by the target molecule's final structure and desired properties.

  • Hexahydroindenone and its derivatives are crucial building blocks in the synthesis of steroids, terpenoids, and prostaglandins. Its rigid, well-defined stereochemistry allows for precise control over the spatial arrangement of substituents. Furthermore, certain derivatives are valued in the fragrance industry for their complex woody and amber notes.[26][27][28]

  • Cyclopentanone derivatives are common in the fragrance industry, particularly in the synthesis of jasmine-like scents (jasmonates).[28]

  • Cyclohexanone is a high-volume industrial chemical, primarily used as a precursor to adipic acid and caprolactam, the monomers for nylon 6,6 and nylon 6, respectively. It is also a versatile starting material in pharmaceutical synthesis.

Experimental Protocol: Comparative Baeyer-Villiger Oxidation

This protocol describes a representative procedure for comparing the reactivity of cyclohexanone and cyclopentanone in a Baeyer-Villiger oxidation using meta-chloroperoxybenzoic acid (m-CPBA).

Objective: To synthesize the corresponding lactones (ε-caprolactone and δ-valerolactone) and compare reaction progress over time.

Materials:

  • Cyclohexanone

  • Cyclopentanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stir bars, ice bath, separatory funnel

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure: [25]

  • Reaction Setup: In two separate 100 mL round-bottom flasks, dissolve cyclohexanone (1.0 equiv.) in anhydrous DCM (~0.2 M solution) and cyclopentanone (1.0 equiv.) in anhydrous DCM (~0.2 M solution). Cool both solutions to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: To each stirred solution, add m-CPBA (1.2 equiv.) portion-wise over 15 minutes. It is crucial to maintain the temperature below 5 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixtures to warm to room temperature and continue stirring. Monitor the progress of both reactions by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) at regular intervals (e.g., 1 hr, 2 hr, 4 hr, 24 hr). The starting ketone should have a different Rf value than the product lactone.

  • Workup (Quenching): Once the reaction is deemed complete by TLC (disappearance of starting material), cool the mixture back to 0 °C. Slowly add saturated Na₂S₂O₃ solution to quench and decompose any excess peroxide (test with starch-iodide paper).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove the meta-chlorobenzoic acid byproduct, and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude lactone.

  • Analysis: Analyze the crude products by ¹H NMR and IR spectroscopy to confirm the formation of ε-caprolactone and δ-valerolactone. The disappearance of the ketone C=O stretch (~1715-1750 cm⁻¹) and the appearance of a lactone C=O stretch (~1735-1750 cm⁻¹) in the IR spectrum is indicative of a successful reaction.

Expected Outcome: The reaction with cyclopentanone is expected to proceed faster than that with cyclohexanone due to the relief of ring strain upon ring expansion.[1]

Conclusion

Hexahydroindenone stands apart from simple monocyclic ketones due to its fused bicyclic structure, which imparts rigidity and complex stereochemistry. This guide has highlighted that while monocyclic ketones like cyclopentanone and cyclohexanone offer reactivity profiles governed primarily by ring strain and torsional effects, hexahydroindenone provides a scaffold where reactivity can be precisely controlled by exploiting its inherent stereochemical features. This makes it an invaluable building block for stereoselective syntheses of complex, high-value molecules in the pharmaceutical and fragrance industries. The choice between these ketones ultimately depends on the specific synthetic goal, with hexahydroindenone offering a distinct advantage when three-dimensional control is paramount.

References

  • Zhang, Y. (2024). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Publishing blogs. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Available at: [Link]

  • Chemistry Steps. (2025). Baeyer-Villiger Oxidation. Available at: [Link]

  • Quora. (2014). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. Available at: [Link]

  • Wikipedia. Baeyer–Villiger oxidation. Available at: [Link]

  • Miller, S. J., et al. (2015). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. PMC. Available at: [Link]

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. Available at: [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Available at: [Link]

  • Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Available at: [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available at: [Link]

  • PubChem. 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-. Available at: [Link]

  • University of Calgary. (n.d.). Stereochemistry of Addition Reactions. Introduction to Organic Chemistry. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). The enol content and acidity of cyclopentanone, cyclohexanone, and acetone in aqueous solution. Available at: [Link]

  • Brainly.in. (2021). Explain cyclohexanone is more reactive withHCN than cyclopentanone. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

  • Indian Journal of Chemistry. (1976). Ce(IV) Oxidation of Cyclopentanone, Cyclohexanone, Cycloheptanone, Cyc1ooctanone, Acetone, Butanone, Acetoacetic Ester & Ben. Available at: [Link]

  • Google Patents. US7176324B1 - Hexahydroindan acetal and ketal compounds and their use in perfume compositions.
  • ResearchGate. (1985). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Available at: [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Organic Reactions. The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Available at: [Link]

  • Chemistry Steps. (2022). Cis and Trans Decalin. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Dalal Institute. Decalins. Available at: [Link]

  • University of Bath. Lecture 2: Identifying Carbonyl Groups using Spectroscopy. Available at: [Link]

  • Google Patents. US7763742B2 - Hexahydro-4H-indeno acetonide fragrance compound.
  • Wang, Y., et al. (2015). Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl). PMC. Available at: [Link]

  • University of Wisconsin-Madison. (2020). 13C Chemical Shift Effects on sp2 and sp Carbons. Available at: [Link]

  • University of Warsaw. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • XINDAO. Wholesale Hexanophenone CAS:942-92-7 Manufacturers and Suppliers. Available at: [Link]

  • Li, F., et al. (2022). Structure–Property Relationships of Dibenzylidenecyclohexanones. PMC. Available at: [Link]

Sources

Comparative

Cost-Benefit Analysis of Hexahydroindenone Syntheses: A Comparative Guide for Process Chemists

Hexahydroindenones—most notably the Hajos-Parrish ketone and its analogs—are privileged chiral building blocks essential for the total synthesis of steroids, terpenoids (such as dictyoxetane and taxol), and complex alkal...

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Author: BenchChem Technical Support Team. Date: March 2026

Hexahydroindenones—most notably the Hajos-Parrish ketone and its analogs—are privileged chiral building blocks essential for the total synthesis of steroids, terpenoids (such as dictyoxetane and taxol), and complex alkaloids[1][2]. As a Senior Application Scientist, I frequently evaluate synthetic routes for these bicyclic systems. Selecting the optimal catalytic strategy cannot be based solely on theoretical elegance; it requires a rigorous cost-benefit analysis weighing reagent cost, volumetric productivity, scalability, and environmental impact.

This guide objectively compares the three dominant organocatalytic pathways for hexahydroindenone synthesis, providing actionable insights and self-validating protocols for drug development professionals.

Mechanistic Causality: The Enamine-Iminium Paradigm

All major asymmetric syntheses of hexahydroindenones rely on amine-catalyzed intramolecular aldol condensations, historically known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction[3]. The choice of amine dictates the efficiency and cost of the process.

  • The Oxazolidinone Trap: The classic use of L-proline requires high catalyst loadings (typically 30 mol%). Mechanistically, proline reacts with the triketone substrate to form a stable, bicyclic oxazolidinone. This parasitic resting state sequesters the catalyst, necessitating high concentrations to maintain a viable turnover rate[3].

  • The Primary Amine Advantage: Modern primary amine catalysts lack the structural geometry to form this dead-end oxazolidinone[4]. Consequently, they remain entirely in the active enamine-iminium catalytic cycle, allowing for drastic reductions in catalyst loading (down to 1–2 mol%) and enabling solvent-free conditions[3].

G Substrate Prochiral Triketone Enamine Enamine Intermediate (Stereo-determining step) Substrate->Enamine Condensation (-H2O) Catalyst Chiral Amine Catalyst Catalyst->Enamine Activation Iminium Iminium Aldol Adduct Enamine->Iminium Intramolecular Aldol Iminium->Catalyst Catalyst Turnover Product Enantioenriched Hexahydroindenone Iminium->Product Hydrolysis (+H2O)

Figure 1: Enamine-iminium catalytic cycle for asymmetric hexahydroindenone synthesis.

Cost-Benefit Analysis: Performance Metrics

The following table summarizes the quantitative data for the three primary synthetic strategies, allowing process chemists to align their route selection with project constraints[2][3][4][5].

Synthetic RouteCatalyst LoadingTypical YieldEnantiomeric Excess (ee)ScalabilityCost/Kg (Relative)Environmental Impact (E-Factor)
A. L-Proline (Classic HPESW) 30 mol%85–98%>98%>100 gVery LowHigh (Requires DMF/DMSO)
B. Primary Amine Catalysis 1–2 mol%90–98%90–96%>100 gLow-ModerateVery Low (Solvent-Free)
C. Jørgensen-Hayashi Catalysis 10–20 mol%70–85%94–97%Gram-scaleHighModerate (Toluene/Biphasic)

In-Depth Route Comparison

Route A: L-Proline Catalysis (The Classic Benchmark)
  • Benefits: L-Proline is an abundant, naturally occurring amino acid, making it exceptionally cheap. The reaction is highly reliable and has been scaled to >100 g with outstanding enantioselectivity (>98% ee)[2].

  • Costs/Drawbacks: The high catalyst loading (30 mol%) reduces atom economy. Furthermore, the reaction typically requires polar aprotic solvents like DMF or DMSO, which complicate workup, increase energy costs during solvent removal, and generate significant chemical waste.

Route B: Chiral Primary Amine Catalysis (The Scalable Standard)
  • Benefits: Utilizing simple chiral primary amines (e.g., derived from natural amino acids) allows for catalyst loadings of just 1–2 mol%[4]. This route can be run entirely solvent-free, representing a massive benefit for green chemistry and industrial scale-up. Yields (90–98%) and enantioselectivities (90–96% ee) are highly competitive[3][4].

  • Costs/Drawbacks: The catalyst must be synthesized or purchased at a higher baseline cost than L-proline, though the low loading offsets this at scale.

Route C: Jørgensen-Hayashi Secondary Amine Catalysis (For Complex Cascades)
  • Benefits: For highly functionalized hexahydroindenones (e.g., those requiring cascade Michael/Michael/Henry reactions), diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) are unmatched[5][6]. They provide exceptional diastereo- and enantiocontrol (up to 97% ee) for complex hydrindane scaffolds[5].

  • Costs/Drawbacks: These catalysts are expensive and prone to degradation if not handled carefully. Loadings remain moderate (10–20 mol%), and chromatographic purification is often required due to substrate complexity[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints to confirm mechanistic progression.

Protocol A: L-Proline Catalyzed Synthesis of Hajos-Parrish Ketone[2]

Objective: Synthesize the classic trans-hydrindane core via high-loading amino acid catalysis.

  • Initiation: Charge a reactor with 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione (50.0 g, 0.27 mol) and anhydrous DMF (250 mL).

  • Catalyst Addition: Add (S)-(-)-proline (9.4 g, 30 mol%). Causality: The high loading is strictly required to compensate for the thermodynamic sink of the parasitic oxazolidinone resting state.

  • Reaction & Validation: Stir the suspension at 20–25 °C for 72 hours under argon.

    • Self-Validation Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The reaction is complete when the UV-active triketone spot is completely consumed, replaced by a lower Rf product spot.

  • Workup: Filter the mixture to recover unreacted proline, then concentrate the filtrate under reduced pressure. Note: High vacuum is required to strip the DMF without thermally degrading the product.

  • Purification: Purify via recrystallization from hot hexanes/ethyl acetate to yield the enantiopure hexahydroindenone.

Protocol B: Solvent-Free Primary Amine Catalytic Synthesis[3]

Objective: Execute a highly scalable, green synthesis of a Wieland-Miescher/Hajos-Parrish analog.

  • Initiation: In a round-bottom flask, combine the cyclic 1,3-dione precursor (100 g) and methyl vinyl ketone (1.2 equivalents).

  • Catalyst Addition: Add the chiral primary amine catalyst at 2.0 mol% and m-nitrobenzoic acid (2.5 mol%) as a co-catalyst.

    • Causality: The weak acid additive facilitates iminium-enamine tautomerization, significantly accelerating the aldol condensation step without degrading the primary amine[3].

  • Reaction & Validation: Heat the neat mixture to 60 °C for 48 hours.

    • Self-Validation Checkpoint: The initial heterogeneous mixture will progressively melt and transition into a homogenous, viscous oil as the reaction proceeds, serving as a reliable visual indicator of conversion[3].

  • Isolation: Directly distill the product from the reaction vessel under reduced pressure (e.g., 0.1 mbar at 110 °C) to afford the product.

    • Causality: Solvent-free conditions eliminate aqueous workup and solvent evaporation, drastically reducing the E-factor and operational costs.

References

  • Hong, B.-C., et al. (2015). Synthesis and Applications of Hajos–Parrish Ketone Isomers. Chemistry - A European Journal. URL:[Link]

  • Lajunen, M., & Koskinen, A. (2000). Hajos-Parrish ketone: approaches toward C-ring precursors of 7-deoxytaxol. Tetrahedron. URL:[Link]

  • Xu, C., et al. (2012). Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry. URL:[Link]

  • Hugelshofer, C. L., & Magauer, T. (2016). Studies towards the Synthesis of (+)-Dictyoxetane. Chemistry - A European Journal. URL:[Link]

  • Pandian, S., et al. (2018). Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. Synthesis. URL:[Link]

Sources

Validation

Literature Comparison of Hexahydro-inden-4-one Properties: A Comprehensive Guide for Synthetic and Fragrance Chemistry

The hexahydro-inden-4-one scaffold (bicyclo[4.3.0]nonan-x-one) is a privileged bicyclic structure that bridges the gap between flexible monocyclic systems and rigid, bulky decalin frameworks. This structural sweet spot h...

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Author: BenchChem Technical Support Team. Date: March 2026

The hexahydro-inden-4-one scaffold (bicyclo[4.3.0]nonan-x-one) is a privileged bicyclic structure that bridges the gap between flexible monocyclic systems and rigid, bulky decalin frameworks. This structural sweet spot has made it an indispensable building block in two highly specialized fields: fragrance chemistry (most notably as Cashmeran) and steroid/natural product synthesis (as Grundmann's ketone and ptilocaulin precursors).

This guide objectively compares the thermodynamic, structural, and reactive properties of the hexahydro-inden-4-one scaffold against alternative ring systems, providing field-proven insights and self-validating experimental protocols for its application.

Structural & Thermodynamic Comparison

To understand the utility of hexahydro-inden-4-one, it must be evaluated against its monocyclic (cyclohexanone) and larger bicyclic (decalone) counterparts. The fusion of a five-membered cyclopentane ring to a six-membered cyclohexanone ring introduces unique stereoelectronic properties.

Table 1: Comparative Physical and Thermodynamic Properties
PropertyCyclohexanone (Monocyclic)Hexahydro-inden-4-one (Bicyclo[4.3.0])Decalone (Bicyclo[4.4.0])
Ring Strain Low (Flexible chair)Moderate (Torsional strain from cyclopentane)Low (Dual chair conformation)
Typical ClogP ~0.81~4.06 (Highly substituted derivatives)[1]~2.50
Boiling Point 155 °C256 °C (Cashmeran derivative)[2]~210 °C
Enolization Regioselectivity Poor (Symmetrical)Excellent (Sterically directed by ring fusion)Good (Dependent on cis/trans fusion)
Receptor Substantivity Low (Highly volatile)High (Excellent base-note retention)Moderate
The Causality of Reactivity and Steric Hindrance

The superiority of the hexahydro-inden-4-one scaffold in complex synthesis lies in its conformational rigidity . In derivatives like Grundmann's ketone, the trans-fusion of the rings locks the molecule into a rigid architecture that perfectly mimics the C/D rings of steroids[3].

When subjected to enolization or Wittig-Horner coupling, the steric bulk of the fused five-membered ring shields the concave face of the molecule. This forces incoming electrophiles or nucleophiles to attack exclusively from the less hindered convex face, granting absolute stereocontrol—a feat that is significantly harder to achieve in the more flexible decalone systems[4].

In fragrance chemistry, the highly substituted hexahydro-inden-4-one derivative Cashmeran (1,1,2,3,3-pentamethyl-2,3,4,5,6,7-hexahydro-1H-inden-4-one) leverages this rigidity to precisely dock into the human OR5AN1 olfactory receptor. Its single hydrogen bond acceptor (the ketone) and high lipophilicity (ClogP 4.06) ensure it acts as a long-lasting base note with a complex woody-musky odor profile[5].

Synthetic Utility & Application Pathways

G cluster_fragrance Fragrance Chemistry cluster_steroid Steroid Synthesis Scaffold Hexahydro-inden-4-one (Bicyclic Core) THPMI THPMI (Precursor) Scaffold->THPMI VitD3 Vitamin D3 (Ozonolysis) Scaffold->VitD3 Oxidation Co-Catalyzed Aerobic Oxidation THPMI->Oxidation Cashmeran Cashmeran (Musk Fragrance) Oxidation->Cashmeran Grundmann Grundmann's Ketone (CD-Ring Synthon) VitD3->Grundmann Coupling Wittig-Horner Coupling Grundmann->Coupling

Divergent synthetic applications of the hexahydro-inden-4-one scaffold.

Experimental Protocol: Synthesis of Cashmeran via Aerobic Oxidation

The primary industrial and laboratory route for synthesizing the hexahydro-inden-4-one derivative Cashmeran involves the selective aerobic oxidation of 4,5,6,7-tetrahydro-1,1,2,3,3-pentamethylindane (THPMI)[6].

Causality of Experimental Design: The oxidation utilizes molecular oxygen and a cobalt catalyst (e.g., cobalt naphthenate). The cobalt facilitates the decomposition of the highly reactive hydroperoxide intermediate directly into the stable ketone, preventing the accumulation of explosive peroxides and minimizing the formation of unwanted epoxide byproducts[7].

Step-by-Step Methodology

1. Substrate Preparation & Initiation:

  • Charge a high-pressure Parr reactor with 50.0 g of THPMI (>95% purity).

  • Add 0.15 wt% cobalt naphthenate (or cobalt bis(2-ethylhexanoate)) as the catalyst. The lipophilic nature of the naphthenate ligand ensures homogeneous dispersion in the non-polar THPMI substrate.

2. Aerobic Oxidation:

  • Pressurize the reactor with synthetic air (or a controlled O2/N2 mixture) to 3 MPa.

  • Heat the mixture to 80–110 °C under vigorous stirring (800 rpm) to maximize the gas-liquid interfacial area.

  • Maintain the reaction for 14 to 24 hours. The reaction proceeds via a radical chain mechanism where Co(II) is oxidized to Co(III), initiating the formation of a peroxy radical at the allylic C4 position[7].

3. Hydroperoxide Decomposition:

  • Once oxygen uptake ceases, cool the reactor to 40 °C. The cobalt catalyst natively decomposes the intermediate hydroperoxides into the target hexahydro-inden-4-one and a minor alcohol byproduct.

4. Self-Validating Purification & Analysis:

  • Fractional Distillation: Purify the crude mixture under reduced pressure. The target ketone distills at approximately 115–120 °C at 0.001 Torr.

  • GC-MS Validation: Inject the purified fraction into a GC-MS. The protocol is self-validating if the chromatogram shows a single dominant peak with a molecular ion ( M+ ) at m/z 206. The base peak must appear at m/z 191, corresponding to the highly favored loss of a methyl radical from the sterically crowded pentamethyl core[5]. Absence of m/z 222 confirms no over-oxidation to the epoxide.

References

  • PubChem. "(+-)-Cashmeran | C14H22O | CID 92292". National Institutes of Health. Available at: [Link]

  • Wikipedia. "Cashmeran". Available at:[Link]

  • Grokipedia. "Cashmeran Synthesis Methods". Available at:[Link]

  • Zhang, Y., et al. "Peroxygenase-catalysed selective and scalable synthesis of 25-hydroxy-grundmann's ketone and its derivatives". ResearchGate. Available at:[Link]

  • MDPI. "Strategies for the Synthesis of 19-nor-Vitamin D Analogs". Available at:[Link]

Sources

Comparative

chiral resolution of 1,2,3,5,6,7-Hexahydro-inden-4-one enantiomers

Chiral Resolution of Substituted 1,2,3,5,6,7-Hexahydro-inden-4-one Enantiomers: A Comparative Guide to Preparative and Analytical Methodologies Executive Summary & Scientific Context The bicyclic 1,2,3,5,6,7-hexahydro-in...

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Author: BenchChem Technical Support Team. Date: March 2026

Chiral Resolution of Substituted 1,2,3,5,6,7-Hexahydro-inden-4-one Enantiomers: A Comparative Guide to Preparative and Analytical Methodologies

Executive Summary & Scientific Context

The bicyclic 1,2,3,5,6,7-hexahydro-inden-4-one scaffold—most notably its polyalkylated derivatives like 1,1,2,3,3-pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one (commercially known as Cashmeran)—is a highly valued structural motif in fragrance chemistry and natural product synthesis[1]. Because the stereogenic centers in these molecules dictate their binding affinity to olfactory and biological receptors, achieving high enantiomeric purity is paramount. The enantiomers of these polycyclic musks exhibit distinct profiles, necessitating rigorous chiral resolution during both product development and environmental monitoring[2].

This guide objectively compares the performance of Immobilized Polysaccharide Chiral Stationary Phases (CSPs) for preparative HPLC against alternative analytical methods, providing researchers with evidence-based, self-validating protocols for scalable chiral resolution.

Mechanistic Causality: Why Traditional Methods Fail

Separating the enantiomers of hexahydro-inden-4-one derivatives is inherently challenging. The rigid, partially saturated bicyclic framework lacks multiple polar functional groups, typically possessing only a single ketone moiety.

  • The Limitation of Diastereomeric Crystallization: Because the molecule lacks acidic or basic functional groups (like amines or carboxylic acids), classical resolution via diastereomeric salt formation is impossible without destructive, yield-lowering derivatization.

  • The Solution (Immobilized Amylose CSPs): Modern immobilized polysaccharide CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) overcome this structural limitation by utilizing a helical chiral polymer backbone. The ketone group of the hexahydro-inden-4-one intercalates into the chiral grooves, engaging in stereoselective hydrogen bonding with the carbamate NH groups, while the hydrophobic indane skeleton undergoes π-π and dipole-dipole interactions.

  • Analytical Alternatives: Chiral Gas Chromatography (GC) utilizing derivatized β-cyclodextrin columns relies on inclusion complexation, where the hydrophobic pentamethyl-indane moiety selectively partitions into the cyclodextrin cavity based on subtle steric differences[2]. Alternatively, Chiral Mobile Phase Additives (CMPA) form transient diastereomeric complexes in solution[3].

Performance Comparison: CSPs vs. Alternatives

Table 1: Quantitative Comparison of Chiral Resolution Technologies for Hexahydro-inden-4-one Derivatives

ParameterImmobilized Amylose CSP (HPLC/SFC)Chiral GC-MS/MS (β-Cyclodextrin)[2]Chiral Mobile Phase Additive (C18)[3]
Primary Mechanism Hydrogen bonding & Steric fitHydrophobic Inclusion ComplexationTransient Diastereomeric Complexation
Resolution ( Rs​ ) > 2.5 (Baseline)> 1.5 (Baseline)1.2 - 1.8 (Partial to Baseline)
Separation Factor ( α ) 1.45 - 1.801.05 - 1.151.10 - 1.25
Scalability High (mg to kg via SMB)None (Analytical trace only)Low (High additive consumption)
Run Time 10 - 15 min45 - 60 min20 - 30 min
Solvent Compatibility Universal (Normal, Reversed, Polar)N/A (Gas phase)Reversed Phase Only

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparative HPLC Resolution using Immobilized Amylose CSP Objective: Isolate (R)- and (S)-enantiomers of substituted 1,2,3,5,6,7-hexahydro-inden-4-one with >99% enantiomeric excess (ee). Self-Validation Principle: The protocol incorporates an orthogonal analytical GC verification step to ensure that high column loading during preparative runs does not mask co-elution or yield false positives.

  • Mobile Phase Preparation: Prepare a Normal Phase mixture of Hexane/Isopropanol (90:10, v/v). Degas ultrasonically for 15 minutes.

    • Causality: The non-polar hexane drives the hydrophobic indane skeleton into the chiral grooves of the CSP, while the protic isopropanol modulates the hydrogen-bonding strength of the ketone to prevent excessive retention.

  • Column Equilibration: Flush an Immobilized Amylose CSP column (e.g., 250 mm × 21.2 mm, 5 µm) at 15 mL/min until the baseline stabilizes at 254 nm (UV detection).

  • Sample Loading & Injection: Dissolve the racemic hexahydro-inden-4-one derivative in the mobile phase at a concentration of 50 mg/mL. Inject 1 mL (50 mg load).

  • Fraction Collection: Collect the first eluting enantiomer (Peak 1) and the second eluting enantiomer (Peak 2) based on strict UV threshold triggering.

  • Validation & Quality Control: Evaporate the fractions and reconstitute in pure hexane (1 mg/mL). Inject 1 µL onto an orthogonal analytical Chiral GC column (see Protocol B) to calculate the exact %ee. If %ee < 99%, decrease the preparative injection volume by 20% to reduce competitive binding site saturation.

Protocol B: Analytical Verification via Chiral GC-MS/MS[2] Objective: Trace-level enantiomeric determination and purity validation.

  • System Setup: Equip a GC-MS/MS with a dual-column configuration: a chiral heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin column coupled to a non-chiral HP-5MS column.

  • Temperature Gradient: Initial temp 100°C (hold 1 min), ramp at 2°C/min to 200°C.

    • Causality: A slow thermal ramp is critical because the separation factor ( α ) in inclusion complexation is highly temperature-dependent; rapid heating collapses the thermodynamic difference between the inclusion of the (R) and (S) isomers.

  • Detection: Monitor the specific precursor-to-product ion transitions for the hexahydro-inden-4-one derivative to confirm identity and integrate peak areas for %ee calculation.

Visualizations of Workflows and Mechanisms

ResolutionWorkflow Start Racemic 1,2,3,5,6,7-Hexahydro-inden-4-one Goal Define Resolution Goal Start->Goal Prep Preparative Isolation (Gram to kg scale) Goal->Prep Scale-up Analyt Analytical Determination (Trace/Environmental) Goal->Analyt Trace Analysis HPLC Immobilized Amylose CSP (HPLC/SFC or SMB) Prep->HPLC GC Chiral GC-MS/MS (β-Cyclodextrin Column) Analyt->GC Validate Orthogonal QC Validation (Self-Validating System) HPLC->Validate GC->Validate

Decision logic and self-validating workflow for chiral resolution of hexahydro-inden-4-one.

Mechanism Enantiomer (R/S)-Hexahydro-inden-4-one (Analyte) Hbond Hydrogen Bonding (Ketone - Carbamate NH) Enantiomer->Hbond Steric Steric Inclusion (Helical Groove) Enantiomer->Steric PiPi π-π & Dipole Interactions (Indane Skeleton) Enantiomer->PiPi CSP Immobilized Amylose CSP (Chiral Selector) Hbond->CSP Steric->CSP PiPi->CSP

Mechanistic pathways of chiral recognition between the analyte and the polysaccharide CSP.

Conclusion

For the chiral resolution of 1,2,3,5,6,7-hexahydro-inden-4-one enantiomers, Immobilized Amylose CSPs offer the most robust, scalable, and versatile solution compared to analytical GC methods or mobile phase additives. By leveraging specific hydrogen bonding and steric interactions, researchers can achieve baseline resolution suitable for both discovery-phase isolation and commercial-scale Simulated Moving Bed (SMB) production.

References

  • Title: Chiral Mobile-Phase Additives in HPLC Enantioseparations. Source: ResearchGate.
  • Title: Enantiomeric analysis of polycyclic musks in water by chiral gas chromatography-tandem mass spectrometry. Source: PubMed (nih.gov).
  • Title: An overview of the enantioselective determination of musk fragrances in environmental samples. Source: DOI.org.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,2,3,5,6,7-Hexahydro-inden-4-one

Advanced Laboratory Safety & PPE Guide: Handling 1,2,3,5,6,7-Hexahydro-inden-4-one 1,2,3,5,6,7-Hexahydro-inden-4-one (widely recognized in its highly substituted commercial form as Cashmeran, CAS: 33704-61-9) is a polycy...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & PPE Guide: Handling 1,2,3,5,6,7-Hexahydro-inden-4-one

1,2,3,5,6,7-Hexahydro-inden-4-one (widely recognized in its highly substituted commercial form as Cashmeran, CAS: 33704-61-9) is a polycyclic ketone utilized as a lipophilic scaffold in drug discovery, organic synthesis, and fragrance chemistry[1]. While structurally valuable, its physicochemical properties—specifically its high lipophilicity and electrophilic potential—present distinct occupational hazards. These include severe skin sensitization (H317), serious eye irritation (H319), and chronic aquatic toxicity (H411)[2].

Mechanistic Causality of Hazards (The "Why")

To design an effective personal protective equipment (PPE) strategy, scientists must understand the biochemical causality of the compound's hazards. The lipophilic nature of the hexahydro-inden-4-one core allows it to rapidly partition into the lipid-rich stratum corneum of the skin. Once in the epidermis, the compound acts as a weak electrophile, haptenating nucleophilic residues on epidermal proteins. This covalent binding triggers dendritic (Langerhans) cell activation and subsequent T-cell mediated Type IV hypersensitivity, clinically manifesting as allergic contact dermatitis[1].

G A 1,2,3,5,6,7-Hexahydro-inden-4-one (Lipophilic) B Epidermal Penetration (Stratum Corneum) A->B C Protein Haptenation (Covalent Binding) B->C D Dendritic Cell Activation (Langerhans Cells) C->D E T-Cell Proliferation (Contact Dermatitis) D->E

Mechanistic pathway of dermal sensitization by polycyclic ketones.

Personal Protective Equipment (PPE) Matrix

Because of its rapid dermal penetration and sensitization risk, standard laboratory attire is insufficient. Table 1 outlines the scientifically validated PPE requirements and their mechanistic rationale.

Table 1: Quantitative Hazard Data & PPE Specifications

Hazard CategoryQuantitative Metric / GHSMechanistic RationaleRequired PPE Specification
Dermal Sensitization H315, H317High lipophilicity drives rapid epidermal penetration upon contact.Nitrile or Butyl rubber gloves (EN 374 compliant). Inspect for micro-tears.
Ocular Irritation H319Vapor accumulation in ocular fluid causes lipid bilayer disruption.Tightly fitting safety goggles (EN 166 or NIOSH approved). No contact lenses.
Inhalation LC50 Data / H303Aerosolization during powder transfer or heating.N95/P100 particulate respirator if handled outside a fume hood.
Aquatic Toxicity EC50 (Daphnia): 1.5 mg/LBioaccumulation in aquatic organisms due to low water solubility.Impermeable lab coat. Zero-drain disposal policy.

Standard Operating Procedure: Handling & Dispensing

Every protocol described below is designed as a self-validating system to ensure absolute safety before proceeding to the next step.

1. Environmental Preparation

  • Action: Conduct all transfers inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Validation: Verify the magnahelic gauge reads within the safe operating zone (typically 80-100 fpm) before opening the primary container[2].

2. PPE Donning

  • Action: Don a flame-resistant lab coat, tightly fitting safety goggles, and double-layer impermeable chemical gloves[2].

  • Validation: Perform a visual and tactile pneumatic inspection of gloves for pinholes prior to handling. The inner glove acts as a fail-safe.

3. Dispensing

  • Action: Use non-sparking spatulas for solid derivatives or glass volumetric pipettes for liquid solutions. Avoid vigorous agitation to prevent aerosolization[2].

  • Validation: Ensure no visible dust or aerosol cloud forms under the fume hood sash during transfer.

4. Decontamination

  • Action: Wipe down all exterior surfaces of the primary container with a compatible solvent (e.g., isopropanol or ethanol, in which the compound is highly soluble: >360 g/L)[3].

  • Validation: Visually inspect the bench paper; discard as hazardous waste if any residue or discoloration is suspected.

G Start Pre-Operation: PPE & Fume Hood Check Handle Dispense Chemical (Non-sparking tools) Start->Handle Spill Spill Occurs? Handle->Spill NoSpill Proceed to Synthesis Spill->NoSpill No YesSpill Evacuate & Isolate (Stop Ventilation if needed) Spill->YesSpill Yes Absorb Apply Inert Absorbent (Sand/Diatomaceous Earth) YesSpill->Absorb Dispose Incineration / Hazardous Waste (No Aquatic Release) Absorb->Dispose

Operational workflow and spill response logic for handling lipophilic sensitizers.

Spill Response and Environmental Logistics

Due to its chronic aquatic toxicity (H411) and low water solubility (8.04 g/L), 1,2,3,5,6,7-Hexahydro-inden-4-one must never enter the municipal water supply or drainage systems[2][3].

Step-by-Step Spill Protocol:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood remains ON to capture vapors, but eliminate all ignition sources (sparks, open flames)[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or commercial vermiculite. Do not use water, as the immiscible compound will spread rapidly on the water surface[4].

  • Recovery: Use non-sparking tools to scoop the absorbed mixture into a rigid, sealable hazardous waste container[2].

  • Secondary Cleaning: Swab the area with an alcohol-based solvent (e.g., isopropanol) to dissolve residual lipophilic traces, followed by a standard laboratory detergent wash[3].

  • Disposal: Label the container as "Hazardous Organic Waste - Aquatic Toxin" and route to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing[2].

Sources

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